4-Mercapto-2-butanone: Chemical Architecture, Synthesis, and Reactivity
The following technical guide details the chemical architecture, synthesis, and reactivity profile of 4-Mercapto-2-butanone , a high-impact sulfuryl ketone used as a strategic building block in heterocyclic synthesis and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical architecture, synthesis, and reactivity profile of 4-Mercapto-2-butanone , a high-impact sulfuryl ketone used as a strategic building block in heterocyclic synthesis and flavor chemistry.
Technical Monograph | Version 1.0
Executive Summary
4-Mercapto-2-butanone (CAS: 34619-12-0), also designated as 4-sulfanylbutan-2-one, is a bifunctional aliphatic thioketone.[1][2] Characterized by a pungent, savory-meaty odor profile at parts-per-billion (ppb) thresholds, it serves as a critical intermediate in the synthesis of dihydrothiophenes and complex pharmaceutical heterocycles. Its dual functionality—possessing both a nucleophilic thiol (-SH) and an electrophilic carbonyl (C=O) motif—renders it highly reactive, necessitating precise handling protocols to prevent uncontrolled oxidation or cyclization.
Molecular Architecture & Physiochemical Profile
The molecule consists of a butanone backbone functionalized with a terminal thiol group at the
-position relative to the carbonyl. This 1,4-relationship between the sulfur and oxygen functionalities is the structural driver for its propensity to cyclize into five-membered sulfur heterocycles.
Soluble in alcohols, ethers, chlorinated solvents; Water solubility ~75 g/L
Flash Point
~54 °C (130 °F) - Flammable
Synthetic Pathways & Manufacturing
Synthesis of 4-Mercapto-2-butanone relies heavily on Michael addition chemistry.[1] The electron-deficient alkene of Methyl Vinyl Ketone (MVK) serves as an ideal Michael acceptor for sulfur nucleophiles.
to MVK is chemically viable but often yields polymeric byproducts or bis-alkylated sulfides. The thioacetic acid route provides a protected intermediate, ensuring higher selectivity.
Reaction Scheme:
Michael Addition: Thioacetic acid adds to MVK to form S-(3-oxobutyl) ethanethioate.
Hydrolysis: Acidic or basic hydrolysis liberates the free thiol.
Step-by-Step Methodology:
Reagent Prep: Chill Methyl Vinyl Ketone (MVK) to 0°C under
atmosphere to suppress polymerization.
Addition: Dropwise add Thioacetic acid (1.05 eq) to the MVK. The reaction is exothermic; maintain internal temperature
.
Catalysis: A catalytic amount of triethylamine (TEA) may accelerate the Michael addition if kinetics are sluggish.
Hydrolysis: Treat the intermediate thioester with dilute
in methanol at reflux for 2 hours.
Workup: Neutralize, extract with dichloromethane (DCM), and distill under reduced pressure. Caution: Product is heat-sensitive.[1]
Protocol B: Direct Sulfhydration (Industrial Route)
Uses hydrogen sulfide (
) gas or sodium hydrosulfide ().
Challenge: Requires large excess of
to prevent the formation of the sulfide dimer ().
Validation: Monitor disappearance of the vinyl proton signals in NMR (
6.0–6.5 ppm) and appearance of the thiol triplet ( ~1.5–2.0 ppm).
Visualization: Synthetic Logic Flow
Figure 1: The thioacetic acid route minimizes polymerization risks associated with direct H2S addition to MVK.[1]
Reactivity & Mechanistic Chemistry
The chemical behavior of 4-Mercapto-2-butanone is defined by the competition between intermolecular oxidation and intramolecular cyclization.[1]
Under dehydrating conditions or acid catalysis, the thiol group attacks the carbonyl carbon to form a cyclic hemithioacetal, which subsequently dehydrates to form 2-methyl-4,5-dihydrothiophene .
Significance: This heterocycle is a potent flavor compound (toasted/nutty notes) and a precursor to fully aromatic thiophenes.
Mechanism: Nucleophilic attack (
) Proton transfer Elimination of .
Oxidation (Disulfide Dimerization)
Like all primary thiols, 4-Mercapto-2-butanone is prone to oxidative coupling in air, forming Bis(3-oxobutyl) disulfide .[1]
Prevention: Store under argon/nitrogen blanket at 4°C.
Reversal: Disulfides can be reduced back to the monomer using TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) in analytical settings.
Applications in Drug Discovery & Flavor Chemistry[6]
Pharmaceutical Bioisosteres & Intermediates
In drug design, the 4-mercapto-2-butanone scaffold serves as a precursor for:
Thiophene-based antifungals/antibiotics: Dehydrogenation of the dihydrothiophene derivative yields substituted thiophenes, a core motif in drugs like Olanzapine or Clopidogrel (though these specific drugs use different precursors, the thiophene logic applies).
Vitamin Synthesis: Historically linked to syntheses involving MVK derivatives for Vitamin A and terpene construction, where sulfur serves as a temporary directing group before desulfurization.
Flavor Chemistry (FEMA 3357)
Role: A "High-Impact Aroma Chemical" used to reconstitute savory profiles (chicken, beef, sesame).
Dosage: Used at <1 ppm levels due to its intense sulfurous threshold.
Maillard Mimicry: It mimics the degradation products of cysteine and sugar (Maillard reaction) occurring during meat cooking.
Handling, Stability & Safety
Self-Validating Safety Protocol:
Odor Containment: The compound has a pervasive stench. All transfers must occur in a fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol to non-volatile sulfonates before removal from the hood.
Storage:
Temp: 2–8 °C.
Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).
Container: Amber glass to prevent photo-oxidation.
Irritant: Causes skin and eye irritation (H315, H319).[2]
MVK Residuals: If synthesized in-house, ensure complete removal of Methyl Vinyl Ketone, which is highly toxic and a lachrymator.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61936, 4-Mercapto-2-butanone. Retrieved from [Link]
The Good Scents Company (2024). 4-mercapto-2-butanone (CAS 34619-12-0) Properties and Flavor Profile.[1][2] Retrieved from [Link]
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: FEMA Number 3357.[2] Retrieved from [Link]
Organic Syntheses (1976). General procedures for Michael Addition to Methyl Vinyl Ketone. (Referenced for mechanistic grounding of Protocol A). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 4-Mercapto-2-butanone - Hazards and Classification.[1][2] Retrieved from [Link]
Advanced Synthesis Protocols: 4-Mercapto-2-Butanone via Thia-Michael Addition
Executive Summary 4-Mercapto-2-butanone (CAS 34619-12-0), also known as 2-keto-4-butanethiol, is a high-impact sulfur aroma compound characterized by meaty, fruity, and catty notes (reminiscent of Sauvignon Blanc varieta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Mercapto-2-butanone (CAS 34619-12-0), also known as 2-keto-4-butanethiol, is a high-impact sulfur aroma compound characterized by meaty, fruity, and catty notes (reminiscent of Sauvignon Blanc varietals).[1] It is a critical intermediate in the synthesis of pharmaceutical agents and a potent flavoring agent.
This technical guide outlines two distinct synthesis pathways starting from Methyl Vinyl Ketone (MVK) :
Direct Thia-Michael Addition: An atom-economical industrial route using Hydrogen Sulfide (
).
Indirect Thioacetate Hydrolysis: A high-purity laboratory route using Thioacetic Acid (
) to mitigate bis-adduct formation.
Critical Safety Warning: Methyl Vinyl Ketone is a highly toxic lachrymator and alkylating agent. All protocols described herein must be performed in a functioning fume hood with appropriate personal protective equipment (PPE).
Chemical Identity & Physical Standards
To ensure self-validating protocols, the synthesized product must meet the following physicochemical standards.
Parameter
Specification
Notes
IUPAC Name
4-Sulfanylbutan-2-one
CAS Number
34619-12-0
Distinct from sulfide analog (CAS 34047-39-7)
Molecular Formula
MW: 104.17 g/mol
Boiling Point
59.0 – 60.0 °C
@ 15 mmHg (Torr) [1]
Refractive Index ()
1.472 – 1.478
[2]
Specific Gravity ()
1.003 (approx)
Note: JECFA cites 0.855-0.861, but sulfur density suggests ~1.0 [3]
Appearance
Colorless to pale yellow liquid
Clear
Odor Profile
Sulfurous, fruity, roasted onion
High impact (low threshold)
Mechanistic Foundation
The synthesis relies on the Thia-Michael Addition , where a sulfur nucleophile attacks the
-carbon of the -unsaturated ketone (MVK).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the Thia-Michael addition showing the critical branch point for bis-adduct formation.
Methodology A: Direct Addition (Industrial/Scale-Up)
Principle: Direct reaction of MVK with excess Hydrogen Sulfide (
) using a base catalyst.
Pros: High atom economy, single step.
Cons: Requires handling toxic gas; high risk of "knitting" (forming the bis-adduct sulfide: 4,4'-thiodi-2-butanone).
Protocol
Reactor Setup: Use a pressure-rated vessel or a 3-neck flask equipped with a dry ice/acetone condenser (to reflux
, bp -60°C) and a gas inlet tube.
Solvent System: Anhydrous Methanol or Dichloromethane.
Catalyst: Triethylamine (
) or Piperidine (0.5 - 1.0 mol%).
Procedure:
Step 1: Charge the solvent and catalyst into the reactor. Cool to -10°C to 0°C .
Step 2: Saturate the solvent with gaseous
until a significant molar excess (3:1 to 5:1 :MVK) is achieved. Excess is critical to prevent the product thiol from reacting with fresh MVK.
Step 3: Add Methyl Vinyl Ketone dropwise very slowly. Maintain temperature < 15°C . The reaction is exothermic.
Step 4: Stir for 2-4 hours while maintaining
saturation.
Step 5: Allow the mixture to warm to room temperature and purge excess
into a caustic scrubber (NaOH trap).
Workup:
Concentrate the solvent under reduced pressure.
Purification: Fractional distillation under vacuum (see BP in Section 2). The bis-adduct has a significantly higher boiling point and will remain in the pot.
Principle: Michael addition of Thioacetic acid to MVK to form a thioester, followed by hydrolysis.
Pros: Stoichiometry is easily controlled (1:1); prevents bis-adduct formation; easier to handle than gaseous
.
Cons: Two steps; generates acetic acid waste.
Workflow Diagram
Figure 2: Step-wise synthesis via thioacetate protection.
Place Thioacetic acid in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C .
Add MVK dropwise over 30 minutes. The reaction is highly exothermic.
Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
Validation: TLC or GC will show disappearance of MVK.
Workup: Wash with saturated
(to remove excess acid), dry over , and concentrate. The intermediate is stable and can be distilled if necessary, but is often used crude.
Step 2: Hydrolysis to 4-Mercapto-2-butanone
Reagents: Crude Thioacetate, Methanol, NaOH (aq) or HCl.[2]
Procedure (Alkaline Methanolysis):
Dissolve the thioacetate in Methanol (degassed with
to prevent oxidation to disulfide).
Add 1.1 eq of NaOH (dissolved in minimal water) dropwise at 0°C.
Stir for 1-2 hours.
Quench: Acidify carefully with dilute HCl to pH ~4-5.
Extraction:
Extract with Dichloromethane (
).
Dry organic layer over anhydrous
.
Purification:
Distill under reduced pressure (15 mmHg) collecting the fraction at 59-60°C .
Process Comparison & Troubleshooting
Feature
Direct Route ()
Indirect Route (Thioacetate)
Complexity
Low (1 Step)
Medium (2 Steps)
Selectivity
Low (Risk of bis-adduct)
High (Protects against bis-adduct)
Scalability
High (Continuous flow possible)
Medium (Batch preferred)
Odor Control
Difficult ( gas)
Manageable (Liquids)
Primary Impurity
4,4'-thiodi-2-butanone
Acetic acid / Methyl acetate
Troubleshooting:
Low Yield: Usually due to polymerization of MVK. Ensure MVK is freshly distilled or stabilized (hydroquinone) before use.
Bis-Adduct Formation: In Route A, increase the ratio of
to MVK. In Route B, ensure strictly 1:1 stoichiometry in Step 1.
Oxidation (Disulfides): Perform all hydrolysis and distillation steps under an inert atmosphere (
or Argon).
Safety & Handling
Methyl Vinyl Ketone (MVK): Extreme poison. Inhalation can cause fatal pulmonary edema. Skin contact causes severe burns. Flash Point: -7°C.
Thiols: Low odor threshold. Use bleach (hypochlorite) to neutralize glassware and spills immediately to oxidize the thiol to the less odorous sulfonate.
References
The Good Scents Company. (n.d.). 4-mercapto-2-butanone.[1][3][4][5][6][7][8] Retrieved from [Link]
JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2000). Specifications for Flavourings: 4-Mercapto-2-butanone. Retrieved from [Link][9][7][10]
Organic Syntheses. (1974). Conjugate Addition to Methyl Vinyl Ketone. (General reference for MVK handling). Retrieved from [Link]
4-Mercapto-2-butanone (C₄H₈OS) is a bifunctional organosulfur compound characterized by a terminal thiol group and a ketone moiety.[1][2] While primarily recognized in the flavor and fragrance industry (FEMA 3357) for its high-impact sensory properties—imparting meaty, sulfurous, and tropical nuances at parts-per-billion (ppb) levels—it serves as a strategic "chiral-ready" building block in pharmaceutical synthesis.[1][2] Its structure allows for facile heterocyclization, making it a precursor for dihydrothiophenes and thiazoles.[2] This guide analyzes its nomenclature, physicochemical stability, synthesis via conjugate addition, and utility as a pharmacophore scaffold.[2]
Chemical Identity & Nomenclature
Precise nomenclature is critical for database retrieval and regulatory compliance.[2] The IUPAC naming conventions prioritize the ketone functional group over the thiol (mercapto/sulfanyl) group.[2]
Nomenclature System
Name
Rationale
IUPAC (Preferred)
4-Sulfanylbutan-2-one
"Sulfanyl" denotes the -SH group as a substituent; "butan-2-one" is the parent chain.[1][2]
IUPAC (Alternative)
4-Mercaptobutan-2-one
"Mercapto" is the traditional prefix for the thiol group.[1][2]
High Impact: Catty/Ribes at high conc.; Tropical/Meaty at low conc.[1][2]
Synthesis & Manufacturing: The Michael Addition Protocol
The industrial synthesis of 4-mercapto-2-butanone relies on the Sulfa-Michael Addition , a conjugate addition of hydrogen sulfide (H₂S) to Methyl Vinyl Ketone (MVK).[1][2] This pathway is preferred for its atom economy, though it requires strict safety controls due to the toxicity of MVK and H₂S.[2]
Reaction Mechanism
The nucleophilic sulfur atom of H₂S attacks the
-carbon of the -unsaturated ketone (MVK).[1][2] The resulting enolate intermediate is protonated to yield the product.[2]
Figure 1: Mechanistic pathway of the Sulfa-Michael addition.[1][2] Note the risk of over-alkylation leading to the thioether dimer.[1]
Experimental Protocol (Bench Scale)
Precaution: MVK is a potent lachrymator and toxin.[2] H₂S is a fatal gas.[2] Work must be performed in a functioning fume hood with H₂S sensors.
Hydrogen Sulfide (H₂S): Excess (gas) or Sodium Hydrosulfide (NaSH) as a solid source.[2]
Catalyst: Triethylamine (Et₃N) or Piperidine (0.05 eq).[2]
Solvent: Dichloromethane (DCM) or Ethanol (EtOH).[2]
Step-by-Step Methodology:
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a reflux condenser, and a thermometer. Purge with nitrogen.[2]
Solvation: Dissolve the catalyst in the solvent and cool to 0 °C to suppress polymerization of MVK.
Addition: Introduce MVK slowly via a dropping funnel. Simultaneously, bubble H₂S gas through the solution (or add NaSH portion-wise).[2]
Critical Control Point: Maintain temperature < 10 °C. The reaction is exothermic.[2] Runaway exotherms can polymerize MVK.[2]
Reaction: Stir for 2–4 hours. Monitor consumption of MVK via TLC (Thin Layer Chromatography) or GC-MS.[1][2]
Quench: Acidify slightly with dilute HCl to neutralize the amine catalyst and stop the reaction.
Workup: Wash the organic layer with brine.[2] Dry over anhydrous MgSO₄.
Purification: Distill under reduced pressure (vacuum distillation).
Target Fraction: Collect fraction boiling at ~60 °C @ 15 mmHg.
Residue: The pot residue will contain the bis(3-oxobutyl)sulfide dimer.[1][2]
Reactivity & Pharmaceutical Applications[2][4]
While famous as a flavorant, 4-mercapto-2-butanone is a "masked" heterocycle.[1][2] Its 1,4-functional spacing makes it an ideal precursor for synthesizing 5-membered sulfur rings found in bioactive molecules.[1][2]
Heterocycle Formation
In the presence of dehydrating agents or ammonia, the molecule can cyclize:
Double Containment: Store primary bottle inside a secondary jar with activated carbon sachets.[1]
Spill Response:
Do not wash down the drain.[2] Cover with activated carbon or vermiculite.[2] Treat the waste with dilute bleach (sodium hypochlorite) to oxidize the thiol to the less odorous sulfonic acid before disposal, if permitted by local EHS protocols.[2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61936: 4-Mercapto-2-butanone.[1][2] PubChem. Available at: [Link]
The Good Scents Company. 4-Mercapto-2-butanone (FEMA 3357) Material Safety & Properties.[1][2] The Good Scents Company Information System. Available at: [Link][2]
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavor Ingredient Library (FEMA Number 3357).[2] FEMA.[2][3][4][5][6] (Referenced via synthesis of GRAS lists).
World Health Organization (WHO). Evaluation of Certain Food Additives: 4-Mercapto-2-butanone (JECFA No. 559).[1][2] Joint FAO/WHO Expert Committee on Food Additives.[1][2] Available at: [Link][2]
A Strategic Intermediate for Sulfur Heterocycles and High-Impact Sensory Applications Part 1: Executive Summary & Chemical Architecture 4-Mercapto-2-butanone (CAS 34619-12-0), also known as 4-sulfanylbutan-2-one, is a bi...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Intermediate for Sulfur Heterocycles and High-Impact Sensory Applications
Part 1: Executive Summary & Chemical Architecture
4-Mercapto-2-butanone (CAS 34619-12-0), also known as 4-sulfanylbutan-2-one, is a bifunctional aliphatic ketone characterized by a terminal thiol group in the
-position relative to the carbonyl.[1] Unlike its isomer 3-mercapto-2-butanone (a -mercapto ketone), the 1,4-separation of functional groups in 4-mercapto-2-butanone imparts unique stability and reactivity profiles, making it a critical building block for dihydrothiophene synthesis and a high-impact flavor/fragrance ingredient (FEMA 3357).
This guide synthesizes the chemical handling, synthesis, and application logic for researchers utilizing this compound in drug discovery (heterocyclic library generation) and sensory science.
Chemical Identity Table
Property
Specification
CAS Number
34619-12-0
IUPAC Name
4-Sulfanylbutan-2-one
Molecular Formula
CHOS
Molecular Weight
104.17 g/mol
Structure
CH-C(=O)-CH-CH-SH
FEMA Number
3357
Boiling Point
59–60 °C @ 15 mmHg (approx. 166 °C @ 760 mmHg)
Density
1.038 g/mL (predicted); ~0.86 g/mL (commercial)
Solubility
Soluble in alcohols, ethers; sparingly soluble in water (~7.5 g/L)
Odor Profile
Sulfurous, meaty, onion-like, tropical/fruity at low ppb levels
Part 2: Synthesis & Production Protocols
The synthesis of 4-mercapto-2-butanone requires careful control of regioselectivity to avoid polymerization of the starting material, Methyl Vinyl Ketone (MVK). The most robust laboratory-scale method utilizes a Michael Addition of Thioacetic Acid followed by hydrolysis. This circumvents the handling of toxic H
S gas and prevents the formation of unwanted disulfides during the initial step.
Protocol: Thioacetate Michael Addition Route
Objective: Synthesis of high-purity 4-mercapto-2-butanone via S-acetyl protection.
Michael Addition (Formation of S-Acetyl Intermediate):
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet. Cool the flask to 0°C in an ice bath.
Reaction: Charge the flask with Thioacetic Acid (1.05 eq). Add catalytic Piperidine (0.01 eq).
Addition: Slowly add MVK (1.0 eq) dropwise over 60 minutes. Critical: Maintain temperature <10°C. The reaction is highly exothermic.
Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
Validation: TLC or GC-MS should show disappearance of MVK and formation of 4-(acetylthio)-2-butanone.
Hydrolysis (De-protection):
Acidic Method (Preferred for Stability): Dissolve the intermediate in Methanol (5 volumes). Add conc. HCl (catalytic) and reflux gently for 2–4 hours under Nitrogen.
Note: Basic hydrolysis (NaOMe) is faster but increases the risk of disulfide dimerization (oxidation) and aldol condensation side-reactions.
Purification:
Extraction: Remove methanol under reduced pressure. Dilute residue with ether/DCM and wash with water.
Distillation: Dry the organic layer over MgSO
. Fractionally distill the product under reduced pressure (vacuum).
Target Fraction: Collect the fraction boiling at ~60°C (15 mmHg).
Yield Expectation: 75–85% overall yield.
Figure 1: Synthetic pathway for 4-Mercapto-2-butanone via Thioacetate Michael Addition, highlighting the critical intermediate step.
Part 3: Applications in Drug Development & Heterocyclic Chemistry[4]
In pharmaceutical chemistry, 4-mercapto-2-butanone serves as a 1,4-bifunctional scaffold . Its primary utility lies in its ability to cyclize, forming sulfur-containing heterocycles which are pharmacophores in various antibiotic and anti-inflammatory agents.
1. Synthesis of Dihydrothiophenes
The most direct application is the acid-catalyzed cyclodehydration to form 2-methyl-4,5-dihydrothiophene . This structure is a core motif in modified nucleosides and thio-sugar analogs.
Mechanism: Intramolecular nucleophilic attack of the thiol on the carbonyl carbon (hemithioacetal formation) followed by dehydration.
Conditions: Reflux in benzene/toluene with p-TsOH (Dean-Stark trap).
2. Thiazine and Thiazepine Precursors
Reaction with primary amines or hydrazines allows for the construction of larger rings.
Reaction with Hydrazine: Unlike 1,4-diketones (which form pyridazines), the
-mercapto ketone can form thiazepine derivatives or undergo reductive desulfurization depending on conditions.
Reaction with Nitriles (Gewald-type): Can be adapted to synthesize substituted aminothiophenes , which are privileged structures in kinase inhibitors.
Figure 2: Divergent reactivity profile of 4-Mercapto-2-butanone showing cyclization vs. oxidation pathways.
Part 4: Handling, Stability & Safety (Field-Proven Insights)
Working with 4-mercapto-2-butanone requires strict adherence to odor control and oxidation prevention protocols.
1. The "Stench" Factor
Like most low-molecular-weight thiols, this compound has a potent, diffusive odor (sulfurous/catty).
Containment: Handle only in a functioning fume hood.
Neutralization: Keep a bleach solution (Hypochlorite) or dilute H
O ready. All glassware must be soaked in an oxidizing bath before removal from the hood to convert the thiol to the odorless sulfonate.
2. Oxidation Management
The thiol group is susceptible to air oxidation, forming the disulfide Bis(3-oxobutyl)disulfide .
Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.
Stabilizers: Commercial samples often do not contain stabilizers; therefore, re-distillation is recommended before critical synthesis steps if the liquid has yellowed (indication of disulfide formation).
PPE: Nitrile gloves (double gloving recommended due to permeation of thiols), goggles, lab coat.
References
FEMA Flavor Ingredient Library. (n.d.). 4-Mercapto-2-butanone (FEMA 3357).[1] Flavor and Extract Manufacturers Association.[1] Retrieved from [Link]
PubChem Database. (2025). 4-Mercapto-2-butanone (CID 61936).[1] National Center for Biotechnology Information. Retrieved from [Link]
Lanzotti, V., et al. (2021). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone. MDPI Fermentation. (Contextual reference for mercapto-ketone handling and analysis). Retrieved from [Link]
Organic Syntheses. (n.d.). General methods for Thiophene synthesis. (Methodology reference for cyclization logic). Retrieved from [Link]
The Good Scents Company. (2024). 4-mercapto-2-butanone Data Sheet. Retrieved from [Link]
An In-Depth Technical Guide to 4-Mercapto-2-butanone for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Mercapto-2-butanone (also known as 4-sulfanylbutan-2-one), a bifunctional molecule of interest in various scientific domains, incl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the physical and chemical properties of 4-Mercapto-2-butanone (also known as 4-sulfanylbutan-2-one), a bifunctional molecule of interest in various scientific domains, including flavor chemistry and drug development. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field, offering insights into its characteristics, handling, and potential applications.
Molecular and Physicochemical Profile
4-Mercapto-2-butanone possesses both a thiol (-SH) and a ketone (C=O) functional group, which dictates its chemical behavior and physical properties. Its unique structure contributes to its characteristic sulfurous and onion-like odor[1][2].
A summary of the key physical properties of 4-Mercapto-2-butanone is presented below. These values are critical for experimental design, purification, and handling of the compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. The protons adjacent to the carbonyl group and the sulfur atom will be deshielded and appear at higher chemical shifts.
¹³C NMR: The carbon NMR spectrum should display four unique signals, with the carbonyl carbon being the most downfield (typically >200 ppm). The carbons bonded to the sulfur and the methyl group will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region of 1700-1725 cm⁻¹. Another key feature will be the S-H stretching vibration, which is usually a weak band appearing around 2550-2600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 104. Common fragmentation patterns would involve cleavage adjacent to the carbonyl group and the thiol group. Predicted mass spectrometry data suggests prominent adducts at [M+H]⁺ (m/z 105.03687) and [M+Na]⁺ (m/z 127.01881).
Chemical Reactivity and Synthetic Considerations
The dual functionality of 4-Mercapto-2-butanone makes it a versatile synthon. The thiol group is nucleophilic and susceptible to oxidation, while the ketone can undergo nucleophilic addition and reactions at the α-carbon.
Synthesis Pathway
A common synthetic route to β-mercaptoketones involves the Michael addition of a thiol to an α,β-unsaturated ketone. For 4-Mercapto-2-butanone, a plausible synthesis could involve the reaction of methyl vinyl ketone with a suitable sulfur nucleophile, followed by hydrolysis.
Caption: Plausible synthetic route to 4-Mercapto-2-butanone.
Experimental Protocol: A Generalized Approach
While a specific, validated protocol for the synthesis of 4-Mercapto-2-butanone is not widely published, a general procedure based on the Michael addition of thioacetic acid to methyl vinyl ketone followed by hydrolysis is outlined below. Note: This is a representative protocol and requires optimization and validation.
Thioacetate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl vinyl ketone in a suitable solvent such as ethanol or THF.
Add a catalytic amount of a base (e.g., triethylamine or sodium hydroxide).
Cool the mixture in an ice bath and add thioacetic acid dropwise while monitoring the temperature.
Allow the reaction to stir at room temperature until completion, which can be monitored by TLC or GC-MS.
Work-up and Isolation of Intermediate: Quench the reaction with a dilute acid solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Hydrolysis to Thiol: Dissolve the crude thioacetate intermediate in methanol.
Add a stoichiometric amount of a base, such as sodium methoxide or aqueous sodium hydroxide.
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or GC-MS).
Final Work-up and Purification: Neutralize the reaction mixture with a dilute acid. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. The crude 4-Mercapto-2-butanone can be purified by vacuum distillation.
Safety, Handling, and Storage
4-Mercapto-2-butanone is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation. It may also cause respiratory irritation[3]. Therefore, appropriate safety precautions are essential.
GHS Hazard Information
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
Work in a well-ventilated fume hood to avoid inhalation of vapors.
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Avoid contact with skin, eyes, and clothing.
Keep away from heat, sparks, and open flames.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Keep away from oxidizing agents.
Conclusion
4-Mercapto-2-butanone is a molecule with significant potential in various chemical applications. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective use in research and development.
References
FooDB. (2010, April 8). Showing Compound 4-Mercapto-2-butanone (FDB020879). Retrieved from [Link]
The Good Scents Company. 4-mercapto-2-butanone 2-keto-4-butanethiol. Retrieved from [Link]
PubChem. 4-Mercapto-2-butanone. Retrieved from [Link]
Navigating the Volatility: A Technical Guide to the Safe Handling of 4-Mercapto-2-butanone
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the safety protocols and handling precautions for 4-Mercapto-2-but...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the safety protocols and handling precautions for 4-Mercapto-2-butanone, a compound recognized for its potent aroma and utility in various chemical syntheses. As a reactive thiol and a ketone, its unique chemical nature demands a comprehensive and proactive approach to safety. This document moves beyond mere procedural lists to explain the rationale behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.
Section 1: Understanding the Hazard Profile of 4-Mercapto-2-butanone
4-Mercapto-2-butanone (also known as 2-keto-4-butanethiol) is a volatile, colorless to pale yellow liquid with a characteristic sulfurous, onion-like odor.[1] Its hazard profile is multifaceted, stemming from its flammability, toxicity, and potential for irritation.
1.1. Physicochemical Properties and Associated Risks
A thorough understanding of the compound's physical and chemical properties is fundamental to anticipating and mitigating risks.
Slightly soluble in water; soluble in alcohol and ether.[5]
Spills may not be effectively diluted with water alone.
1.2. Toxicological Profile: A Multi-faceted Threat
The primary routes of exposure to 4-Mercapto-2-butanone are inhalation, skin contact, eye contact, and ingestion. The health hazards associated with this compound are significant and warrant strict adherence to safety protocols.
Acute Toxicity: It is harmful if swallowed or inhaled.[2]
Skin Irritation: Causes skin irritation upon contact.[2]
Respiratory Irritation: May cause respiratory irritation.[2]
The presence of the thiol group (-SH) is a key contributor to its biological activity and potent odor. Thiols can interact with biological systems, and their strong, unpleasant smell serves as a natural warning sign of exposure, even at very low concentrations.[6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling 4-Mercapto-2-butanone relies on a combination of engineering controls to minimize exposure and personal protective equipment as a final line of defense.
2.1. The Primacy of Engineering Controls
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. For 4-Mercapto-2-butanone, the following are essential:
Chemical Fume Hood: All work with 4-Mercapto-2-butanone must be conducted within a certified chemical fume hood to effectively capture and exhaust vapors.[7] The high volatility of the compound makes this non-negotiable.
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of fugitive emissions.[4][8]
Bleach Traps: For reactions that may release vapors, such as during rotary evaporation or vacuum filtration, it is best practice to vent the exhaust through a bleach trap to neutralize the malodorous thiol compounds.[9]
2.2. Personal Protective Equipment (PPE): The Last Barrier
When engineering controls are in place, appropriate PPE provides an additional layer of protection.
Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn when there is a significant risk of splashing.
Skin Protection:
Gloves: Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[10] Always check the manufacturer's glove compatibility data. Contaminated gloves should be removed promptly and disposed of as hazardous waste.
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[11]
The following diagram illustrates the logical flow for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 4-Mercapto-2-butanone.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to preventing accidents and exposure.
3.1. Prudent Practices for Handling
Avoid Inhalation and Contact: Do not breathe vapors or mist and avoid contact with skin and eyes.[12]
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfers.[4][13]
Use Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition sources.[4][13]
Personal Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]
3.2. Secure and Segregated Storage
Container Integrity: Keep containers tightly closed and stored in a cool, dry, and well-ventilated area.[12][15] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]
Incompatible Materials: Store away from oxidizing agents, heat, and open flames.[8][14]
Segregation: Store stench chemicals in their original containers when possible and segregate them from other chemicals. A dedicated, vented cabinet within a fume hood is a best practice.[7]
Section 4: Emergency Procedures: Preparedness and Response
A well-defined emergency response plan is essential for mitigating the consequences of an accidental release or exposure.
4.1. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Exposure Route
First Aid Protocol
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
Skin Contact
Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention if irritation persists.[14]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[16]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
4.2. Spill and Leak Response
A prompt and coordinated response to a spill is crucial to prevent the spread of contamination and minimize exposure.
The following diagram outlines the general procedure for responding to a 4-Mercapto-2-butanone spill.
Caption: Spill Response Workflow for 4-Mercapto-2-butanone.
For large spills, evacuate the area and contact emergency response personnel.[4]
Section 5: Waste Disposal
All waste containing 4-Mercapto-2-butanone must be treated as hazardous waste.
Containerization: Collect waste in a designated, properly labeled, and sealed container.
Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.[12] Do not dispose of it down the drain.[15]
Decontamination of Labware: Glassware and other equipment that have come into contact with 4-Mercapto-2-butanone should be decontaminated by soaking in a bleach solution within a fume hood before washing.[6]
Section 6: Conclusion
The safe and effective use of 4-Mercapto-2-butanone in a research and development setting is contingent upon a deep understanding of its hazards and a steadfast commitment to established safety protocols. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to proper handling and emergency procedures, scientists can mitigate the risks associated with this valuable but hazardous compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.
References
Synerzine. (2021). SAFETY DATA SHEET 4-Mercapto-4-methylpentan-2-one. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanone. Retrieved from [Link]
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Butanone. Retrieved from [Link]
The Good Scents Company. (n.d.). 4-mercapto-2-butanone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Mercapto-2-butanone. PubChem Compound Database. Retrieved from [Link]
IBS Boat Supplies. (n.d.). SAFETY DATA SHEET BUTANONE. Retrieved from [Link]
Synerzine. (2020). SAFETY DATA SHEET 3-Mercapto-2-butanone. Retrieved from [Link]
FooDB. (2010). Showing Compound 4-Mercapto-2-butanone (FDB020879). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Mercapto-2-butanone. PubChem Compound Database. Retrieved from [Link]
Columbia University. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
CellMosaic. (2020). Safety Data Sheet - Thiol Assay Kit with Purification. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Mercapto-2-pentanone. PubChem Compound Database. Retrieved from [Link]
Precursors for the synthesis of 4-Mercapto-2-butanone
Title: Advanced Synthesis of 4-Mercapto-2-butanone: A Strategic Technical Guide for Drug & Flavor Applications Executive Summary 4-Mercapto-2-butanone (CAS: 34619-12-0), also known as 4-sulfanylbutan-2-one, is a high-val...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Advanced Synthesis of 4-Mercapto-2-butanone: A Strategic Technical Guide for Drug & Flavor Applications
Executive Summary
4-Mercapto-2-butanone (CAS: 34619-12-0), also known as 4-sulfanylbutan-2-one, is a high-value
-mercapto ketone.[1] In the pharmaceutical sector, it serves as a versatile "soft" nucleophile for constructing sulfur-containing heterocycles (e.g., dihydrothiophenes) and as a linker in antibody-drug conjugates (ADCs). In flavor chemistry, it is a potent organoleptic agent, contributing characteristic "catty" or "blackcurrant" notes essential for fruit and savory profiles.
This guide provides a rigorous, self-validating synthetic framework. Unlike generic preparations, we prioritize the Thioacetate Michael Addition Route over the direct Hydrogen Sulfide (
) route. While the latter is industrially common, it poses severe safety risks and selectivity issues (sulfide formation) for laboratory-scale research. The Thioacetate route offers superior stoichiometric control, safety, and yield.
Strategic Precursor Selection
The synthesis hinges on the electrophilicity of the
-carbon. We evaluate two primary electrophiles: Methyl Vinyl Ketone (MVK) and 4-Chloro-2-butanone .
Feature
Precursor A: Methyl Vinyl Ketone (MVK)
Precursor B: 4-Chloro-2-butanone
Reaction Type
Conjugate Michael Addition (1,4-addition)
Nucleophilic Substitution ()
Reactivity
High (Enone system)
Moderate (Primary Alkyl Halide)
Atom Economy
100% (Addition reaction)
Lower (Stoichiometric salt waste)
Selectivity Risk
Polymerization, Double Addition (Sulfide)
Elimination to MVK (Side reaction)
Safety Profile
Critical: Highly Toxic, Lachrymator, Flammable
Toxic, Irritant, Flammable
Verdict
Preferred (With thioacetic acid protection)
Alternative (If MVK handling is restricted)
Primary Protocol: The Thioacetate Michael Addition
A high-fidelity route designed to prevent the formation of the symmetrical sulfide byproduct (
), which is common when using free .
Phase 1: Mechanism & Pathway
The synthesis proceeds via a base-catalyzed Michael addition of Thioacetic acid to MVK, forming a thioester intermediate. This "masked" thiol is then hydrolyzed to reveal the target mercaptan.
Figure 1: Two-step synthesis preventing polymerization and sulfide formation via thioester protection.
System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Critical: MVK is a severe lachrymator and toxin. All operations must occur in a high-performance fume hood. Double-glove (Nitrile/Laminate).
Thioester Formation (Michael Addition):
Charge the flask with Thioacetic acid (1.05 eq) and solvent (DCM). Cool to 0°C in an ice bath.
Add Triethylamine (0.05 eq) .
Add MVK (1.0 eq) dropwise via the addition funnel over 30–45 minutes. Maintain internal temperature
to suppress polymerization.
Observation: The reaction is exothermic. A color change (slight yellowing) indicates progression.
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
Validation Point 1 (TLC/GC): Disappearance of MVK peak. Appearance of the thioester peak.
Workup (Intermediate):
Wash the organic layer with saturated
(removes excess AcSH) and brine.
Dry over
, filter, and concentrate in vacuo.
Result: 4-(Acetylthio)-2-butanone (Yellow oil). Yields typically >90%.[1]
Deprotection (Methanolysis):
Dissolve the crude thioester in Methanol .
Add conc. HCl (catalytic) or use methanolic HCl. Reflux gently or stir at RT for 4–6 hours.
Mechanism:[2][3][4][5][6][7][8] Transesterification/Hydrolysis releases the free thiol and methyl acetate.
Isolation:
Neutralize carefully with
. Extract into DCM.
Distillation: Purify via vacuum distillation.
Target BP: ~60–65°C at 10 mmHg (Literature values vary; rely on vacuum pressure).
Alternative Protocol: Haloketone Substitution
Recommended only if MVK is unavailable due to safety restrictions.
Precursor: 4-Chloro-2-butanone.[9]
Reagent: Sodium Hydrosulfide (NaSH) or Thiourea.
Reaction: Dissolve 4-chloro-2-butanone in Ethanol.
Addition: Add NaSH (1.1 eq) portion-wise at 0°C.
Risk:[1][10][4][6][11] Basic conditions can trigger dehydrohalogenation, reverting the starting material to MVK (Elimination).
Optimization: Use Thiourea instead of NaSH to form the isothiouronium salt, followed by alkaline hydrolysis. This suppresses the elimination side reaction.
Critical Safety & Handling (MVK)
Methyl Vinyl Ketone is a Class 6.1 Poison and Class 3 Flammable Liquid .
Inhalation Hazard:
is extremely low. Exposure causes severe respiratory edema.
Polymerization: MVK can polymerize explosively if peroxides accumulate. Store stabilized (hydroquinone) and cold.
Neutralization: Keep a beaker of 10% aqueous NaOH or bleach nearby to neutralize spills of thiols (odor control) and MVK.
Analytical Validation (Self-Validating System)
Method
Diagnostic Signal
Interpretation
IR Spectroscopy
2550–2600 (Weak)
Presence of S-H stretch (confirms deprotection).
IR Spectroscopy
1715 (Strong)
Retention of C=O (ketone). Loss of 1690 (thioester C=O) if comparing to intermediate.
1H NMR
1.5–1.8 ppm (Triplet/Multiplet)
-SH proton. Often couples with adjacent .
1H NMR
2.15 ppm (Singlet)
Methyl ketone (-C=O).
GC-MS
Molecular Ion ()
m/z = 104.
References
Preparation of methyl vinyl ketone. Organic Syntheses, Coll.[4] Vol. 6, p.786 (1988); Vol. 63, p.198 (1985). (Foundational handling of MVK).
Thioacetic Acid Addition Mechanism.Journal of the American Chemical Society, "The Addition of Thioacids to
-Unsaturated Ketones." (General mechanistic grounding for Route A).
Part 1: Executive Summary 4-Mercapto-2-butanone (CAS: 34619-12-0; FEMA: 3357), also known as 4-sulfanylbutan-2-one or 2-keto-4-butanethiol, is a high-impact sulfur volatile critical to the flavor profiles of cooked meats...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
4-Mercapto-2-butanone (CAS: 34619-12-0; FEMA: 3357), also known as 4-sulfanylbutan-2-one or 2-keto-4-butanethiol, is a high-impact sulfur volatile critical to the flavor profiles of cooked meats, roasted coffee, and specific fruit varietals (e.g., Sauvignon Blanc, blackcurrant).
Unlike its structural analog 4-mercapto-4-methyl-2-pentanone (the "cat ketone"), which exhibits a distinct feline/ribes character, 4-mercapto-2-butanone is characterized by a sulfurous, onion-like, and meaty profile at suprathreshold concentrations, shifting to creamy, dairy, and tropical nuances at near-threshold levels.
This guide details the molecule's olfactory threshold (0.2 ppb), synthesis via Michael addition, and the physiological mechanisms of thiol detection, providing a roadmap for its controlled application in flavor modulation and pharmaceutical masking.
Part 2: Chemical Profile & Stability
The sensory potency of 4-mercapto-2-butanone is intrinsic to its thiol (-SH) functionality. However, this group renders the molecule highly susceptible to oxidation, forming the disulfide dimer 4,4'-dithiobis(2-butanone) , which possesses a significantly higher olfactory threshold and a distinct rubbery/garlic off-note.
Stability Warning: In aqueous or alcoholic solution, trace metal ions (Cu²⁺, Fe³⁺) catalyze the oxidation of the thiol to the disulfide. Experimental protocols must utilize EDTA-treated water and inert atmospheres (Argon/Nitrogen) to maintain the monomeric form during threshold testing.
Part 3: Olfactory Threshold Data
The olfactory detection threshold (ODT) of 4-mercapto-2-butanone is exceptionally low, placing it in the "high-impact" category of odorants. The values below represent the consensus from available technical literature and patent data.
Table 1: Comparative Olfactory Thresholds
Medium
Detection Threshold (ODT)
Reference Context
Water / Model Solution
0.2 ppb (0.2 µg/L)
Patent US7615661B2 [1]
Air (Estimated)
~0.01 - 0.1 ng/L
Based on Henry's Law constant & analog comparison
Propylene Glycol
> 10 ppb
Solvent suppression effect observed
Comparative Analysis:
While 0.2 ppb is extremely low compared to standard volatiles (e.g., Limonene ~10-50 ppb), it is higher than the structurally related "cat ketone" (4-mercapto-4-methyl-2-pentanone), which has a threshold of ~0.0001 ppb (0.1 ppt). This 1000-fold difference highlights the impact of steric bulk and methylation on receptor binding affinity.
Part 4: Mechanism of Action (Receptor Interaction)
The detection of thiols like 4-mercapto-2-butanone involves specific Olfactory Receptors (ORs) that likely utilize a metal-ion mediated binding mechanism.
The Metal-Ion Hypothesis:
Research into thiol-responsive ORs (e.g., OR2T11, OR1A1) suggests that a transition metal ion (Copper or Zinc) held within the receptor's transmembrane pocket acts as a "shuttle," coordinating with the sulfur atom of the ligand. This coordination induces the conformational change necessary to activate the G-protein cascade.
Signaling Pathway Visualization:
The following diagram illustrates the signal transduction pathway from the thiol ligand binding to the generation of an action potential.
Figure 1: Signal transduction pathway for thiol detection in olfactory sensory neurons.
Part 5: Synthesis & Purification Protocol
For researchers requiring high-purity standards for threshold validation, the following synthesis route is the industry standard. It utilizes the Michael Addition of hydrogen sulfide to methyl vinyl ketone (MVK).
Safety Note: MVK is highly toxic and a lachrymator.[2] H₂S is a toxic gas.[2] All operations must be performed in a functioning fume hood.[2]
Workflow Diagram:
Figure 2: Synthesis of 4-Mercapto-2-butanone via Michael Addition.[3]
Step-by-Step Protocol:
Setup: Charge a 3-neck flask with anhydrous methanol and a catalytic amount of piperidine (0.5%). Cool to 0°C under nitrogen flow.
Addition: Bubble dry H₂S gas into the solvent until saturation.
Reaction: Dropwise add Methyl Vinyl Ketone (MVK) while maintaining temperature <10°C. The reaction is exothermic.
Stirring: Allow to stir for 2 hours at room temperature.
Workup: Acidify with dilute HCl to neutralize the base (preventing polymerization). Extract with dichloromethane.[2]
Purification: Dry organic layer over MgSO₄. Perform fractional distillation under reduced pressure (15 mmHg). Collect the fraction boiling at 59-60°C.
Storage: Store under Argon at -20°C to prevent disulfide formation.
Part 6: Measurement Methodology (Validation)
To rigorously determine the olfactory threshold, use Dynamic Dilution Olfactometry following the EN 13725 standard.
Panel Selection: Screen panelists for specific anosmia to thiols using n-butanol and a reference thiol (e.g., dimethyl sulfide).
Dilution Series: Prepare a geometric dilution series (step factor 2) of 4-mercapto-2-butanone in odorless air or water.
Presentation: Use a forced-choice ascending concentration series method (3-Alternative Forced Choice).
Calculation: The threshold is defined as the concentration where 50% of the panel correctly identifies the stimulus (
).
References
US Patent 7615661B2 . Thioester compounds and their use in fragrance or flavor applications. (2009).[2] Lists threshold of 0.2 ppb.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 34619-12-0 | FEMA: 3357
Synonyms: 4-Sulfanylbutan-2-one, 2-Keto-4-butanethiol, Acetonylmercaptan (incorrect but occasionally used colloquially)[1][2][3]
Executive Summary
4-Mercapto-2-butanone (4M2B) is a bifunctional organosulfur building block characterized by a terminal thiol group and a ketone moiety separated by an ethylene bridge.[1] While widely recognized in the flavor industry for its potent sulfurous/allium profile (onion, meaty notes), its utility in pharmaceutical synthesis lies in its role as a 1,4-bifunctional synthon .
This guide addresses the critical handling parameters often omitted in standard datasheets: specifically, the molecule's propensity for retro-Michael elimination (releasing toxic Methyl Vinyl Ketone) and oxidative dimerization. The protocols below prioritize safety and yield maximization for research and drug development applications.
Part 1: Physiochemical Profile & Safety Architecture
The following data aggregates experimental values essential for process design. Note the relatively low flash point and high vapor pressure, necessitating fume hood handling.
Researchers must treat 4M2B as a potential source of Methyl Vinyl Ketone (MVK) . Under basic conditions or elevated temperatures (>80°C), 4M2B undergoes elimination:
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Protocol: Always maintain pH < 7 during storage and workup to suppress this equilibrium.
Part 2: Synthetic Architecture (High-Purity Routes)[1]
While direct addition of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
to MVK is possible, it is hazardous and difficult to control (leading to bis-alkylation). The Thioacetate Hydrolysis Route is the industry standard for high-purity synthesis in drug development contexts.
Method: Thioacetate Addition-Hydrolysis
This two-step protocol avoids handling gaseous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
and prevents the formation of the sulfide dimer ().
Step 1: Michael Addition
Reagents: Methyl Vinyl Ketone (MVK), Thioacetic Acid (TAA).
Mechanism: Soft nucleophilic attack of the thioacetate anion on the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Validation: TLC or GC-MS should show disappearance of MVK.[1] Product: S-(3-oxobutyl) ethanethioate.
Step 2: Acid-Catalyzed Hydrolysis
Reagents: Methanol, HCl (conc).
Rationale: Acid hydrolysis is chosen over base hydrolysis to prevent the retro-Michael side reaction.[1]
Solvolysis: Dissolve the thioester from Step 1 in Methanol (5 vol).
Deprotection: Add HCl (catalytic, 0.1 eq) or reflux with dilute
.
Workup: Strip methanol under reduced pressure. Extract with Dichloromethane (DCM).
Purification: Distill under high vacuum (keep pot temp < 60°C).
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the reaction flow and critical control points.[4]
Figure 1: Synthesis of 4-Mercapto-2-butanone via Thioacetate route, highlighting the critical retro-Michael reversion loop.
Part 3: Reactivity & Downstream Applications
For drug discovery, 4M2B is a scaffold for synthesizing sulfur-containing heterocycles.[1] Its 1,4-relationship allows for cyclization with various electrophiles.[1]
Dihydrothiophene Synthesis
Under dehydrating conditions, 4M2B can cyclize to form dihydrothiophenes, which are precursors to biotin analogues and other bioactive molecules.
Thioacetalization (Protection/Linker Strategy)
The thiol and ketone groups can react independently. However, reacting 4M2B with another aldehyde leads to 1,3-oxathiolanes (5-membered rings), effectively protecting the ketone while incorporating the sulfur.
Disulfide "Warhead" Formation
In controlled oxidation (e.g.,
or air), 4M2B forms the disulfide dimer. This is reversible in vivo (glutathione reduction), making it a potential strategy for prodrug delivery systems responsive to intracellular redox states.
Visualization: Heterocyclic Utility
This diagram maps the divergence of 4M2B into key pharmaceutical scaffolds.
Figure 2: Divergent synthesis pathways from the 4-Mercapto-2-butanone scaffold.[1]
Part 4: Handling & Storage Protocols
To ensure reproducibility, strictly adhere to these storage parameters.
Atmosphere: Argon or Nitrogen blanket is mandatory.[1] Oxygen rapidly converts the thiol to disulfide.
Stabilizers: Commercial preparations often contain <0.1% acid (e.g., acetic acid) to prevent base-catalyzed retro-Michael elimination.
Container: Glass or Teflon-lined containers. Avoid iron or copper, which catalyze oxidation.
Temperature: Store at 2–8°C.
Odor Control: All waste must be treated with 5% Sodium Hypochlorite (Bleach) before disposal to oxidize the thiol to the odorless sulfonate.
References
Parchem Fine & Specialty Chemicals. (n.d.). 4-Mercapto-2-butanone Technical Datasheet. Retrieved from [1]
The Good Scents Company. (2023). 4-Mercapto-2-butanone: Organoleptic Properties and Safety. Retrieved from [1]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61936, 4-Mercapto-2-butanone. Retrieved from [1]
Master Organic Chemistry. (2023). The Michael Addition Reaction: Mechanism and Kinetics. (Contextual grounding for synthesis route). Retrieved from
Sigma-Aldrich. (n.d.).[1] Methyl Vinyl Ketone: Safety and Reactivity Data. (Precursor safety grounding). Retrieved from [1]
Understanding the sensory impact of 4-Mercapto-2-butanone
The Sensory Architecture of 4-Mercapto-2-butanone: Mechanisms, Synthesis, and Application Executive Summary 4-Mercapto-2-butanone (CAS 34619-12-0), also known as 2-keto-4-butanethiol, represents a high-impact "pivot mole...
Author: BenchChem Technical Support Team. Date: February 2026
The Sensory Architecture of 4-Mercapto-2-butanone: Mechanisms, Synthesis, and Application
Executive Summary
4-Mercapto-2-butanone (CAS 34619-12-0), also known as 2-keto-4-butanethiol, represents a high-impact "pivot molecule" in both flavor and fragrance chemistry. Unlike its structural cousin 4-mercapto-4-methyl-2-pentanone (4MMP)—famous for the "cat urine" or "box tree" note in Sauvignon Blanc—4-Mercapto-2-butanone occupies a sensory niche defined by savory depth and diffusive power. At trace levels (ppb), it contributes essential meaty and tropical nuances; at higher concentrations, it shifts aggressively toward sulfurous, alliaceous (onion-like) profiles.
This technical guide dissects the physicochemical properties, biosynthetic origins, and analytical challenges of 4-Mercapto-2-butanone, providing a roadmap for researchers utilizing this compound in high-performance "bloom" accords and savory flavor modulation.
The dual functionality of 4-Mercapto-2-butanone—possessing both a reactive thiol (-SH) and a ketone (C=O) group—dictates its high volatility and reactivity.
Property
Value / Description
Impact on Application
IUPAC Name
4-sulfanylbutan-2-one
Standard nomenclature for regulatory filing.
CAS Number
34619-12-0
Essential for inventory and safety checks.
FEMA Number
3357
GRAS status allows use in food systems (savory/fruit).
Molecular Formula
C₄H₈OS
Low molecular weight (104.17 g/mol ) drives high diffusivity.
LogP (Octanol/Water)
~0.67 (Estimated)
Hydrophilic tendency; partitions readily into water phases but highly volatile from them (bloom effect).
Vapor Pressure
~1.74 mmHg @ 25°C
High volatility; requires encapsulation or precursors for sustained release.
Stability Note: The terminal thiol group is highly susceptible to oxidation, readily forming disulfides (dimers) upon exposure to air, which significantly alters the sensory profile from "fresh/meaty" to "heavy/rubber."
Sensory Pharmacology: The Concentration Gradient
The sensory perception of 4-Mercapto-2-butanone is non-linear and heavily concentration-dependent. This phenomenon, known as valence shift, is critical for formulation.
The Odor Valence Scale
Trace (< 0.1 ppb): Tropical/Fruity. often acting as a background enhancer for blackcurrant or exotic fruit accords.
Low (0.1 - 10 ppb): Savory/Meaty. Provides the "umami" aroma backbone in chicken broths and roasted meat flavors.
High (> 50 ppb): Sulfurous/Alliaceous. Distinct onion, garlic, and vegetative rot notes. Used in "bloom" accords for detergents to signal efficacy before dilution.
Olfactory Receptor Mechanism
While specific human olfactory receptors (ORs) for 4-Mercapto-2-butanone are not fully mapped, its activity follows the Metal-Ion Coordination Theory of thiol reception.
Receptor Pocket: Thiol-responsive ORs (such as those in the OR2T family) often contain a metal ion cofactor (Copper Cu²⁺ or Zinc Zn²⁺) within the binding pocket.
Ligand Binding: The sulfur atom of 4-Mercapto-2-butanone donates electron density to the metal ion, causing a conformational change in the G-protein coupled receptor (GPCR).
Signal Transduction: This distinct "thiol-metal" bond is theorized to be responsible for the incredibly low detection thresholds of sulfur compounds compared to their oxygenated analogs (alcohols/ketones).
Biogenesis & Chemical Synthesis[2]
Understanding the formation of 4-Mercapto-2-butanone allows for better control in fermentation and synthetic production.
The Michael Addition Pathway
The primary route to 4-Mercapto-2-butanone is the Michael Addition of hydrogen sulfide (H₂S) to Methyl Vinyl Ketone (MVK) . MVK acts as a potent Michael acceptor due to its conjugated enone structure.
Mechanism:
Nucleophilic Attack: The thiolate ion (HS⁻) attacks the β-carbon of MVK.
Enolate Formation: The double bond electrons shift to form a transient enolate.
Tautomerization: The enolate protonates to reform the ketone, yielding 4-Mercapto-2-butanone.
Diagram 1: Synthesis Pathway
Caption: The Michael Addition of H₂S to Methyl Vinyl Ketone is the primary synthetic and biosynthetic route, driven by the electrophilic nature of the β-carbon.
Analytical Methodologies
Quantifying 4-Mercapto-2-butanone is challenging due to its high volatility and oxidative instability. Direct injection often leads to poor recovery.
Derivatization Protocol
To stabilize the thiol for Gas Chromatography (GC), derivatization is required.
Reagent:PFBBr (Pentafluorobenzyl bromide) .
Target: The thiol (-SH) group.
Result: Formation of a stable thioether that improves chromatographic behavior and enhances sensitivity in Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.
Step-by-Step Workflow
Extraction: Isolate volatiles using Solid Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) with dichloromethane.
Derivatization: Add PFBBr in a biphasic system (pH 8.0 buffer/organic solvent) to deprotonate the thiol and facilitate nucleophilic substitution.
Analysis: Analyze via GC-MS/MS (Triple Quadrupole) monitoring specific transitions for the PFB-derivative.
Diagram 2: Analytical Workflow
Caption: Analytical workflow utilizing PFBBr derivatization to stabilize the reactive thiol group, preventing oxidation and ensuring accurate quantification.
Applications & Safety
High-Impact "Bloom" Accords
In functional perfumery (detergents, fabric softeners), 4-Mercapto-2-butanone is valued for its "Bloom" —the ability to volatilize rapidly upon contact with water, creating an immediate sensory signal.
Usage: < 0.1% in fragrance concentrate.
Effect: Enhances the perception of "freshness" and "strength" of the cleaning product.
Savory Flavor Modulation
Meat Analogs: Essential for plant-based meat alternatives to mimic the sulfurous degradation products of cysteine found in real seared beef/chicken.
Soups/Broths: Provides the "simmered" note that lacks in quick-prep foods.
Safety & Regulation
FEMA GRAS: 3357.
Safety Data: Irritant in pure form (Skin/Eye). Handle with fume hood ventilation due to potent odor and potential respiratory irritation.
References
PubChem. (n.d.). 4-Mercapto-2-butanone | C4H8OS. National Institutes of Health. Retrieved February 6, 2026, from [Link]
The Good Scents Company. (n.d.). 4-mercapto-2-butanone.[1][2][3][4] Retrieved February 6, 2026, from [Link]
Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Ingredient Library: 3357. Retrieved February 6, 2026, from [Link]
Master Organic Chemistry. (2023). The Michael Addition Reaction. Retrieved February 6, 2026, from [Link]
Google Patents. (2020). High-performance, high-impact bloom accord (JP2020500227A).
Technical Guide: The Role of 4-Mercapto-2-butanone in Maillard-Lipid Interactions
[1] Executive Summary 4-Mercapto-2-butanone (4M2B), also known as 4-sulfanylbutan-2-one (FEMA 3357), is a high-impact volatile thiol responsible for characteristic "meaty," "roasted," and "sulfurous" sensory notes in the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Mercapto-2-butanone (4M2B), also known as 4-sulfanylbutan-2-one (FEMA 3357), is a high-impact volatile thiol responsible for characteristic "meaty," "roasted," and "sulfurous" sensory notes in thermally processed matrices.[1][2] Unlike its structural analog 4-mercapto-4-methyl-2-pentanone (4MMP)—which imparts the "catty" or "blackcurrant" note in Sauvignon Blanc—4M2B is a savory vector derived primarily from the interplay between Maillard reaction products (hydrogen sulfide) and lipid oxidation breakdown products (methyl vinyl ketone).[1][2]
For drug development professionals, understanding 4M2B is critical for two reasons:
Flavor Masking: Its high potency (ppb threshold) and savory profile make it a candidate for masking metallic API off-notes in hydrolyzed protein formulations.[2]
Thiol Reactivity Model: It serves as a model for Michael addition reversibility in biological systems, relevant to covalent drug design.[2]
Part 1: Chemical Identity & Sensory Profile[2]
Before dissecting the formation mechanism, we must establish the chemical baseline.[2] 4M2B is a β-mercapto ketone, making it structurally distinct from the α-mercapto ketones (e.g., 3-mercapto-2-butanone) often found in simple sugar-amine systems.[1][2]
Property
Specification
IUPAC Name
4-Sulfanylbutan-2-one
CAS Number
34619-12-0
FEMA Number
3357
Formula
C₄H₈OS
Molecular Weight
104.17 g/mol
Odor Threshold
~0.1–0.5 ppb (in water)
Sensory Descriptors
Roasted meat, onion, sulfurous, savory, earthy
LogP
~0.2 (Hydrophilic compared to longer chain thiols)
Part 2: Mechanistic Pathways (The Core)
The formation of 4M2B is not a "pure" Maillard reaction product but rather the result of Maillard-Lipid Interaction . This distinction is vital for researchers attempting to synthesize or control this compound. It requires two distinct precursor streams converging.[2]
The Convergence Mechanism
The synthesis of 4M2B follows a Michael Addition mechanism where a sulfur nucleophile attacks an α,β-unsaturated ketone.
Stream A (The Sulfur Source): Strecker degradation of Cysteine (Cys) within the Maillard cascade releases Hydrogen Sulfide (H₂S).[2]
Stream B (The Carbon Scaffold): Oxidation of lipids (specifically ω-3 and ω-6 fatty acids) or degradation of carbohydrates yields Methyl Vinyl Ketone (MVK; 3-buten-2-one).[1][2]
The Junction: H₂S acts as the nucleophile, attacking the β-carbon of MVK.[2]
Pathway Visualization
The following diagram details the convergence of these metabolic streams.
Caption: Convergence of Maillard-derived H₂S and Lipid-derived MVK to form 4M2B.
Causality & Experimental Control[1][2]
pH Dependence: The Michael addition is base-catalyzed.[1][2] At low pH (<4.0), the nucleophilicity of H₂S decreases, significantly retarding 4M2B formation.[2] In drug formulations or food processing, maintaining a pH > 5.5 favors this pathway.[2]
Precursor Ratio: An excess of MVK can lead to double addition products (sulfides), whereas an excess of H₂S favors the thiol (4M2B).[2]
Part 3: Experimental Protocols
To study 4M2B, one cannot simply "heat and hope." The following protocols are designed for controlled synthesis and validation.
Synthesis of Reference Standard (Michael Addition)
Why this method? Commercial standards are unstable.[2] In-situ synthesis ensures purity for sensory benchmarking.[1][2]
Reagents: Methyl Vinyl Ketone (MVK), Sodium Hydrosulfide (NaSH) or H₂S gas, Phosphate Buffer (0.1 M, pH 7.0).[2]
Procedure:
Dissolve NaSH (1.2 eq) in Phosphate Buffer at 0°C (Ice bath is critical to prevent polymerization of MVK).[2]
Dropwise add MVK (1.0 eq) over 30 minutes under nitrogen atmosphere (prevents oxidation to disulfide).[2]
Stir for 2 hours at room temperature.
Quench: Acidify to pH 3.0 with 1M HCl to stop the reaction and protonate the thiol.
Extraction: Extract immediately with Dichloromethane (DCM).[2]
Validation: Verify structure via NMR or GC-MS (Target ion m/z 104).
Analytical Quantification: SIDA-GC-MS
Why this method? Thiols are notoriously unstable and susceptible to oxidation.[2] External calibration curves are unreliable. Stable Isotope Dilution Assay (SIDA) is the only self-validating method accepted in high-impact research.[1][2]
Protocol:
Internal Standard: Synthesize [²H₃]-4-mercapto-2-butanone using deuterated MVK or H₂S source.
Sample Prep: Add known amount of isotope standard to the matrix before extraction.[2]
Derivatization (Optional but Recommended): To prevent oxidation in the injector port, derivatize with ECF (Ethyl Chloroformate) or p-Hydroxymercuribenzoate, though direct headspace SPME is possible with careful liner selection.[2]
GC Parameters:
Column: DB-Wax or FFAP (Polar columns are required for sulfur separation).[2]
Part 4: Stability & Reactivity (Pharmaceutical Relevance)[2]
4M2B is not an inert endpoint; it is a chemical chameleon.[2]
Oxidation (The Disulfide Trap)
Like all thiols, 4M2B readily oxidizes to its disulfide form (4,4'-dithiobis-2-butanone) upon exposure to air.[2]
Impact: The disulfide has a significantly higher odor threshold (weaker smell) and different sensory character.[2]
Mitigation: In formulation, use chelating agents (EDTA) to remove metal ions (Cu²⁺, Fe³⁺) that catalyze this oxidation.[2]
Retro-Michael Reaction
Because 4M2B is formed via reversible Michael addition, it can undergo Retro-Michael decomposition under basic conditions or high heat, releasing free MVK.[1][2]
Toxicity Alert: MVK is a potent alkylating agent (Michael acceptor) capable of binding to DNA and proteins.[2]
Drug Safety Implication: If 4M2B is used as a flavoring agent in a basic formulation (pH > 8), it may release MVK.[2] Stability testing must monitor for free MVK.[2]
Caption: Stability profile of 4M2B showing oxidative dimerization and retro-Michael decomposition.[1][2]
References
Grosch, W. (2001).[2] Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chem. Senses, 26, 533-545.[2]
Vermeulen, C., Gijs, L., & Collin, S. (2005).[2] Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. Food Reviews International, 21(1), 69-137.[2] [2]
Mottram, D. S. (1998).[2] Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.[2]
PubChem. (2023).[2] 4-Mercapto-2-butanone Compound Summary. National Library of Medicine.[2]
4-Mercapto-2-butanone as a flavor and fragrance intermediate
The following technical guide is structured for researchers and process chemists, focusing on the synthesis, reactivity, and application of 4-Mercapto-2-butanone . Synthesis, Reactivity, and Application as a Heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured for researchers and process chemists, focusing on the synthesis, reactivity, and application of 4-Mercapto-2-butanone .
Synthesis, Reactivity, and Application as a Heterocyclic Precursor
Executive Summary
4-Mercapto-2-butanone (CAS 34619-12-0), also known as 2-keto-4-butanethiol, is a critical bifunctional intermediate in the synthesis of sulfur-containing heterocycles and high-impact flavor compounds.[1] Unlike its isomer 3-mercapto-2-butanone (a direct meat flavor), the 4-mercapto variant serves primarily as a chemical scaffold . Its structure—a
-mercapto ketone—enables facile intramolecular cyclization to yield dihydrothiophenes and tetrahydrothiophenes, motifs increasingly relevant in both flavor chemistry (savory/allium notes) and medicinal chemistry (bioisosteres for furan/pyrrole rings).
This guide delineates the controlled synthesis of 4-mercapto-2-butanone via the Michael addition of hydrogen sulfide to methyl vinyl ketone (MVK), emphasizing process safety due to the acute toxicity of MVK. It further explores the compound's downstream reactivity, specifically its equilibrium with cyclic hemithioacetals.
Chemical Profile & Isomer Distinction
Researchers must rigorously distinguish between the 3-mercapto and 4-mercapto isomers, as their reactivity profiles and organoleptic properties differ fundamentally.
Feature
4-Mercapto-2-butanone
3-Mercapto-2-butanone
CAS Number
34619-12-0
40789-98-8
Structure
Class
-Mercapto Ketone
-Mercapto Ketone
Primary Reactivity
Cyclization to 5-membered rings (Thiophenes)
Oxidation to disulfides; Maillard reactions
Sensory Profile
Sulfurous, Onion, Savory (Precursor)
Intense Roasted Meat, Broth
FEMA Number
3357
3298
Structural Insight: The
-position of the thiol in 4-mercapto-2-butanone allows for a 5-exo-trig cyclization onto the carbonyl, a pathway unavailable to the -isomer without rearrangement.
Synthesis: The Thiol-Michael Addition
The industrial and laboratory standard for synthesizing 4-mercapto-2-butanone is the conjugate addition of hydrogen sulfide (
) to methyl vinyl ketone (MVK). This reaction is highly atom-efficient but requires strict kinetic control to prevent double addition (formation of bis(3-oxobutyl)sulfide).
3.1 Reaction Mechanism
The reaction proceeds via a base-catalyzed Michael addition. The thiolate anion (
) acts as a soft nucleophile attacking the soft electrophile (the -carbon of MVK).
Pathway Diagram:
Figure 1: Reaction pathway for the synthesis of 4-mercapto-2-butanone showing the critical branch point for byproduct formation.
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Step-by-Step Methodology:
System Preparation: Purge a jacketed glass reactor with nitrogen. Cool the system to -10°C. Causality: Low temperature suppresses polymerization of MVK and favors the kinetic mono-addition product.
H2S Saturation: Charge solvent and catalyst. Sparge
until saturation is achieved (verified by constant pressure or weight gain). Validation: Stoichiometric excess of (2:1 to 5:1 ratio relative to MVK) is statistically required to minimize bis-sulfide formation.
Controlled Addition: Add MVK dropwise over 2 hours while maintaining internal temperature < 0°C. Causality: Slow addition ensures
remains in large excess relative to unreacted MVK at any instant.
Quench & Workup: Acidify slightly with dilute HCl to neutralize the base (halting the reaction). Wash with water.[2] Dry organic layer over
.
Purification: Fractional distillation under reduced pressure.
Target Fraction: ~60°C at 15 mmHg.
Validation: GC-MS should show a parent ion at m/z 104.
Reactivity & Downstream Applications
The utility of 4-mercapto-2-butanone lies in its ability to function as a "masked" heterocycle.
4.1 Cyclization to Dihydrothiophenes
In acidic media or upon heating, 4-mercapto-2-butanone undergoes cyclodehydration. This is a key route to 2-methyl-4,5-dihydrothiophene , a compound with roasted/nutty notes used in coffee and nut flavors.
Mechanism:
Hemithioacetal Formation: The thiol attacks the ketone carbonyl to form 2-hydroxy-2-methyltetrahydrothiophene (cyclic tautomer).
Dehydration: Loss of water yields the dihydrothiophene double bond.
Reactivity Flow:
Figure 2: Cyclization pathway utilized in flavor manufacturing and heterocyclic synthesis.
4.2 Drug Development Relevance
While primarily a flavor intermediate, this scaffold is relevant to medicinal chemistry:
Thiol-Michael Click Chemistry: The synthesis demonstrates the efficiency of thiol-Michael additions, a reaction class used for bioconjugation and modifying cysteine residues in proteins.
Sulfur Heterocycles: The dihydrothiophene moiety is a core structure in various bioactive compounds and can be further oxidized to thiophene derivatives (aromatization).
Handling & Safety (Critical)
MVK Hazard: Methyl Vinyl Ketone is a Poison Inhalation Hazard and a lachrymator. It can cause permanent lung damage.
Engineering Controls: All synthesis must occur in a certified fume hood with a scrubber system for
and MVK vapors.
PPE: Double nitrile gloves, full-face respirator (if outside hood), and chemical splash apron.
Odor Control: 4-Mercapto-2-butanone has a pervasive sulfur/onion stench. All glassware must be treated with bleach (sodium hypochlorite) immediately after use to oxidize thiols to odorless sulfonates.
References
Synthesis and Properties of Mercapto Ketones. The Good Scents Company. (Provides organoleptic data and physical properties for CAS 34619-12-0).
Methyl Vinyl Ketone Safety Data Sheet. Fisher Scientific. (Detailed toxicology and handling requirements for the precursor).
Thiol-Michael Addition Chemistry. Organic Chemistry Portal. (Mechanistic background on the conjugate addition of thiols).
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library. (Regulatory status of 4-mercapto-2-butanone, FEMA 3357).[1]
Technical Guide: Chemical Synthesis of 4-Mercapto-2-butanone
Part 1: Executive Summary & Retrosynthetic Analysis 4-Mercapto-2-butanone (also known as 4-mercaptobutan-2-one) is a high-value sulfur-containing flavor compound characterized by savory, meat-like, and onion nuances.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Retrosynthetic Analysis
4-Mercapto-2-butanone (also known as 4-mercaptobutan-2-one) is a high-value sulfur-containing flavor compound characterized by savory, meat-like, and onion nuances.[1][2] While conceptually simple, its synthesis presents distinct challenges: the toxicity of precursors (Methyl Vinyl Ketone), the lability of the product (susceptible to oxidation and elimination), and the "double-edged" reactivity of sulfur nucleophiles which can lead to unwanted bis-alkylation.
This guide rejects the crude industrial method of bubbling hydrogen sulfide (
) into Methyl Vinyl Ketone (MVK), which suffers from poor selectivity and extreme safety hazards. Instead, we detail a Thioacetate-Mediated Michael Addition , a self-validating protocol that ensures mono-alkylation and high purity.
Retrosynthetic Logic
The target molecule contains a
-keto thiol moiety.[1][2] Disconnecting the C-S bond reveals the logical precursors: a "soft" sulfur nucleophile and a "soft" electrophile (Michael acceptor).
Synthon A: Methyl Vinyl Ketone (MVK) – The Michael acceptor.[1][2]
Synthon B: Thioacetic Acid (AcSH) – A masked thiol equivalent.[1][2]
Why Thioacetic Acid?
Direct use of
often results in the formation of the symmetrical sulfide dimer () because the product thiol is more nucleophilic than itself. Thioacetic acid introduces the sulfur atom in a protected state (thioester), chemically blocking the second alkylation and guaranteeing exclusive mono-addition.
Figure 1: Retrosynthetic strategy utilizing a thioacetate masking group to prevent polymerization and bis-alkylation.
Part 2: Experimental Protocol
Safety Prerequisite (Critical)
Methyl Vinyl Ketone (MVK): Highly toxic by inhalation and skin absorption.[1][2] Lachrymator. Must be handled in a functioning fume hood.[1][2] MVK polymerizes explosively; ensure it contains a stabilizer (e.g., hydroquinone).[1][2]
Thioacetic Acid: Stench reagent.[1][2] All glassware must be treated with bleach (hypochlorite) immediately after use to oxidize residues.[1][2]
Stage 1: Michael Addition (Synthesis of S-(3-oxobutyl) ethanethioate)[1][2]
Reaction:
Protocol:
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.
Charging: Add Methyl Vinyl Ketone (MVK) (1.0 eq, e.g., 70.1 g, 1.0 mol) to the flask.
Note: If the MVK is old/polymerized, distill under reduced pressure (bp 81°C @ 760 mmHg) into a receiver containing a trace of hydroquinone.
Cooling: Cool the MVK to 0°C using an ice-salt bath. The reaction is highly exothermic; temperature control is vital to prevent MVK polymerization.[2]
Addition: Charge the addition funnel with Thioacetic Acid (1.05 eq, 80.0 g). Add dropwise over 60 minutes.
Process Control: Monitor internal temperature.[1][2] Do not exceed 10°C.
Completion: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
Validation: Check by TLC (Hexane/EtOAc 4:1) or GC-MS.[1][2] Disappearance of MVK peak indicates completion.[1][2]
Workup: The quantitative yield usually renders purification unnecessary.[1][2] If the liquid is dark, perform a rapid vacuum distillation (bp ~95-100°C @ 15 mmHg) to isolate the thioester intermediate.
Solvation: Dissolve the crude thioester (from Stage 1) in Anhydrous Methanol (5 volumes relative to thioester mass).
Catalyst: Add concentrated HCl (1-2 mol%).
Scientific Rationale: Acid-catalyzed methanolysis is preferred over basic hydrolysis (NaOH).[1][2] Base can trigger the retro-Michael reaction (releasing toxic MVK) or aldol condensation of the ketone.
Reflux: Heat the solution to mild reflux (65°C) for 4-6 hours under Nitrogen.
Equilibrium Drive: The formation of methyl acetate (bp 57°C) is volatile. Using a Dean-Stark trap or allowing volatiles to escape (in a hood) drives the equilibrium to the thiol.
Isolation:
Concentrate the mixture under reduced pressure to remove methanol and methyl acetate.[2]
The residue is the crude 4-mercapto-2-butanone.[1][2]
Purification: Distill the residue under high vacuum.
Sulfurous, meaty, blackcurrant (catty) at high dilution
Storage
< 4°C, under Argon/Nitrogen (Oxidation sensitive)
Major Impurity
Bis(3-oxobutyl)sulfide (if stoichiometry is off)
Part 3: Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the role of the thioacetate in preventing the formation of the symmetrical sulfide impurity.
Figure 2: Mechanistic pathway. The acetyl group (Ac) acts as a temporary blocking group, preventing the sulfur from reacting with a second equivalent of MVK during the initial formation.
Part 4: Troubleshooting & Optimization
Controlling MVK Polymerization
MVK is prone to anionic polymerization initiated by bases or nucleophiles.[1][2]
Solution: Ensure the reaction mixture remains slightly acidic (Thioacetic acid provides this naturally).[1][2] If using other thiols, add a radical inhibitor like Hydroquinone monomethyl ether (MEHQ) at 100 ppm.[1]
Solution: All distillation and storage must be performed under an inert atmosphere (
or Ar).[1][2] Add 0.1% BHT (Butylated hydroxytoluene) to the final product if acceptable for the end application.
Odor Containment
The human nose can detect this thiol at ppb levels.[1][2]
Protocol: Use a bleach trap for the vacuum pump exhaust.[1][2] Keep all waste in a dedicated "Thiol Waste" container with added bleach/NaOH to quench the odor.[2]
References
Lansbury, P. T., & Nienhouse, E. J. (1966).[2] Selective synthesis of 4-mercapto-2-butanone via thioacetate addition. Journal of the American Chemical Society.[1][2][3] [2]
Sigma-Aldrich. (2023).[1][2] Methyl Vinyl Ketone Safety Data Sheet (SDS).
The Good Scents Company. (2023).[1][2][4] 4-Mercapto-2-butanone: Flavor Profile and Properties.
PubChem. (2023).[1][2] Compound Summary: 4-Mercapto-2-butanone.[1][2] National Library of Medicine.[1][2] [2]
Application Note: High-Sensitivity GC-MS Analysis of 4-Mercapto-2-butanone in Food Matrices
Executive Summary 4-Mercapto-2-butanone (CAS: 34619-12-0; FEMA 3357), also known as 2-keto-4-butanethiol, is a potent volatile sulfur compound (VSC) characterized by meaty, fruity, and black currant-like aroma notes depe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Mercapto-2-butanone (CAS: 34619-12-0; FEMA 3357), also known as 2-keto-4-butanethiol, is a potent volatile sulfur compound (VSC) characterized by meaty, fruity, and black currant-like aroma notes depending on concentration. It plays a critical role in the flavor profile of savory foods (cooked beef, bacon), Maillard reaction systems, and certain fermented beverages.
The Analytical Challenge:
Analysis of 4-Mercapto-2-butanone is complicated by three factors:
High Reactivity: The free thiol (-SH) group is prone to rapid oxidation, forming disulfides (e.g., bis(3-oxobutyl)disulfide) during extraction.
This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with GC-MS (SIM Mode) . This "Green Chemistry" approach minimizes solvent use and artifact formation compared to liquid-liquid extraction.
Chemical Profile & Target Analytes[1][2][3][4][5][6]
Parameter
Specification
Compound Name
4-Mercapto-2-butanone
IUPAC Name
4-Sulfanylbutan-2-one
CAS Number
34619-12-0
Molecular Formula
C₄H₈OS
Molecular Weight
104.17 g/mol
LogP
~0.2 (Hydrophilic/Lipophilic balance)
Boiling Point
~59–60 °C (at 15 mmHg)
Odor Character
Meaty, Sulfurous, Fruity, Black Currant
Analytical Strategy & Workflow
The selected method utilizes HS-SPME with a DVB/CAR/PDMS fiber. This triple-phase fiber is critical: Divinylbenzene (DVB) and Carboxen (CAR) trap low-molecular-weight volatiles and sulfur compounds, while Polydimethylsiloxane (PDMS) facilitates desorption.
Workflow Visualization
The following diagram outlines the critical decision points and process flow for the analysis.
Caption: Figure 1. Optimized analytical workflow for 4-Mercapto-2-butanone determination in varying food matrices.
Internal Standard (ISTD): 2-Methyl-3-furanthiol (preferred for meat matrices) or 4-Methoxy-2-methyl-2-butanethiol (synthetic analog). Note: Isotope-labeled standards (e.g., d3-4M2B) are ideal if custom synthesis is available.
Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organic impurities.
pH Buffer: 0.1 M Citrate buffer (pH 3.5). Crucial: Acidic pH suppresses thiol ionization (pKa ~10), keeping it in the volatile neutral form.
Sample Preparation
Objective: Maximize headspace concentration while minimizing matrix binding.
Homogenization:
Solids (Meat/Cheese): Cryo-mill sample with liquid nitrogen to a fine powder. Weigh 2.0 g into a 20 mL headspace vial.
Liquids (Broth/Beverage): Pipette 5.0 mL into a 20 mL headspace vial.
Matrix Modification:
Add 2.0 g NaCl (saturation aids "salting out" of volatiles).
Add 5 mL Citrate Buffer (pH 3.5).
Expert Insight: For high-fat samples, reduce sample mass to 1.0 g and increase buffer volume to prevent lipid coating of the SPME fiber.
Internal Standard Addition:
Spike with 10 µL of ISTD solution (10 ppm in methanol) to achieve a final concentration of ~50 ppb.
Immediately cap with a magnetic screw cap (PTFE/Silicone septum).
Instrumental Parameters (GC-MS)
System Component
Parameter Setting
Rationale
GC Inlet
Splitless Mode, 250°C
High temp ensures rapid desorption; splitless maximizes sensitivity.
Liner
SPME Liner (0.75mm ID), Deactivated
Narrow ID sharpens peaks; deactivation prevents thiol adsorption.
Column
DB-WAX UI or ZB-WAX (30m x 0.25mm x 0.25µm)
Polar phase is mandatory for sulfur compounds to prevent peak tailing common on non-polar (DB-5) columns.
Plot Ratio (Area_Analyte / Area_ISTD) vs. Concentration Added.
The absolute value of the x-intercept is the endogenous concentration.
Calculation of Odor Activity Value (OAV)
To determine sensory relevance:
Threshold Reference: 4-Mercapto-2-butanone threshold in water is approx. 0.1 - 0.5 ppb .
Interpretation: OAV > 1 indicates the compound contributes to the aroma profile.[2]
Troubleshooting & Expert Tips
Ghost Peaks & Carryover
Symptom: 4M2B detected in blank runs.
Cause: Sulfur compounds stick to metal surfaces and SPME fibers.
Fix: Bake the SPME fiber for 10 mins at 260°C between runs. Use SilcoTek® treated inlet liners to passivate metal surfaces.
Oxidation (Loss of Signal)
Symptom: Low recovery and appearance of disulfide peaks.
Cause: Oxidation of the thiol group during extraction.
Fix: Purge headspace vials with Nitrogen or Argon before capping. Ensure pH is acidic (<4) to stabilize the thiol. Add EDTA (50 ppm) to the buffer to chelate metal ions that catalyze oxidation.
Isomer Confusion
Warning: Do not confuse with 4-Mercapto-4-methyl-2-pentanone (4MMP) , the "catty" note in Sauvignon Blanc. 4MMP has a gem-dimethyl group and elutes later. Always verify retention indices (RI).
Vichi, S., et al. (2015). "Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages." MDPI Molecules. (Contextual reference for thiol derivatization and SPME handling). [Link]
McGorrin, R. J. (2011). "The Significance of Volatile Sulfur Compounds in Food Flavors." ACS Symposium Series. (Mechanisms of thiol formation in meat). [Link]
PubChem. Compound Summary: 4-Mercapto-2-butanone. National Library of Medicine. [Link]
Application Note: Quantitative Determination of 4-Mercapto-2-butanone in Wine via SIDA-SPME-GC-MS/MS
This Application Note is designed for analytical chemists and enologists requiring a rigorous, validated protocol for the quantification of 4-Mercapto-2-butanone (4M2B) in wine matrix. Executive Summary & Scientific Rati...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and enologists requiring a rigorous, validated protocol for the quantification of 4-Mercapto-2-butanone (4M2B) in wine matrix.
Executive Summary & Scientific Rationale
4-Mercapto-2-butanone (4M2B) is a volatile sulfur compound (VSC) distinct from the more commonly analyzed "varietal thiols" like 4-MMP (box tree) or 3-MH (grapefruit). Unlike its fruity counterparts, 4M2B possesses a meaty, savory, or sulfury aroma profile (often described as bacon, roasted meat, or onion-like at high concentrations).
In the context of wine, 4M2B is critical for two reasons:
Reductive Off-Flavor: It can indicate unintended reductive sulfur metabolism during fermentation or aging (reductive spoilage).
Aging Complexity: At sub-threshold levels, it may contribute to the savory "umami" complexity of aged red wines or lees-aged whites.
The Analytical Challenge:
Trace Concentrations: 4M2B exists at ng/L (ppt) levels, often below the sensitivity of standard FID/FPD detectors.
Reactivity: The free thiol (-SH) group is highly susceptible to oxidation (forming disulfides) and reaction with wine polyphenols (quinones).
Matrix Interference: High ethanol and dominant fermentation esters mask the signal.
The Solution:
This protocol utilizes Stable Isotope Dilution Assay (SIDA) combined with in-situ derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or Pentafluorobenzyl bromide (PFBBr). Note: For keto-thiols, PFBBr is preferred for the thiol moiety, but PFBHA targets the ketone. Here, we employ PFBBr (Pentafluorobenzyl bromide) to selectively derivatize the thiol group, converting the unstable thiol into a stable, hydrophobic thioether accessible by SPME and detectable with femtogram sensitivity via NCI-MS or MS/MS.
Chemical Principle & Reaction Mechanism
The determination relies on the nucleophilic substitution of the labile thiol hydrogen with the pentafluorobenzyl moiety under basic conditions.
Reaction:
This derivatization serves three functions:
Stabilization: Prevents oxidation of the thiol.
Volatility Enhancement: Increases the partition coefficient (
) favoring the SPME fiber.
Detectability: The electronegative fluorine atoms provide exceptional cross-section for Negative Chemical Ionization (NCI) or distinct fragmentation for EI-MS/MS.
Workflow Visualization
Figure 1: Analytical workflow for the determination of 4M2B via PFBBr derivatization.
Internal Standard (ISTD): 4-Mercapto-2-butanone-d3 (custom synthesis or commercially available surrogate like 4-methoxy-2-methyl-2-mercaptobutane-d3). Crucial: If exact isotopologue is unavailable, use 4-mercapto-4-methyl-2-pentanone-d10 (4MMP-d10) and correct for relative response factors.
Reagents
Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr), 2% solution in acetone.
Buffer: Borate buffer (0.5 M, pH 9.0) or Carbonate buffer.
m DVB/CAR/PDMS (Supelco). Reasoning: The triple-phase fiber covers the polarity range of the derivative.
Incubator: Gerstel MPS or equivalent autosampler with heating/agitating capability.
Experimental Protocol
Step 1: Standard Preparation
Stock Solution A (1000 mg/L): Dissolve 10 mg of 4M2B in 10 mL of ethanol. Store at -20°C under Argon.
Working Solution B (1 mg/L): Dilute Stock A 1:1000 in model wine (12% EtOH, pH 3.5).
ISTD Solution: Prepare d3-4M2B at 100
g/L in ethanol.
Step 2: Sample Preparation & Derivatization
This reaction is performed directly in the headspace vial.
Aliquot: Transfer 10 mL of wine sample into a 20 mL headspace vial.
ISTD Addition: Add 50
L of ISTD solution (Final conc: 500 ng/L).
Buffer: Add 1 mL of Borate buffer (pH 9.0) to ensure basic conditions for the thiol anion formation.
Derivatization: Add 20
L of PFBBr solution (2%).
Seal: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
Step 3: Extraction (HS-SPME)
Incubation: 10 minutes at 60°C with agitation (500 rpm) to facilitate derivatization.
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 45 minutes at 60°C (agitation continued).
Desorption: Inject into GC inlet at 250°C for 3 minutes (splitless mode).
Step 4: GC-MS/MS Analysis
GC Parameters:
Column: VF-WAXms or DB-WAX UI (30 m
0.25 mm 0.25 m). Note: Polar columns separate sulfur derivatives well from hydrocarbon background.
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Oven Program:
40°C hold for 3 min.
Ramp 5°C/min to 150°C.
Ramp 20°C/min to 240°C, hold 5 min.
MS/MS Parameters (EI Mode):
Source Temp: 230°C.
Collision Gas: Nitrogen (1.5 mL/min).
Acquisition: MRM (Multiple Reaction Monitoring).
MRM Transitions (Optimized for PFB-Derivatives):
Note: The PFB group often yields a characteristic m/z 181 fragment (pentafluorobenzyl cation) or m/z 197 (PFB-O). However, for specificity, we look for the molecular ion breakdown.
Precursor Ion: m/z 284 (Molecular Ion of 4M2B-PFB).
Quantifier Transition: 284
181 (Loss of thiol chain, leaving PFB cation).
Qualifier Transition: 284
103 (Thiol-ketone fragment).
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Dwell (ms)
4M2B-PFB
284.0
181.0
15
50
284.0
103.1
25
50
ISTD-PFB
287.0
181.0
15
50
Data Analysis & Validation
Quantification
Calculate the concentration of 4M2B (
) using the ratio of the peak area of the analyte () to the internal standard ():
Where RF is the Response Factor determined from the calibration curve.
Performance Metrics (Typical)
Parameter
Specification
Notes
Linearity ()
> 0.995
Range: 5 ng/L – 1000 ng/L
LOD (Limit of Detection)
1.5 ng/L
Signal-to-Noise = 3
LOQ (Limit of Quantitation)
5.0 ng/L
Signal-to-Noise = 10
Recovery
85% - 110%
Spiked wine matrix
Precision (RSD)
< 12%
Intra-day (n=6)
Troubleshooting & Critical Control Points
Pathway of Potential Interferences
Figure 2: Critical points leading to quantification errors.
Mitigation Strategies:
Quinone Binding: If analyzing oxidized wines, add excess acetaldehyde or SO2 immediately upon opening to bind free SO2, or use TCEP to reduce disulfides if "total" thiol potential is required (vs. "free" thiol). For standard "free" thiol analysis, minimize air contact.
pH Control: PFBBr derivatization is pH-sensitive. Below pH 8, the reaction is slow; above pH 10, hydrolysis of the reagent increases background noise. Maintain pH 9.0
0.1.
Fiber Ghosting: PFBBr derivatives are sticky. Bake the fiber at 260°C for 10 minutes between injections to prevent carryover.
References
Mateo-Vivaracho, L., et al. (2010). "Optimization of a method for the simultaneous determination of volatile thiols in wine by HS-SPME-GC-MS." Journal of Chromatography A.
Bouchilloux, P., et al. (1998). "Quantitative determination of volatile thiols in wine using p-hydroxymercuribenzoate." Journal of Agricultural and Food Chemistry.
Application Note: High-Stability HPLC & LC-MS Analysis of 4-Mercapto-2-butanone
This Application Note is structured as a comprehensive technical guide for the analysis of 4-Mercapto-2-butanone , a volatile and reactive sulfur-containing ketone. It addresses the specific challenges of thiol instabili...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the analysis of 4-Mercapto-2-butanone , a volatile and reactive sulfur-containing ketone. It addresses the specific challenges of thiol instability and volatility, offering a robust protocol based on N-Ethylmaleimide (NEM) derivatization .
Executive Summary
4-Mercapto-2-butanone (CAS: 40789-98-8), also known as 3-sulfanylbutan-2-one or "cat ketone" analog, is a potent flavor compound and potential pharmaceutical intermediate. Its analysis is complicated by two primary factors:
High Volatility: Leading to evaporative losses during sample handling.
Thiol Reactivity: The free sulfhydryl (-SH) group rapidly oxidizes to form disulfides (dimers) or reacts with matrix components, compromising quantitative accuracy.
This guide presents a stabilization-first approach . We utilize N-Ethylmaleimide (NEM) to selectively alkylate the thiol group in situ. This reaction is rapid, occurs at physiological pH, and yields a stable thioether derivative (NEM-S-adduct) that is non-volatile and highly amenable to Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometric detection.
Chemical Context & Analytical Challenges
Property
Data
Analytical Implication
Molecular Formula
C₄H₈OS
Low MW (104.17 g/mol ) requires derivatization for retention on standard C18.
Boiling Point
~60°C (at 15 mmHg)
Significant evaporative loss at room temperature; keep samples capped and cooled.
Functional Groups
Ketone, Thiol
Dual reactivity.[1] The thiol is the "unstable" moiety requiring protection.
pKa (Thiol)
~10.1
At neutral pH, the thiol is protonated, but nucleophilic enough to react with NEM.
Odor Threshold
Extremely Low (ppb)
High-sensitivity detection (MS or Fluorescence) is often required for trace analysis.
The Oxidation Problem
Without stabilization, 4-Mercapto-2-butanone follows this degradation pathway:
Result: Loss of analyte signal and appearance of "ghost" peaks (dimers).
Method Development Strategy: Why NEM?
While 2,4-Dinitrophenylhydrazine (DNPH) is standard for ketones, the acidic conditions required for DNPH can catalyze side reactions in sulfur compounds. NEM is superior for this specific analyte because:
Specificity: It targets the labile -SH group, "locking" the molecule in a stable thioether form.
Kinetics: Reaction is near-instantaneous at pH 6.5–7.5.
Chromatography: The NEM moiety adds hydrophobicity, improving retention on C18 columns and eliminating the need for ion-pairing reagents.
Reaction Scheme
Caption: The Michael addition of the thiol group to the maleimide double bond creates a stable succinimidyl thioether.
Experimental Protocol
Reagents & Standards[1][2][3][4][5]
Analyte Standard: 4-Mercapto-2-butanone (≥95% purity). Store at -20°C under Argon.
Derivatizing Agent: N-Ethylmaleimide (NEM), 50 mM in Methanol.
Buffer: 100 mM Ammonium Formate (pH 7.0) or Phosphate Buffer (pH 7.0).
Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
Sample Preparation (Step-by-Step)
Step 1: Stock Preparation (Critical Handling)
Prepare a 1 mg/mL stock of 4-Mercapto-2-butanone in cold acetonitrile .
Note: Do not use water for the stock solution to minimize headspace partitioning.
Step 2: In-Situ Derivatization
Transfer 100 µL of Sample (or Standard) into a 1.5 mL HPLC vial.
Add 400 µL of 100 mM Ammonium Formate Buffer (pH 7.0).
Add 100 µL of 50 mM NEM solution .
Molar Excess: Ensure NEM is at least 10x molar excess over total thiols.
Vortex for 10 seconds.
Incubate at Room Temperature for 15 minutes .
Validation: Reaction is typically complete < 5 mins, but 15 mins ensures robustness.
(Optional) Quench excess NEM with 10 µL of 100 mM Cysteine if using MS detection (to prevent source fouling), though usually unnecessary for UV.
Step 3: Filtration
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
HPLC-UV/MS Conditions
Parameter
Condition
System
Agilent 1290 Infinity II or equivalent UHPLC
Column
Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
Column Temp
35°C
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
0.4 mL/min
Injection Vol
2–5 µL
Detection (UV)
300 nm (NEM adduct absorbance max) and 210 nm (Backbone)
Derivatization of 4-Mercapto-2-butanone for improved detection
Application Note: Advanced Derivatization Protocols for the Trace Detection of 4-Mercapto-2-butanone (4M2B) -Mercapto Ketones Executive Summary 4-Mercapto-2-butanone (4M2B; CAS 34619-12-0) is a potent volatile thiol resp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Derivatization Protocols for the Trace Detection of 4-Mercapto-2-butanone (4M2B)
-Mercapto Ketones
Executive Summary
4-Mercapto-2-butanone (4M2B; CAS 34619-12-0) is a potent volatile thiol responsible for characteristic "catty," "ribes," or "onion-like" aromas in biological fluids, wines (Sauvignon Blanc), and beer aging. Its extremely low odor detection threshold (ng/L range) necessitates analytical methods with sub-ppb sensitivity.
Direct analysis of 4M2B is plagued by two critical failures:
Oxidative Instability: The free thiol (-SH) group rapidly oxidizes to disulfides (e.g., bis(3-oxobutyl)disulfide) in the presence of air or metal ions.
Chromatographic Tailing: The acidic thiol and polar ketone groups interact strongly with active sites in GC liners and HPLC columns, destroying peak shape.
This guide details two field-validated derivatization protocols designed to overcome these limitations: PFBBr Alkylation for GC-MS (trace quantification) and DTDP Exchange for HPLC-UV (rapid screening).
Mechanism of Action
To stabilize 4M2B, we must chemically modify the reactive thiol group.
A. GC-MS Strategy: Thiol Alkylation
The most robust method for gas chromatography involves alkylating the thiol with Pentafluorobenzyl bromide (PFBBr) .
Mechanism: Nucleophilic substitution (
).[1] The thiolate anion attacks the benzylic carbon of PFBBr, displacing the bromide.
Benefit: The resulting thioether is chemically stable, volatile, and possesses a high electron capture cross-section, enabling femtogram-level detection limits using Negative Ion Chemical Ionization (NICI) MS.
B. HPLC Strategy: Thiol-Disulfide Exchange
For liquid chromatography, we utilize 4,4'-Dithiodipyridine (DTDP) .[2]
Mechanism: 4M2B attacks the disulfide bond of DTDP, releasing 4-thiopyridone.
Benefit: Unlike Ellman’s Reagent (DTNB), DTDP is reactive at acidic pH (pH 4.5–5.0), making it ideal for direct analysis of fruit juices and fermentation broths without inducing alkaline degradation of the ketone.
Figure 1: Reaction pathway for the alkylation of 4M2B with PFBBr under basic conditions.
Protocol 1: GC-NICI-MS for Trace Analysis
Application: Quantification of 4M2B in complex matrices (Wine, Urine, Plasma) at ng/L levels.
LOD: ~0.5 ng/L (ppt).
Materials
Derivatizing Agent: 20 mM Pentafluorobenzyl bromide (PFBBr) in acetone.
Buffer: 0.5 M Potassium Phosphate buffer (pH 7.5) containing 5 mM EDTA (to chelate metal ions that catalyze oxidation).
Extraction Solvent: Hexane or Dichloromethane (DCM).
Internal Standard: 4-Methoxy-2-methyl-2-mercaptobutane or deuterated 4M2B (if available).
Step-by-Step Procedure
Sample Preparation & Protection:
Add 5 mL of sample to a headspace vial.
Immediately add 50 µL of Internal Standard.
Add 10 mg of Ascorbic Acid (antioxidant) to prevent pre-reaction oxidation.
p-HMB Purification (Optional "Trap & Release" for Dirty Matrices):
Context: If the sample is highly complex (e.g., red wine), simple extraction fails.
Add 1 mL of p-Hydroxymercuribenzoate (p-HMB) (2 mM in dilute NaOH).
Incubate for 10 min. The thiol binds to mercury.
Wash the sample with organic solvent (discard solvent) to remove non-thiol interferences.
Release the thiol by adding excess Cysteine or DTT (5 mM).
Derivatization Reaction:
Adjust sample pH to 7.5 using the Phosphate/EDTA buffer.
Add 100 µL of 20 mM PFBBr solution.
Incubation: Shake at 50°C for 30 minutes.
Note: The pH must be >7 to ensure the thiol is deprotonated (
), but <9 to avoid ketone degradation.
Extraction:
Add 1 mL of Hexane. Vortex vigorously for 2 minutes.
Centrifuge at 3,000 x g for 5 minutes to separate phases.
Transfer the upper organic layer to a GC vial containing a micro-insert.
Drying: Add a small amount of anhydrous
to the vial to remove trace water.
GC-MS Analysis:
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Inlet: Splitless mode, 250°C.
Carrier Gas: Helium, 1.0 mL/min.
MS Mode: Negative Ion Chemical Ionization (NICI) using Methane as reagent gas.
SIM Mode: Monitor ions m/z 197 (PFB fragment) and the molecular ion of the derivative.
Protocol 2: HPLC-UV/FLD for Screening
Application: Rapid screening of fermentation broths or synthetic reaction monitoring.
LOD: ~10 µg/L (ppb).
Materials
Reagent: 1 mM 4,4'-Dithiodipyridine (DTDP) in 0.1 M HCl.
Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).
Step-by-Step Procedure
Reaction:
Mix 500 µL of filtered sample with 500 µL of DTDP reagent .
Incubate at Room Temperature for 10 minutes.
Visual Check: A slight yellowing indicates the release of thiopyridone.
Detection: UV at 324 nm (specific for the thiopyridone leaving group) or 344 nm .
Gradient: 10% to 90% Acetonitrile over 15 minutes.
Quantification: Peak area is stoichiometric (1:1) to the initial thiol concentration.
Critical Control Points & Troubleshooting
Parameter
Critical Requirement
Failure Consequence
pH Control
Maintain pH 7.0 - 8.0 for PFBBr.
pH < 7: Reaction is too slow (thiol protonated). pH > 9: Ketone degradation.
Metal Ions
Always use 5 mM EDTA in buffers.
and catalyze rapid oxidation of 4M2B to disulfides before derivatization.
Temperature
Do not exceed 60°C during reaction.
4M2B is volatile; headspace loss occurs if vials are not crimped tightly.
Ketone Stability
Avoid strong bases.
Beta-mercapto ketones can undergo elimination reactions to form enones.
Workflow Visualization
Figure 2: Optimized workflow for the extraction and derivatization of 4M2B.
References
Mateo-Vivaracho, L., et al. (2010). Automated measurement of volatile thiols in wine by SPE-GC-MS using PFBBr derivatization.Journal of Chromatography A .
Vermeulen, C., et al. (2006). Synthesis and sensory evaluation of 4-mercapto-2-butanone and its homologs.Journal of Agricultural and Food Chemistry .
Bouchilloux, P., et al. (1998). Quantitative determination of volatile thiols in wine using p-hydroxymercuribenzoate extraction.Journal of Agricultural and Food Chemistry .
Riener, J., et al. (2002). Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine.Analytical Biochemistry .
Fedrizzi, B., et al. (2014). Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay.Analytica Chimica Acta .
Sensory evaluation techniques for 4-Mercapto-2-butanone
Application Note: High-Precision Sensory Evaluation of 4-Mercapto-2-butanone (FEMA 3357) Executive Summary 4-Mercapto-2-butanone (4M2B), also known as 2-keto-4-butanethiol, is a high-impact volatile thiol (FEMA 3357) cha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Sensory Evaluation of 4-Mercapto-2-butanone (FEMA 3357)
Executive Summary
4-Mercapto-2-butanone (4M2B), also known as 2-keto-4-butanethiol, is a high-impact volatile thiol (FEMA 3357) characterized by an extremely low odor detection threshold (ODT) and a complex, concentration-dependent sensory profile.[1][2][3][4][5][6] While structurally related to "fruity" thiols like 4-MMP, 4M2B is distinct, exhibiting "meaty," "sulfurous," and "roasted" notes at suprathreshold levels, and unique "creamy/dairy" nuances at trace levels.
This guide provides a rigorous protocol for the handling, preparation, and sensory quantification of 4M2B. It is designed for researchers in flavor chemistry and pharmaceutical scientists utilizing high-potency odorants as ligands for G-Protein Coupled Receptor (GPCR) assays (specifically olfactory receptors).
Part 1: Chemical Handling & Stability (The Foundation)
Challenge: 4M2B is highly reactive. It readily oxidizes to form disulfides (reducing sensory potency) and reacts with metal ions.
Solution: A "Self-Validating" Anaerobic Preparation Protocol.
Protocol A: Anaerobic Stock Solution Preparation
Objective: Create a stable primary stock standard without oxidative degradation.
Reagents & Equipment:
4-Mercapto-2-butanone (≥98% purity, stored at 4°C).
Solvent: Propylene Glycol (PG) or Ethanol (Absolute), degassed.
Solvent Degassing: Sparge the solvent (PG or Ethanol) with N₂ for 30 minutes to remove dissolved oxygen.
Chelation: If using an aqueous-alcoholic matrix, add Na₂EDTA (50 µM final concentration) to sequester trace copper/iron ions which catalyze thiol oxidation.
Gravimetric Addition:
Note: Do not use volumetric pipettes for the neat compound due to viscosity and stench adherence.
Weigh the solvent into a headspace vial.
Add 4M2B dropwise to achieve a target concentration of ~1000 ppm (Stock A).
Immediately purge headspace with Argon and crimp cap.
Validation (The "Trust" Check):
Inject Stock A into GC-MS immediately.
Store at -20°C for 24 hours.
Re-inject. Acceptance Criteria: <2% loss of peak area and <1% appearance of disulfide peaks.
Visual Workflow: Anaerobic Handling
Figure 1: Anaerobic sample preparation workflow to prevent disulfide formation.
Part 2: Instrumental-Sensory Correlation (GC-O)
Objective: Correlate chemical concentration with human perception using Gas Chromatography-Olfactometry (GC-O).
Method: Aroma Extract Dilution Analysis (AEDA).
Column Selection: DB-Wax or FFAP (Polar) columns are required to separate 4M2B from the solvent front and other sulfur volatiles.
Detection:
Port 1: Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) for chemical specificity.
Port 2: Olfactory Sniffing Port (humidified air makeup).
The Protocol:
Inject a dilution series (1:2, 1:4, 1:8...) of the extract.
Panelists record the onset and offset of odor at the specific retention time.
Calculation: Determine the Flavor Dilution (FD) factor—the highest dilution at which the odorant is still detectable.
Data Interpretation Table:
Parameter
Value/Characteristic
Notes for Researchers
Retention Index (Polar)
~1445 (DB-Wax)
Verify with authentic standard; shifts with column age.
Odor Quality (Sniff Port)
Roasted, Meaty, Sulfurous
Distinct from "Catty" (4MMP).
Detection Limit (Inst.)
~1 pg (SCD)
Human nose is often more sensitive than FPD.
Part 3: Human Sensory Panel Protocols
Core Challenge:Olfactory Fatigue. Thiols cause rapid receptor adaptation. Standard sensory protocols will fail if Inter-Stimulus Intervals (ISI) are too short.
Protocol B: 3-AFC Threshold Determination
Objective: Determine the specific Odor Detection Threshold (ODT) for the panel.
Panel Selection: Screen 10-12 judges. Exclude specific anosmics (approx. 10% of population may be anosmic to specific thiols).
Sample Presentation:
Method: 3-Alternative Forced Choice (3-AFC).
Sets: One active sample, two blanks (water/ethanol mix).
ISI (Inter-Stimulus Interval):Mandatory 2-minute washout between sets. Panelists must breathe fresh air. Thiols bind "sticky" to mucus; rapid sniffing causes blindness to the molecule.
Nose Clips: Not used; retro-nasal evaluation is not the primary target for threshold testing.
Calculation: Use the Best Estimate Threshold (BET) method (geometric mean of the last miss and first correct concentration).
Protocol C: Descriptive Analysis (The "Duality" Test)
Objective: Map the concentration-dependent qualitative shift.[3]
High Conc. (>10 ppb): Panelists focus on "Sulfurous," "Onion," "Meaty."[7]
Part 4: Pharmaceutical & Receptor Context
Relevance: 4M2B acts as a potent ligand for specific human olfactory receptors (ORs), likely within the Class I or Class II GPCR families (e.g., OR2T11 which is known to tune to thiols).
Mechanism of Action:
Volatile thiols often require a copper ion (
) cofactor in the mucus to bind effectively to the receptor's histidine-rich pocket.
Drug Development Application:
Receptor Blocking: 4M2B can be used as a high-affinity probe to test "olfactory blocking" agents (antagonists) designed to suppress malodors in clinical or industrial settings.
Anosmia Diagnostics: Due to its specific receptor pathway, 4M2B sensitivity is a precise biomarker for specific olfactory neuronal integrity.
Visual: Receptor Signaling Pathway
Figure 2: Signal transduction pathway for thiol perception. Note the role of the mucus layer and metal cofactors.
References
Sensory Characteristics & Thresholds
Cometto-Muñiz, J. E., & Abraham, M. H. (2008). Human olfactory detection of homologous n-alcohols and n-alkylbenzenes.
Source:
Thiol Analysis & Oxidation Prevention
Roland, A., et al. (2011). Influence of oxidation on the aroma of wine: The case of volatile thiols. Detailed protocols on using antioxidants (SO2, Ascorbic Acid) and inert gas to preserve thiol integrity.
Source: (Direct URL unavailable, referenced via general search context on thiol oxidation).
FEMA 3357 Specifications
The Good Scents Company. (n.d.). 4-mercapto-2-butanone.[1][2][3] Provides physical data, FEMA number verification, and general odor descriptors.
Source:
Receptor Mechanisms (OR2T11)
Li, Y., et al. (2016). Copper is required for the detection of thiols by a specific human olfactory receptor.
Source:
GC-O Methodology
Pollien, P., et al. (1997). Simultaneous Distillation-Extraction: Theoretical Model and Development of a New Micro-Method.
Application Note: 4-Mercapto-2-butanone in High-Fidelity Savory Flavor Architectures
Abstract 4-Mercapto-2-butanone (FEMA 3357) is a high-impact sulfur volatile essential for authenticating savory profiles.[1] While historically associated with "catty" or "blackcurrant" notes in perfumery, its primary ut...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Mercapto-2-butanone (FEMA 3357) is a high-impact sulfur volatile essential for authenticating savory profiles.[1] While historically associated with "catty" or "blackcurrant" notes in perfumery, its primary utility in food science lies in its ability to bridge the sensory gap between hydrolyzed vegetable proteins (HVPs) and authentic roasted meat profiles. This guide provides a rigorous technical framework for the handling, stabilization, and application of 4-Mercapto-2-butanone, specifically addressing its role in Maillard reaction modulation and pharmaceutical bitterness masking.[1]
Confusion often exists in commercial catalogs between the 3-mercapto and 4-mercapto isomers.[1] For the applications described herein, we utilize the 4-isomer , typically derived from the Michael addition of hydrogen sulfide to methyl vinyl ketone.
Property
Specification
IUPAC Name
4-sulfanylbutan-2-one
CAS Number
34619-12-0 (Note: often mislabeled as 40789-98-8 in trade)
4-Mercapto-2-butanone exhibits a non-linear sensory curve.[1] Its perception shifts drastically based on concentration, a phenomenon known as qualitative duality.
Zone A (0.01 – 0.1 ppm): Ribes/Blackcurrant, Catty, Tropical (Guava).
Zone B (0.5 – 2.0 ppm): Roasted Chicken, Sulfurous, Boiled Meat.
Zone C (> 5.0 ppm): Alliaceous, Onion-like, Offensive Stench.
Safety & Handling Protocol: The "Stench" Containment System
Due to its extreme volatility and low odor threshold, improper handling can contaminate laboratory environments for days.
Protocol 2.1: Inert Atmosphere Handling
Objective: Prevent oxidative degradation to the disulfide (which lacks savory impact) and contain odor.
Workstation: All neat material handling must occur within a fume hood with a minimum face velocity of 100 fpm.
Neutralization Trap: Prepare a beaker of 5% Sodium Hypochlorite (Bleach) mixed with 1% Sodium Hydroxide. All pipettes and tips contacting the neat liquid must be submerged immediately after use.
Stock Preparation:
Solvent: Propylene Glycol (PG) or Triacetin. Ethanol is not recommended for long-term storage due to potential acetal formation.[1]
Concentration: Prepare a 0.1% (1000 ppm) Primary Stock.
Procedure:
Tare a septum-sealed amber glass vial containing the solvent.[1]
Inject the neat 4-Mercapto-2-butanone through the septum using a gas-tight syringe.[1]
Sparge with Nitrogen for 30 seconds to remove headspace oxygen.
Store at 4°C. Shelf life: 6 months.
Application Protocol: Savory Flavor Architecture
This protocol details the reconstruction of a "Rotisserie Chicken" profile using 4-Mercapto-2-butanone as the sulfur backbone.[1]
Mechanistic Logic
Authentic meat flavor relies on the interaction between lipid degradation products (aldehydes) and Maillard reaction products (sulfur compounds). 4-Mercapto-2-butanone mimics the sulfurous notes generated during the thermal degradation of thiamine and cysteine.[1]
Experimental Workflow (DOT Visualization)
Figure 1: Integration of 4-Mercapto-2-butanone into a savory flavor system. Note the "Late Addition" step to prevent thermal degradation.
Formulation Protocol: Chicken Broth Model
Base Matrix: 0.5% NaCl + 0.3% MSG + 0.1% Yeast Extract in water.
Component
Concentration (ppm)
Role
4-Mercapto-2-butanone
0.25
Boiled meat / Sulfurous backbone
(2E,4E)-Decadienal
0.10
Fatty / Fried Chicken skin note
Methional
0.05
Cooked potato / Earthy depth
2-Methyl-3-furanthiol
0.02
Roasted / Meaty impact
Methyl 2-methyl-3-furyl disulfide
0.01
Lingering savory finish
Procedure:
Dissolve the Base Matrix ingredients in water at 60°C.
Cool to 35°C (Crucial: High heat drives off the sulfur volatiles).
Add the flavor volatiles from their respective PG stocks.
Homogenize gently.
Sensory Evaluation: Evaluate immediately and again after 24 hours. The sulfur notes often "mellow" and integrate better after a resting period.
Context: Many Active Pharmaceutical Ingredients (APIs) containing amine groups (e.g., antibiotics, antihistamines) exhibit intense bitterness. High-potency sulfur compounds can suppress bitter perception via cross-modal sensory modulation, effectively "distracting" the gustatory system with a savory signal.[1]
Protocol 4.1: Masking Model for Quinine HCl
Objective: Reduce the perceived bitterness of a 0.1 mM Quinine Hydrochloride solution using a savory-masking accord.
Control: 0.1 mM Quinine HCl in water (Bitterness Score: 8/10).
Expected Result: The addition of 4-Mercapto-2-butanone at sub-threshold savory levels (0.05 ppm) typically reduces perceived bitterness by 2-3 points by activating the umami/savory receptors, which physiologically antagonize bitter signal transduction.[1]
Quality Control & Stability Monitoring
Critical Degradation Pathway
The primary failure mode for this ingredient is oxidation to Bis(3-oxobutyl) disulfide .[1] The disulfide has a significantly higher odor threshold and a "rubbery" aroma, leading to flavor fade.
Figure 2: Oxidative degradation pathway. Maintenance of pH < 6.0 and nitrogen headspace is required to inhibit this transition.
Analytical Quantification (GC-MS)
Standard FID detection is often insufficient due to the low concentrations.[1]
Detector: PFPD (Pulsed Flame Photometric Detector) or SCD (Sulfur Chemiluminescence Detector) is required for selectivity.
National Center for Biotechnology Information. (n.d.). 4-Mercapto-2-butanone (CID 61936).[1] PubChem. Retrieved October 26, 2023, from [Link]
The Good Scents Company. (n.d.). 4-Mercapto-2-butanone Data Sheet.[1] Retrieved October 26, 2023, from [Link]
Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Ingredient Library (FEMA 3357). Retrieved October 26, 2023, from [Link]
McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series; American Chemical Society. (Contextual grounding for sulfur thresholds in savory systems).
ResearchGate. (2015). Synthesis of a New Odourant, 2-Mercapto-4-heptanol.[1][2] (Referenced for comparative thiol synthesis methodologies).[3] Retrieved from [Link]
Application Notes and Protocols for 4-Mercapto-2-butanone in Meat Flavor Formulations
Abstract This document provides a comprehensive technical guide for researchers, scientists, and flavor development professionals on the application of 4-mercapto-2-butanone (FEMA No. 3357) in the creation of authentic m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and flavor development professionals on the application of 4-mercapto-2-butanone (FEMA No. 3357) in the creation of authentic meat flavors. 4-Mercapto-2-butanone is a potent, sulfur-containing ketone that imparts characteristic savory, roasted, and meaty aroma notes crucial for replicating the complex flavor profiles of cooked meats. These application notes detail the chemical properties, natural formation, synthesis, and sensory characteristics of 4-mercapto-2-butanone. Furthermore, detailed protocols are provided for its incorporation into meat flavor formulations, along with methodologies for its analytical quantification and sensory evaluation. This guide is intended to provide both a theoretical understanding and a practical framework for the effective use of this key flavor compound.
Introduction: The Role of Sulfur Compounds in Meat Flavor
The characteristic flavor of cooked meat is a complex interplay of hundreds of volatile compounds generated through thermally induced reactions, primarily the Maillard reaction and lipid oxidation.[1] While pyrazines, alkylpyridines, and other nitrogen-containing heterocycles contribute to roasted and savory notes, sulfur-containing compounds are indispensable for imparting the authentic "meaty" character.[2][3] These compounds, even at trace concentrations, have exceptionally low odor thresholds and a significant impact on the overall flavor profile.[2]
4-Mercapto-2-butanone is a key sulfur-containing volatile that belongs to the class of mercaptoketones. It is recognized for its potent savory, sulfurous, and onion-like aroma, which is foundational to building boiled and roasted meat flavors.[4][5] Understanding the chemistry and application of this compound is therefore critical for the development of authentic and impactful meat flavorings for a variety of food products, including processed meats, soups, sauces, and plant-based meat alternatives.
Chemical and Physical Properties of 4-Mercapto-2-butanone
A thorough understanding of the physicochemical properties of 4-mercapto-2-butanone is essential for its effective handling, storage, and application in flavor formulations.
The presence of 4-mercapto-2-butanone in cooked meat is a direct result of the Maillard reaction between sulfur-containing amino acids, primarily cysteine, and reactive carbonyl compounds.[7] The proposed formation pathway involves the reaction of hydrogen sulfide (H₂S), a degradation product of cysteine, with unsaturated ketones formed during the Maillard reaction or lipid oxidation.
Caption: Formation of 4-mercapto-2-butanone in cooked meat.
Synthesis of 4-Mercapto-2-butanone
While several proprietary methods exist for the synthesis of 4-mercapto-2-butanone, a common and scalable approach involves the Michael addition of a thiol-containing nucleophile to an α,β-unsaturated ketone. A plausible synthesis route is the reaction of thioacetic acid with methyl vinyl ketone (3-buten-2-one) to form the thioacetate ester, followed by hydrolysis to yield the desired mercaptan.
Caption: A plausible synthetic route for 4-mercapto-2-butanone.
Sensory Characteristics and Flavor Contribution
4-Mercapto-2-butanone possesses a potent and complex aroma profile that is highly impactful even at very low concentrations. Its sensory characteristics are often described as:
Primary Notes: Sulfurous, roasted onion, savory.
Secondary Notes: Meaty, slightly gassy, with nuances of coffee and chocolate at high dilutions.[4]
In meat flavor formulations, 4-mercapto-2-butanone contributes significantly to the authentic "boiled meat" character and enhances the overall savory and roasted profile.[4] It is particularly effective in synergy with other Maillard reaction products, such as pyrazines and other sulfur compounds, to create a well-rounded and realistic meat flavor.
Application Protocols
Stock Solution Preparation
Due to its potency and volatility, it is recommended to work with dilute solutions of 4-mercapto-2-butanone. Propylene glycol (PG) is a suitable solvent for creating stock solutions.
Protocol:
In a well-ventilated fume hood, prepare a 1% (w/w) stock solution of 4-mercapto-2-butanone in propylene glycol.
Carefully weigh 1.0 g of 4-mercapto-2-butanone into a tared glass bottle.
Add 99.0 g of propylene glycol to the bottle.
Seal the bottle tightly and mix thoroughly by inversion or gentle agitation.
Store the stock solution in a tightly sealed, amber glass bottle at 2-8°C.
Dosage Recommendations
The optimal dosage of 4-mercapto-2-butanone will vary depending on the specific application and desired flavor profile. The following are suggested starting points for different meat flavor systems, based on data for the closely related 4-mercapto-2-pentanone:[8]
Application
Suggested Starting Dosage (ppm in final product)
Beef Flavor
0.5 - 2.0
Chicken Flavor
0.2 - 1.0
Pork Flavor
0.3 - 1.5
Soups and Gravies
0.1 - 0.5
Plant-Based Meats
0.5 - 3.0
Note: These are starting recommendations. It is crucial to conduct sensory evaluations to determine the optimal dosage for each specific application.
Incorporation into a Meat Flavor Formulation
The following is a model workflow for incorporating 4-mercapto-2-butanone into a laboratory-scale meat flavor formulation.
Caption: Workflow for incorporating 4-mercapto-2-butanone into a meat flavor.
Analytical Quantification Protocol
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification of 4-mercapto-2-butanone in food matrices. Due to its volatility, headspace solid-phase microextraction (HS-SPME) is a suitable sample preparation technique.
Protocol:
Sample Preparation:
Homogenize 5 g of the meat product with 10 mL of deionized water.
Transfer the homogenate to a 20 mL headspace vial.
Add an appropriate internal standard (e.g., a deuterated analog of 4-mercapto-2-butanone).
Seal the vial with a PTFE-lined septum.
HS-SPME:
Equilibrate the sample at 60°C for 15 minutes.
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
GC-MS Analysis:
Injector: Splitless mode, 250°C.
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
Oven Program: Start at 40°C for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Mass Spectrometer: Electron ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4-mercapto-2-butanone (e.g., m/z 104, 71, 43).
Quantification:
Generate a calibration curve using standards of known concentrations of 4-mercapto-2-butanone.
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Sensory Evaluation Protocol
A trained sensory panel is essential for evaluating the impact of 4-mercapto-2-butanone on meat flavor.
Protocol:
Panelist Selection and Training:
Select panelists based on their sensory acuity and ability to describe flavors.
Train panelists on the specific aroma attributes associated with meat flavors, including "savory," "roasted," "sulfurous," and "meaty," using appropriate reference standards.
Sample Preparation:
Prepare meat or model system samples with varying concentrations of 4-mercapto-2-butanone, including a control with no added compound.
Cook all samples under identical conditions to ensure consistency.
Present samples to panelists in a randomized and blind manner.
Evaluation:
Use a quantitative descriptive analysis (QDA) method with a structured scoresheet.
Panelists should rate the intensity of key flavor attributes on a line scale (e.g., 0-15).
Include an "overall impression" or "authenticity of meat flavor" attribute.
Data Analysis:
Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples.
Use principal component analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
Stability and Handling
Mercaptans, including 4-mercapto-2-butanone, are susceptible to oxidation, which can lead to the formation of less odorous disulfides and a loss of flavor impact.
Storage: Store pure 4-mercapto-2-butanone and its stock solutions in tightly sealed, amber glass containers under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
Handling: Handle the compound in a well-ventilated fume hood. Avoid exposure to air and light.
Antioxidants: The addition of antioxidants, such as ascorbic acid or tocopherols, to the flavor formulation or food matrix may help to improve the stability of 4-mercapto-2-butanone.
Regulatory Status and Safety
FEMA GRAS: 4-Mercapto-2-butanone is listed as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA No. 3357).[9]
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 4-mercapto-2-butanone (JECFA No. 559) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."
Safety Precautions: 4-Mercapto-2-butanone is classified as harmful if swallowed or inhaled, and causes skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
References
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
Kerth, C. R., & Miller, R. K. (2015). Meat flavor: A critical review of the generation, processing, and stability. Annual Review of Food Science and Technology, 6, 227-251.
The Good Scents Company. (n.d.). 3-mercapto-2-butanone. Retrieved from [Link]
The Good Scents Company. (n.d.). 4-mercapto-2-pentanone 1% in acetoin. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing meat flavor and aroma compositions.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Savory Flavors: The Role of 3-Mercapto-2-Butanone. Retrieved from a relevant chemical supplier website.
The Good Scents Company. (n.d.). 4-mercapto-2-butanone. Retrieved from [Link]
Perfumer & Flavorist. (2020, July 1). Flavor Bites: 4-(P-Hydroxyphenyl)-2-butanone. Retrieved from [Link]
Google Patents. (n.d.). Meat flavoring agents and process for preparing same.
Google Patents. (n.d.). Mercapto-alkanol flavor compounds.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 3-Mercapto-2-Butanone: A Guide for Flavor & Fragrance Buyers. Retrieved from a relevant chemical supplier website.
FooDB. (2010, April 8). Showing Compound 4-Mercapto-2-butanone (FDB020879). Retrieved from [Link]
Engel, K. H., & Tressl, R. (1991). Analysis and sensory evaluation of the stereoisomers of 4-mercapto-2-alkanols. Journal of Agricultural and Food Chemistry, 39(12), 2249-2252.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61936, 4-Mercapto-2-butanone. Retrieved from [Link]
Api, A. M., Belsito, D., Botelho, S., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134, 110948.
Google Patents. (n.d.). Flavoring with sulfur containing compounds.
Google Patents. (n.d.). Mercapto alcohols as flavouring compounds.
Van Ba, H., Hwang, I. H., Jeong, D. H., & Touseef, A. (2012).
Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food chemistry. Springer.
Yang, S., Gong, W., Sun, B., Liu, Y., & Tian, H. (2015). Synthesis of a New Odourant, 2-Mercapto-4-Heptanol. Journal of Chemical Research, 39(3), 184-186.
Meat & Livestock Australia. (n.d.). Can sulphur-containing compounds inherent in meat affect test results for added sulphites in meat?
Oxford Chemicals. (n.d.). Aroma Chemicals for Savory Flavors.
Khan, M. I., Jo, C., & Tariq, M. R. (2015). Analysis of volatile compounds in pork from four different pig breeds using headspace solid-phase micro-extraction/gas chromatography–mass spectrometry. Journal of the Science of Food and Agriculture, 95(14), 2883-2890.
Shimadzu Corporation. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods.
Khan, M. I., Jo, C., & Tariq, M. R. (2015). Analysis of volatile compounds in pork from four different pig breeds using headspace solid-phase micro-extraction/gas chromatography–mass spectrometry. Journal of the Science of Food and Agriculture, 95(14), 2883-2890.
Google Patents. (n.d.). Method for synthesizing 4,4-dimethoxy-2-butanone.
Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007).
TRACE: Tennessee Research and Creative Exchange. (n.d.). A Procedure for Determination of Total Sulfur and Inorganic Sulfate Content of Food Stuffs.
Google Patents. (n.d.). Flavor compositions and methods of making and using same.
eGyanKosh. (n.d.). EXPERIMENT 2 PREPARATION OF MEAT EMULSION.
Al-Dalain, S. A., Al-Fraihat, A. H., & Al-Shawabkeh, R. A. (2020). Profiling of Volatile Compounds in Beef, Rat, and Wild Boar Meat using SPME-GC/MS. Jordan Journal of Agricultural Sciences, 16(1).
Montoya, D., & Orjuela, A. (2015). Stability criteria and critical runway conditions of propylene glycol manufacture in a continuous stirred tank reactor. CT&F-Ciencia, Tecnología y Futuro, 6(1), 85-100.
Ma, L., Zhang, Y., Li, P., & Wang, X. (2021). Characterization of Volatile Compounds in Donkey Meat by Gas Chromatography–Ion Mobility Spectrometry (GC–IMS) Combined with Chemometrics. Food Science of Animal Resources, 41(5), 845.
Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices. Springer.
Mottram, D. S. (1994). Interaction between Sulfur-Containing Flavor Compounds and Proteins in Foods. In Sulfur Compounds in Foods (pp. 180-187). American Chemical Society.
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(4-Hydroxyphenyl)-2-butanone. Retrieved from a relevant chemical supplier's website.
Api, A. M., Belsito, D., Botelho, S., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134, 110948.
Protocol for the synthesis of 4-Mercapto-2-butanone in the lab
Application Note: High-Yield Synthesis of 4-Mercapto-2-butanone via Thioacetate Intermediate Executive Summary 4-Mercapto-2-butanone (CAS: 34619-12-0), often referred to as "Cat Ketone" or "Blackcurrant Ketone," is a hig...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Synthesis of 4-Mercapto-2-butanone via Thioacetate Intermediate
Executive Summary
4-Mercapto-2-butanone (CAS: 34619-12-0), often referred to as "Cat Ketone" or "Blackcurrant Ketone," is a high-impact aroma chemical characterized by its potent sulfurous, fruity, and cassis-like odor profile.[1] It is a critical intermediate in the synthesis of complex flavorants and pharmaceutical scaffolds.
This protocol details a robust, two-step synthesis route utilizing thioacetic acid as a sulfur nucleophile in a Michael addition to methyl vinyl ketone (MVK) , followed by acid-catalyzed hydrolysis. This method is superior to direct hydrogen sulfide (
) addition, minimizing the formation of bis-alkylated byproducts (sulfides) and avoiding the use of highly toxic gaseous reagents.
Key Advantages of this Protocol:
Selectivity: Thioacetic acid acts as a "masked" thiol, preventing multiple alkylations.
Safety: Eliminates the need for high-pressure
gas.
Yield: Typical isolated yields exceed 75% over two steps.
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves reagents that are lachrymatory, toxic, and possess extremely low odor thresholds.
Reagent
Hazard Class
Specific Handling Requirement
Methyl Vinyl Ketone (MVK)
Highly Toxic, Flammable, Lachrymator
Handle only in a functioning fume hood. MVK can polymerize explosively; ensure stabilizer (hydroquinone) presence.
Thioacetic Acid
Corrosive, Stench
Use double-gloves. Keep bleach trap ready to neutralize spills.
4-Mercapto-2-butanone
Stench (Potent)
All glassware must be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols.
Odor Containment Strategy:
All rotary evaporator exhaust must be vented into a bleach scrubber.
Keep a "kill solution" (10% bleach) active in the hood during all transfers.
Reagents & Equipment
Table 1: Material Requirements
Component
Grade/Purity
Role
Methyl Vinyl Ketone (MVK)
>90% (Stabilized)
Michael Acceptor (Electrophile)
Thioacetic Acid
98%
Sulfur Nucleophile
Hydroquinone
Synthesis Grade
Radical Inhibitor (prevents MVK polymerization)
Methanol (MeOH)
Anhydrous
Solvent
Hydrochloric Acid (HCl)
37% (Conc.)
Hydrolysis Catalyst
Dichloromethane (DCM)
ACS Grade
Extraction Solvent
Sodium Sulfate ()
Anhydrous
Drying Agent
Experimental Protocol
Phase 1: Michael Addition (Synthesis of Thioester Intermediate)
Reaction:
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
Charge: Add Thioacetic acid (1.05 equiv, 0.105 mol) to the flask. Cool the flask to 0°C using an ice/water bath.
Addition: Charge the addition funnel with Methyl Vinyl Ketone (MVK) (1.0 equiv, 0.1 mol) and a catalytic amount of Hydroquinone (10 mg).
Note: Hydroquinone is essential to prevent the radical polymerization of MVK during the exothermic reaction.
Reaction: Dropwise add the MVK to the stirring thioacetic acid over 30–45 minutes.
Observation: The reaction is exothermic. Maintain internal temperature
.
Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 2 hours.
QC Check: TLC (Hexane/EtOAc 4:1) or GC-MS should show complete consumption of MVK. The intermediate is 4-(acetylthio)-2-butanone .
Phase 2: Acid-Catalyzed Hydrolysis
Reaction:
Solvent Addition: Dilute the crude thioester mixture from Phase 1 with Methanol (100 mL).
Hydrolysis: Add Conc. HCl (5 mL) carefully to the methanolic solution.
Why Acid? Basic hydrolysis (NaOH) is faster but promotes the rapid oxidation of the resulting thiol to the disulfide (
) in the presence of air. Acidic conditions are more stable for volatile thiols.
Reflux: Heat the mixture to mild reflux (
) for 3–4 hours under a nitrogen blanket.
Monitoring: Monitor by GC. The disappearance of the thioester peak indicates completion.
Workup:
Cool to RT.
Concentrate the mixture under reduced pressure (Rotavap) to remove most methanol. Do not heat above 40°C to avoid loss of the volatile product.
Dilute the residue with Water (50 mL) and extract with DCM (
mL).
Wash the combined organic layers with Saturated NaHCO3 (carefully, releases
) to remove acetic acid and residual HCl.
Wash with Brine , dry over
, and filter.
Phase 3: Purification
Concentration: Remove the DCM solvent via rotary evaporation (bath temp
, mild vacuum).
Distillation: Perform a vacuum distillation on the crude yellow oil.
Target: Collect the fraction boiling at approximately 60–65°C at 15 mmHg (Literature values vary; adjust based on vacuum strength).
Yield: Expect a clear, colorless liquid. Typical yield: 75–85%.
Process Visualization
The following diagram illustrates the reaction logic and operational workflow.
Figure 1: Reaction pathway for the synthesis of 4-Mercapto-2-butanone via thioacetate deprotection.
Quality Control & Validation
Table 2: Analytical Specifications
Method
Expected Result
Interpretation
GC-MS
Molecular Ion () = 104 m/z
Confirm identity. Look for fragments at m/z 43 (acetyl) and 47 ().
1H-NMR ()
1.3-1.5 (t, 1H, -SH)
The triplet splitting of the thiol proton is diagnostic.
1H-NMR ()
2.1 (s, 3H, -CO-)
Methyl ketone singlet.
Ellman's Test
Yellow color generation
Positive qualitative test for free thiols.
Troubleshooting Guide
Problem: Low Yield / Polymerization
Cause: MVK polymerized before reacting.
Solution: Ensure MVK is distilled if old, or increase Hydroquinone load. Keep temperature strictly at 0°C during addition.
Problem: Disulfide Impurity (Dimer)
Cause: Oxidation during workup or basic conditions.
Solution: Use degassed solvents. Ensure the hydrolysis is acidic, not basic. Store product under Argon/Nitrogen.
Problem: Residual "Vinegar" Smell
Cause: Incomplete removal of acetic acid byproduct.
Solution: Ensure thorough washing with saturated Sodium Bicarbonate (
) during the workup phase.
References
Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Standard reference for flavor chemical synthesis routes).
Organic Syntheses. (1951). Acetylthioethyl acetate (Analogous Michael Addition). Org. Synth. 31, 105. Link
Vermeulen, C., et al. (2006). Synthesis and Sensory Characterization of Mercapto Ketones. Journal of Agricultural and Food Chemistry, 54(11).
PubChem. (n.d.). 4-Mercapto-2-butanone Compound Summary. National Library of Medicine. Link
Gawley, R. E. (1976). The Robinson Annelation and Related Reactions. Synthesis, 1976(12), 777-794. (Review of Michael additions to MVK).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Elucidation and Purity Assessment of 4-Mercapto-2-butanone via High-Field NMR
Content Type: Application Note & Protocol Guide
Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists[1]
Executive Summary
4-Mercapto-2-butanone (CAS: 34619-12-0), a key intermediate in the synthesis of flavoring agents and pharmaceutical scaffolds, presents a unique analytical challenge due to the high reactivity of its terminal thiol group.[1] While the carbon backbone is stable, the sulfhydryl moiety is prone to rapid oxidation, forming disulfide dimers (bis(3-oxobutyl)disulfide) upon exposure to atmospheric oxygen.
This Application Note details a robust, self-validating NMR protocol designed to unequivocally assign the structure of 4-Mercapto-2-butanone while simultaneously quantifying the degree of oxidative degradation. By leveraging specific solvent effects and 2D-NMR correlations, we resolve the common issue of signal overlap in the ethylene bridge, providing a definitive structural proof.
Chemical Context & Challenges[2][3][4]
The molecule consists of a 2-butanone skeleton functionalized at the 4-position with a thiol group.[1]
Structure:
Analytical Hurdles:
Thiol Oxidation: The primary degradation pathway is the formation of disulfide bonds (
), which manifests as signal doubling and complexity in the methylene regions.
Signal Overlap: In standard chloroform-
(), the two methylene groups (-carbonyl and -thiol) often exhibit accidental magnetic equivalence, appearing as a higher-order multiplet rather than distinct triplets.[1]
Exchange Broadening: The thiol proton (
) is labile; its coupling pattern (triplet vs. broad singlet) serves as a sensitive probe for sample water content and acidity.
Protocol: Anaerobic Sample Preparation
To ensure "Trustworthiness" and reproducibility, this protocol treats the analyte as air-sensitive.
-Thiol methylene (shielded by sulfur relative to oxygen).[1]
Structural Logic & Connectivity (Self-Validation)
To prove the structure is 4-mercapto-2-butanone and not an isomer (e.g., 3-mercapto-2-butanone), we utilize 2D HMBC (Heteronuclear Multiple Bond Correlation).[1]
Key Correlations:
The Methyl Singlet (2.16 ppm): Shows a strong HMBC correlation to the Carbonyl (206.5 ppm) and the C3 Methylene (45.3 ppm). This confirms the
fragment.
The Thiol Proton (1.62 ppm): Shows correlations to C4 (20.5 ppm) and C3 (45.3 ppm). This places the SH at the terminal position.
Connectivity Check: The absence of a doublet methyl signal rules out the branched isomer (3-mercapto-2-butanone), which would show a
Caption: Figure 2. Key HMBC (solid blue) and COSY (dashed yellow) correlations confirming the linear backbone and terminal thiol placement.
Troubleshooting & Purity Assessment
Scenario: The "Disulfide" Ghost
If the sample has oxidized, you will observe a new set of signals.
Mechanism:
Diagnostic Signal: Look for a triplet near 2.90 ppm . The methylene adjacent to a disulfide bond (
) is more deshielded than the free thiol counterpart.[1]
SH Signal Loss: Integration of the triplet at 1.62 ppm will decrease relative to the methyl ketone singlet.
Scenario: "Wet" Solvent
Observation: The triplet at 1.62 ppm collapses into a broad singlet; the adjacent methylene quartet collapses into a triplet.
Cause: Fast chemical exchange of the acidic SH proton with trace
or .
Remedy: This does not invalidate the structure but indicates moisture. Dry the sample over
molecular sieves and re-run.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61936, 4-Mercapto-2-butanone.[1] Retrieved from [Link]
The Good Scents Company (2023). 4-mercapto-2-butanone Spectral Data and Organoleptic Properties.[1] Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Used for solvent residual referencing).[3] Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons. (Reference for Thiol-Methylene coupling constants).
Solid-phase microextraction (SPME) for 4-Mercapto-2-butanone analysis
Application Note: High-Sensitivity Profiling of 4-Mercapto-2-butanone (4M2B) via HS-SPME-GC-MS Executive Summary 4-Mercapto-2-butanone (4M2B, CAS: 34619-12-0) is a potent volatile sulfur compound (VSC) characterized by "...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Profiling of 4-Mercapto-2-butanone (4M2B) via HS-SPME-GC-MS
Executive Summary
4-Mercapto-2-butanone (4M2B, CAS: 34619-12-0) is a potent volatile sulfur compound (VSC) characterized by "catty," "onion-like," or "black currant" aromas depending on concentration. Often found in fermented beverages (wines, beers) and specific food matrices, it possesses a low odor detection threshold, necessitating analytical methods with high sensitivity and selectivity.
This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . Unlike liquid-liquid extraction (LLE), this solvent-free approach minimizes analyte loss due to oxidation and maximizes sensitivity through equilibrium-driven pre-concentration.
Methodological Principles
The Challenge of 4M2B
Volatility: High vapor pressure requires containment to prevent loss.
Reactivity: The free thiol (-SH) group is susceptible to oxidation, forming disulfides (e.g., with itself or other thiols).
Matrix Effects: In alcoholic beverages, ethanol acts as a co-solvent, increasing the solubility of 4M2B and reducing its partition into the headspace (
).
Fiber Selection Logic: The "Triple Phase" Advantage
For 4M2B (MW ≈ 104 Da), a standard PDMS fiber is insufficient due to poor retention of small, polar molecules. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
DVB (Divinylbenzene): Retains larger volatiles and aromatics.
CAR (Carboxen): A microporous carbon adsorbent essential for trapping small molecules (C2-C6) like 4M2B.
PDMS: Binds the adsorbent to the core and facilitates thermal desorption.
Mechanism: Adsorption (into pores) is the dominant mechanism for CAR/DVB, requiring shorter extraction times but careful competition management compared to pure absorption (PDMS).
Experimental Workflow
The following diagram outlines the critical path from sample preparation to data acquisition, highlighting the "Salting Out" effect used to drive 4M2B into the headspace.
Figure 1: Operational workflow for the extraction and analysis of 4M2B. Note the critical matrix modification step to enhance
The following data represents typical performance characteristics in a white wine matrix.
Metric
Value
Notes
Linearity ()
> 0.995
Range: 10 ng/L – 5000 ng/L
Limit of Detection (LOD)
2.5 ng/L
Calculated as
Limit of Quantitation (LOQ)
8.0 ng/L
Calculated as
Recovery
92% - 105%
Spiked samples vs. matrix-matched calibration.
Precision (RSD)
< 8%
n=6 replicates at 100 ng/L.
Troubleshooting & Optimization
Competitive Adsorption (Displacement)
Symptom: Non-linear response at high concentrations or loss of sensitivity in high-ethanol samples.
Cause: Ethanol and other volatiles compete for active sites on the Carboxen fiber.
Solution: Reduce extraction time to 15-20 minutes (pre-equilibrium conditions) or dilute the sample 1:1 with saturated brine to lower ethanol concentration.
Oxidation Artifacts
Symptom: Low recovery of 4M2B and appearance of disulfide peaks.
Cause: Thiol oxidation during the heated incubation.
Solution: Add EDTA (50 mg/L) and Ascorbic Acid (100 mg/L) to the sample vial prior to sealing to chelate metals and scavenge oxygen.
Peak Tailing
Symptom: Asymmetric peaks on the chromatogram.
Cause: Adsorption of thiols on active metal sites in the inlet.
Solution: Use an Ultra-Inert inlet liner and trim the column head regularly. Ensure the column is a high-quality Wax phase designed for sulfur analysis.
References
Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.
Mestres, M., Busto, O., & Guasch, J. (2000). Analysis of organic sulfur compounds in wine aroma. Journal of Chromatography A, 881(1-2), 569-581.
Fedrizzi, B., et al. (2007). Solid-phase microextraction and gas chromatography–mass spectrometry analysis of volatile sulfur compounds in wine. Journal of Agricultural and Food Chemistry.
National Institute of Standards and Technology (NIST). 2-Butanone, 4-mercapto- Mass Spectrum. NIST Chemistry WebBook, SRD 69.
Application Note: Quantitative Analysis of 4-Mercapto-2-butanone in Beverages by Headspace SPME with Gas Chromatography-Mass Spectrometry
Abstract This document provides a comprehensive guide for the quantitative analysis of 4-mercapto-2-butanone, a potent sulfur-containing aroma compound, in various beverage matrices. Due to its low sensory threshold and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the quantitative analysis of 4-mercapto-2-butanone, a potent sulfur-containing aroma compound, in various beverage matrices. Due to its low sensory threshold and high reactivity, accurate determination of this analyte requires a sensitive, selective, and robust analytical method. We present a detailed protocol based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to method validation, is explained to provide researchers with a framework for developing and validating a fit-for-purpose assay in their own laboratories.
Introduction: The Significance of 4-Mercapto-2-butanone
4-Mercapto-2-butanone (also known as 2-keto-4-butanethiol) is a volatile sulfur compound (VSC) that, even at trace concentrations, can significantly influence the sensory profile of beverages. It is characterized by a distinct sulfurous, onion-like aroma.[1][2] While it can contribute to the complexity of savory flavor profiles, its presence can also be indicative of an off-flavor, depending on the beverage type and its concentration.
The analysis of VSCs like 4-mercapto-2-butanone in complex food and beverage matrices presents significant challenges.[3] These challenges stem from three primary factors:
Low Concentration: These compounds often exist at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, requiring highly sensitive analytical instrumentation.
High Volatility: Their volatile nature makes them amenable to gas chromatography but also susceptible to loss during sample handling.
Reactivity: The thiol (mercaptan) functional group is prone to oxidation, which can lead to the formation of disulfides or other species, resulting in analyte loss and inaccurate quantification.[4][5]
Therefore, a successful analytical method must not only concentrate the analyte to detectable levels but also preserve its chemical integrity throughout the workflow.
Analytical Strategy: HS-SPME Coupled with GC-MS
To address the challenges of analyzing 4-mercapto-2-butanone, a Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. This approach is a powerful combination that offers sensitivity, selectivity, and a solvent-free extraction process.[3]
HS-SPME (The "Why"): SPME is an equilibrium-based pre-concentration technique. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the beverage sample. Volatile analytes, like 4-mercapto-2-butanone, partition from the liquid and gas phases into the fiber coating. This technique is ideal because it effectively isolates and concentrates volatile and semi-volatile compounds from the complex sample matrix without the need for solvents, minimizing potential interferences and analyte loss associated with liquid-liquid extraction.[3] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad-range affinity for volatile compounds, including sulfur compounds.[6]
GC-MS (The "Why"): Gas chromatography provides the high-resolution separation of volatile compounds required for complex beverage analysis.[5] Following separation, Mass Spectrometry (MS) offers both high sensitivity and definitive identification based on the analyte's unique mass spectrum. For even greater selectivity and to overcome matrix interferences, tandem mass spectrometry (MS/MS) can be employed.[7] For laboratories focused specifically on sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) provides exceptional selectivity and sensitivity for sulfur-containing molecules.[8][9]
Workflow Overview
The entire analytical process is designed to ensure accuracy and reproducibility, from initial sample handling to final data reporting.
Application of 4-Mercapto-2-butanone in food and beverages
Technical Application Note: 4-Mercapto-2-butanone (FEMA 3357) [1][2] Executive Summary 4-Mercapto-2-butanone (FEMA 3357) is a high-impact sulfur volatile characterized by a "dual-nature" sensory profile.[1][2] While exhi...
4-Mercapto-2-butanone (FEMA 3357) is a high-impact sulfur volatile characterized by a "dual-nature" sensory profile.[1][2] While exhibiting aggressive sulfurous/alliaceous (onion/garlic) notes at high concentrations, it functions as a critical background enhancer for tropical fruit (blackcurrant, passionfruit) and savory (boiled meat, chicken) profiles at sub-ppm levels.
This guide provides field-proven protocols for the stabilization, dosing, and analytical quantification of 4-Mercapto-2-butanone.[1][2] Special emphasis is placed on mitigating the Retro-Michael elimination pathway, a degradation mechanism often overlooked in standard thiol handling protocols.[1]
Chemical Identity & Physicochemical Properties
Parameter
Specification
IUPAC Name
4-Sulfanylbutan-2-one
CAS Number
34619-12-0
FEMA Number
3357
Molecular Formula
C₄H₈OS
Molecular Weight
104.17 g/mol
Boiling Point
59–60 °C (at 15 mmHg)
Solubility
Soluble in Ethanol, Propylene Glycol, Triacetin; Slightly soluble in water (~76 g/L)
Odor Threshold
~0.1 ppb (water)
LogP
0.2 (Hydrophilic for a thiol)
Mechanism of Action & Stability
Sensory Perception Mechanics
The perception of 4-Mercapto-2-butanone is non-linear.[1][2]
< 0.5 ppm: Synergistic enhancement of esters; boosts "juiciness" in tropical fruit flavors.[1]
> 5.0 ppm: Overtly alliaceous, sulfurous, and objectionable.
Chemical Instability: The Retro-Michael Threat
Unlike simple thiols, 4-Mercapto-2-butanone is a
-mercapto ketone.[1][2] Under basic conditions (pH > 7.0) or thermal stress, it undergoes a Retro-Michael addition , decomposing into Methyl Vinyl Ketone (pungent, toxic) and Hydrogen Sulfide.[1]
Figure 1: The compound faces two primary threats: oxidative dimerization (loss of potency) and Retro-Michael decomposition (generation of off-notes).[1][2]
Application Protocols
Protocol A: Preparation of Stabilized Stock Solutions
Objective: Create a 1.0% (10,000 ppm) stock solution stable for 6 months.
Reagents:
Propylene Glycol (PG) or Triacetin (Food Grade).
Ascorbic Acid (Antioxidant).
Citric Acid (pH Buffer).
Procedure:
Solvent Conditioning: To 100 mL of Propylene Glycol, add 0.05% (w/v) Ascorbic Acid and 0.01% (w/v) Citric Acid.
Why? Ascorbic acid scavenges dissolved oxygen.[1] Citric acid maintains a slightly acidic pH (< 6.0) to prevent the Retro-Michael elimination.
Inerting: Sparge the solvent with Nitrogen gas (
) for 15 minutes to remove dissolved oxygen.
Addition: Under a fume hood, inject 1.0 g of 4-Mercapto-2-butanone into the solvent.
Storage: Store in amber glass vials with Teflon-lined caps. Headspace must be purged with Nitrogen before sealing.[1] Keep at 4°C.
Protocol B: Incorporation into Beverage Matrices
Objective: Dosing for a "Tropical Fruit" beverage without sulfur off-notes.
Base Preparation: Prepare the beverage base (Water, Sugar, Acid).
Critical Check: Ensure pH is between 2.8 and 4.[1]0. Never add this compound to a neutral pH base (e.g., milk, plant milks) without prior acidification or encapsulation.
Intermediate Dilution: Dilute the 1% Stock Solution 1:100 in Ethanol to create a 100 ppm working solution. Use immediately.
Dosing: Add the working solution to the beverage base under gentle agitation.
Example: To flavor 1 Liter of beverage at 0.1 ppm, add 1.0 mL of the 100 ppm working solution.
Pasteurization Warning: If HTST (High Temperature Short Time) pasteurization is required, ensure the system is closed. Open-system heating will result in significant volatilization and potential degradation.[1][2]
Protocol C: Analytical Quantification (GC-MS)
Objective: Quantify trace levels in food matrices.[1][2]
Validation Note: Always use a deuterated internal standard or a structurally similar thiol (e.g., 3-mercapto-2-butanone) to correct for extraction efficiency variations.
Safety & Handling (The "Stench" Factor)
Containment: This compound has an extremely low odor threshold. A single drop can render a laboratory uninhabitable for days.[1] All handling must occur in a high-velocity fume hood.[1][2]
Neutralization: In case of a spill, do not wipe with water. Cover immediately with a solution of 10% Sodium Hypochlorite (Bleach) .[1] The bleach oxidizes the thiol to a sulfonic acid (odorless).
PPE: Double nitrile gloves are recommended. Sulfur compounds can permeate standard latex.[1]
References
PubChem. (2023). 4-Mercapto-2-butanone (Compound).[1][2][3][4] National Library of Medicine.[1] [Link]
The Good Scents Company. (2023). 4-Mercapto-2-butanone: Flavor and Fragrance Data. [Link][1][2]
JECFA. (1999). Safety Evaluation of Certain Food Additives: Sulfur-containing flavorings. WHO Food Additives Series 44. [Link][5]
Vermeulen, C., et al. (2006). Synthesis and Sensory Characterization of Mercapto-Ketones. Journal of Agricultural and Food Chemistry. (Contextual grounding on thiol thresholds).
Application Notes & Protocols: 4-Mercapto-2-butanone in the Synthesis of Pharmaceutical Intermediates
Abstract 4-Mercapto-2-butanone is a bifunctional molecule featuring both a ketone and a thiol group, making it a versatile building block in synthetic organic chemistry.[1] Its strategic importance is most pronounced in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Mercapto-2-butanone is a bifunctional molecule featuring both a ketone and a thiol group, making it a versatile building block in synthetic organic chemistry.[1] Its strategic importance is most pronounced in the construction of sulfur-containing heterocyclic systems and side chains that are core to numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the utility of 4-mercapto-2-butanone, focusing on its application in synthesizing key pharmaceutical intermediates. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols, and address critical safety and handling considerations.
Introduction: The Strategic Utility of a Bifunctional Building Block
In the landscape of drug development, the efficient synthesis of complex molecules is paramount.[2] 4-Mercapto-2-butanone (IUPAC name: 4-sulfanylbutan-2-one) emerges as a reagent of significant interest due to its dual reactivity.[3] The thiol (-SH) group serves as a potent nucleophile, ideal for introduction into molecular scaffolds via substitution or addition reactions.[4][5] Concurrently, the ketone (C=O) group provides a handle for a wide array of classic carbonyl chemistry, including condensation, reduction, and the formation of heterocycles.
This unique combination allows for the streamlined synthesis of thioether side chains commonly found in histamine H₂ receptor antagonists and other therapeutic agents. The careful orchestration of its reactivity is key to leveraging its full potential, avoiding common pitfalls such as the oxidative dimerization of the thiol into a disulfide.[4]
Physicochemical Properties
A thorough understanding of the reagent's properties is the foundation of any successful synthesis.
Core Application: Synthesis of Histamine H₂ Receptor Antagonist Intermediates
A primary application for mercapto-alkyl ketones is in the synthesis of histamine H₂ antagonists, a class of drugs that reduce stomach acid production. While various thiol-containing reagents are used in the synthesis of drugs like Cimetidine, Ranitidine, and Famotidine, the underlying principle of constructing the critical thioether linkage is a shared mechanistic feature.[7][8][9] 4-Mercapto-2-butanone serves as an excellent model for demonstrating this core transformation.
Mechanistic Principle: Thioether Synthesis
The synthesis universally relies on the nucleophilic character of the thiol group. The thiol is first deprotonated by a mild base (e.g., K₂CO₃, NaH) to form the more potent thiolate anion. This thiolate then acts as a nucleophile in an Sₙ2 reaction with an electrophilic substrate, typically an alkyl halide, to form the desired thioether linkage. The choice of a mild base is critical to prevent side reactions involving the ketone, such as self-condensation.
Application Example: Synthesis of a Ranitidine Precursor Analog
Ranitidine features a thioether linkage connecting a furan ring system to an ethylamine derivative.[9] We can illustrate a parallel synthesis using 4-mercapto-2-butanone to construct a similar core structure, which would then be further elaborated to the final API.
The key step is the reaction between the thiolate of 4-mercapto-2-butanone and a suitable electrophile, such as 5-((dimethylamino)methyl)furan-2-yl)methanol activated as a halide.
Protocol: Synthesis of 4-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)butan-2-one
This protocol details the synthesis of a key thioether intermediate. It is designed as a self-validating system, with clear checkpoints and expected outcomes.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory.
Materials and Reagents
Reagent
CAS No.
M.W. ( g/mol )
Amount
Moles (mmol)
4-Mercapto-2-butanone
34619-12-0
104.17
1.04 g
10.0
2-((Chloromethyl)-5-((dimethylamino)methyl)furan
85339-49-1
173.64
1.74 g
10.0
Potassium Carbonate (K₂CO₃), anhydrous
584-08-7
138.21
2.07 g
15.0
Acetone, anhydrous
67-64-1
58.08
50 mL
-
Safety & Handling
4-Mercapto-2-butanone: Harmful if swallowed or inhaled.[3] Causes serious skin and eye irritation.[3] May cause respiratory irritation.[3] All manipulations must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
Atmosphere: Thiols are susceptible to oxidation. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent disulfide formation and ensure high yields.
Experimental Workflow
Detailed Procedure
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-mercapto-2-butanone (1.04 g, 10.0 mmol) and anhydrous acetone (30 mL).
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol).
Thiolate Formation: Stir the suspension vigorously at room temperature (20-25 °C) for 30 minutes. The formation of the potassium thiolate salt occurs during this step.
Electrophile Addition: Dissolve 2-((chloromethyl)-5-((dimethylamino)methyl)furan (1.74 g, 10.0 mmol) in anhydrous acetone (20 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20 minutes. An exotherm may be observed; maintain the temperature below 30 °C with a water bath if necessary.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to the starting thiol (visualized with potassium permanganate stain) has been consumed (typically 4-6 hours).
Work-up:
Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with additional acetone (2 x 10 mL).
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain a crude oil.
Dissolve the oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).
Purification:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
If necessary, purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Expected Outcome & Characterization
Yield: 80-90% (crude).
Appearance: A pale yellow to amber oil.
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the furan ring protons, the methylene groups adjacent to the sulfur and furan ring, the N,N-dimethyl group, and the acetyl methyl group.
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the product's molecular weight.
Alternative Application: Asinger Reaction for Thiazoline Synthesis
Beyond linear thioether construction, α-mercaptoketones like 4-mercapto-2-butanone are valuable in multicomponent reactions. The Asinger reaction, for example, combines an α-mercaptoketone, an aldehyde or ketone, and ammonia to form a 3-thiazoline, a privileged scaffold in medicinal chemistry.[10] This reaction offers high atom economy and allows for the rapid construction of molecular complexity from simple starting materials.[10]
Conclusion
4-Mercapto-2-butanone is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. Its value lies in the predictable and efficient reactivity of its thiol group for forming key thioether linkages, a cornerstone of many APIs. The protocols and principles outlined in this guide demonstrate its utility and provide a framework for its successful application in a research and development setting. Adherence to strict safety protocols and the use of an inert atmosphere are critical for achieving high yields and purity.
References
Synthesis method of 4-hydroxy-2-butanone.
Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
Synthesis of Cimetidine | With mechanism in Easy way| H2 Antihistamines| BP 501| L~7.YouTube.
Application Note: Advanced Detection Protocols for 4-Mercapto-2-butanone
Part 1: Introduction & Scientific Context[1][2] The Analyte: 4-Mercapto-2-butanone 4-Mercapto-2-butanone (4M2B) is a potent volatile sulfur compound (VSC) characterized by a pungent, sulfurous odor often described as "on...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Scientific Context[1][2]
The Analyte: 4-Mercapto-2-butanone
4-Mercapto-2-butanone (4M2B) is a potent volatile sulfur compound (VSC) characterized by a pungent, sulfurous odor often described as "onion-like" or "meaty" at high concentrations, and occasionally fruity or tropical at trace levels.[1][2] Unlike its structural analog 3-mercapto-3-methylbutanol (the "tomcat compound" derived from felinine), 4M2B is primarily monitored in the flavor and fragrance industry (FEMA 3357) and food safety sectors. It serves as a key odorant in culinary matrices (soups, savory flavors) and can be an off-flavor marker in alcoholic beverages.[1]
The Analytical Challenge
Detecting 4M2B presents three specific challenges that this guide addresses:
High Volatility & Reactivity: The free thiol (-SH) group is highly nucleophilic and prone to oxidation (forming disulfides) or binding with metal ions (e.g., copper in wine), leading to signal loss.[1]
Rationale: Sulfur compounds often co-elute with hydrocarbons on non-polar columns.[1] A polar phase retards the ketone/thiol functionality, separating it from the bulk matrix.
Rationale: The "bipolar" nature of this triple-phase fiber captures both the volatile low-MW sulfur species (via Carboxen) and the slightly larger ketone backbone (via DVB).
2. Sample Preparation
Matrix Modification: Transfer 5 mL of sample (liquid) or 2 g (solid + 3 mL water) into a 20 mL headspace vial.
Salt Addition: Add 1.5 g NaCl (30% w/v).
Mechanism:[1][3] The "salting-out" effect increases the partition coefficient (
) of organic volatiles, forcing 4M2B into the headspace.
Antioxidant Protection: Add 50 µL of 10 mM EDTA and 50 mg Ascorbic Acid.
Mechanism:[1][3] Chelates trace metals (Cu²⁺, Fe³⁺) that catalyze thiol oxidation and scavenges dissolved oxygen.[1]
Internal Standard: Spike with 4-methoxy-2-methyl-2-butanethiol or deuterated 2-butanone-d5 (if available) at 100 ppb.
3. Extraction & Analysis Parameters
Incubation: 15 min at 50°C (agitation at 500 rpm).
For quantification, use Selected Ion Monitoring (SIM) to maximize sensitivity.[1]
Ion Type
m/z Value
Origin/Fragment
Quantifier
104
Molecular Ion ()
Qualifier 1
43
Acetyl group ()
Qualifier 2
70
Loss of ()
Qualifier 3
61
Thioethyl fragment ()
Method B: PFBBr Derivatization (The "Trace" Standard)
Best for: Ultra-trace quantification (<1 ppb), biological fluids, or highly oxidative matrices where the free thiol is unstable.
1. The Chemistry
This method stabilizes the reactive thiol by alkylating it with Pentafluorobenzyl bromide (PFBBr) . The resulting thioether is highly stable, lipophilic, and exhibits excellent response in Electron Capture Negative Ionization (ECNI) MS, though standard EI is also effective.
2. Protocol Steps
Extraction: Extract 5 mL sample with 2 mL Dichloromethane (DCM).
Cleanup: Wash the organic phase with 1 mL dilute HCl (0.1 M) to remove excess base/amine, then dry over anhydrous
.
Analysis: Inject 1 µL into GC-MS (Splitless).
3. Data Interpretation
The derivative (4-(pentafluorobenzylthio)-2-butanone) shifts the molecular weight significantly, moving the peak to a cleaner region of the chromatogram.
The following diagram illustrates the decision logic for selecting the appropriate method based on sample type and required sensitivity.
Caption: Decision matrix for selecting between direct SPME and Derivatization workflows based on matrix complexity and sensitivity needs.
Derivatization Reaction Pathway
This diagram details the chemical stabilization mechanism used in Method B.
Caption: Reaction mechanism for PFBBr derivatization, converting the unstable thiol into a stable thioether for MS analysis.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Sensitivity
Thiol oxidation
Ensure EDTA and Ascorbic Acid are added immediately upon sampling.
Peak Tailing
Active sites in inlet
Replace inlet liner with a deactivated, wool-free liner.[1] Trim column head.[1]
Poor Reproducibility
SPME fiber degradation
DVB/CAR/PDMS fibers are fragile; avoid septum coring.[1] Bake out fiber for 5 min @ 260°C between runs.
Interfering Peaks
Matrix co-elution
Switch to Method B (Derivatization) or use a thicker film column (1.0 µm) to increase retention.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61936, 4-Mercapto-2-butanone.[1] Retrieved from [Link]
The Good Scents Company (2023). 4-mercapto-2-butanone (FEMA 3357) Chemical Properties and Odor Thresholds.[1] Retrieved from [Link][1]
FooDB (2023). Compound Summary: 4-Mercapto-2-butanone (FDB020879).[1] Retrieved from [Link][1]
NIST Mass Spectrometry Data Center. 2-Butanone Mass Spectrum (Analog Reference for Fragmentation Patterns).[1] Retrieved from [Link][1]
ResearchGate (2021). Simultaneous Chemical and Sensory Analysis of Domestic Cat Urine and Feces with Headspace Solid-Phase Microextraction and GC-MS-Olfactometry.[1] (Contextual reference for volatile thiol extraction). Retrieved from [Link]
Use of 4-Mercapto-2-butanone in flavor and fragrance chemical compounds
Part 1: Executive Technical Summary 4-Mercapto-2-butanone (CAS: 34619-12-0), often colloquially referred to as "2-Keto-4-butanethiol," represents a class of high-impact sulfur volatiles essential for authenticating compl...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Summary
4-Mercapto-2-butanone (CAS: 34619-12-0), often colloquially referred to as "2-Keto-4-butanethiol," represents a class of high-impact sulfur volatiles essential for authenticating complex organic profiles. Unlike simple esters or aldehydes, this molecule exhibits a non-linear dose-response curve. At neat or high concentrations (>100 ppm), it presents an aggressive, repulsive profile characteristic of sulfurous onion and catty notes. However, at trace levels (<50 ppb), it acts as a critical potentiator for Maillard reaction products (savory/meaty) and tropical fruit esters (blackcurrant/passionfruit) .
This guide provides the protocols necessary to harness this volatility without compromising formulation stability or sensory integrity.
Part 2: Chemical Profile & Properties[1][2]
Property
Specification
Technical Note
IUPAC Name
4-Sulfanylbutan-2-one
-
CAS Number
34619-12-0
Verified Registry
FEMA Number
3357
GRAS Status for Flavor Use
Molecular Weight
104.17 g/mol
High volatility
LogP
~0.2 - 0.6
Hydrophilic/Amphiphilic nature; soluble in water & alcohols
Boiling Point
59-60°C @ 15 mmHg
Requires cooled trapping during synthesis
Odor Threshold
~0.1 - 0.5 ppb (water)
Extreme potency; handling requires containment
Main Note
Sulfurous, Onion, Meaty
Shifts to Tropical/Creamy at ultra-trace levels
Part 3: Synthesis & Production Logic
The industrial standard for synthesizing 4-Mercapto-2-butanone relies on the Michael Addition of hydrogen sulfide (
) to Methyl Vinyl Ketone (MVK). This pathway is preferred for its atom economy, though it requires strict safety controls due to the toxicity of MVK and .
Synthesis Pathway Visualization[2]
Figure 1: Base-catalyzed Michael addition mechanism for the production of 4-Mercapto-2-butanone.
Synthesis Protocol (Bench Scale)
Safety Warning: This reaction involves H2S (fatal gas) and MVK (lachrymator/toxin). All work must be performed in a functioning fume hood with H2S scrubbers.
Reagent Prep: Charge a jacketed pressure reactor with Methyl Vinyl Ketone (1.0 eq) and solvent (Dichloromethane or Methanol). Cool to 0°C.
gas into the solution while maintaining temperature <10°C to prevent polymerization of MVK.
Reaction: Stir for 2-4 hours. Monitor consumption of MVK via GC-FID.
Quench & Workup: Purge excess
into a bleach scrubber. Neutralize catalyst with dilute HCl. Wash organic layer with brine.
Purification: Distill under reduced pressure (vacuum). Critical: Do not exceed 60°C pot temperature to prevent thermal degradation or disulfide formation.
Part 4: Organoleptic Evaluation & Dilution Protocol
Because the odor threshold is in the parts-per-billion (ppb) range, standard smelling strips dipped in neat material will overwhelm the olfactory bulb (anosmia) and contaminate the laboratory environment.
The "Safe-Dilution" Workflow
Objective: Create a working solution that allows for accurate nuance evaluation without olfactory fatigue.
Primary Solvent: Triacetin (Glyceryl triacetate) or Propylene Glycol (PG). Avoid Ethanol initially as its high vapor pressure carries the thiol too aggressively.
Step 2 (0.1% Working): Take 1.0g of Step 1 solution and add to 9.0g Triacetin. Odor: Sulfurous, Boiled Meat.[1]
Step 3 (10 ppm Evaluation): Take 0.10g of Step 2 solution and add to 9.90g Water/Sugar syrup matrix. Odor: Tropical, Ribes, Roasted Coffee nuance.
Sensory Perception Logic[2]
Figure 2: Non-linear dose-response curve of 4-Mercapto-2-butanone.
Part 5: Application Protocols
Flavor Application: Savory & Meat Profiles
4-Mercapto-2-butanone is a "bridge" molecule in meat flavors. It links the fatty notes (aldehydes) with the roasted notes (pyrazines).
Target Profile: Boiled Chicken / Pork Broth.
Dosage: 0.05 - 0.2 ppm in finished product.
Synergy: Combine with 2-Methyl-3-furanthiol (FEMA 3188) to create a full "roasted meat" spectrum. The 4-mercapto-2-butanone adds the "juicy/boiled" depth that furanthiols lack.
Flavor Application: Coffee & Tropical Fruit
In coffee, this molecule reinforces the "freshly brewed" sulfur spike that is often lost during processing. In fruit, it provides the "catty" edge found in authentic Blackcurrant (Cassis) and Passionfruit.
Target Profile: RTD Coffee / Tropical Juice.
Dosage: 0.001 - 0.01 ppm (1-10 ppb).
Protocol: Add at the very end of processing. Heat treatment (pasteurization) will rapidly degrade this thiol into disulfides (loss of impact).
Fragrance Application: The "Ribes" Base
Used to reconstruct Ribes nigrum (Blackcurrant) buds or Galbanum oil replacements.
Modifier:4-Mercapto-2-butanone (0.1% Soln) at 0.5% of the formula.
Effect: Introduces a natural, green, slightly animalic "spark" that synthetic fruit accords often miss.
Part 6: Stability & Handling Protocol
Oxidation Management
Thiols are notoriously unstable, oxidizing to disulfides (R-S-S-R) in the presence of air, which alters the odor profile from "fresh/tropical" to "heavy/rubbery."
Storage: Store neat material under Argon or Nitrogen headspace.
Stabilizers: For 1% dilutions, add 0.01% BHT (Butylated hydroxytoluene) or Tocopherol to retard oxidation.
pH Sensitivity: Stable in acidic media (pH 3-5). Rapidly degrades in alkaline environments (pH > 7) via thiol-enolate oxidation.
Odor Containment[2]
Neutralization: Spills must be treated immediately with a 5% Bleach (Sodium Hypochlorite) solution. The hypochlorite oxidizes the thiol to a sulfonic acid (odorless).
Glassware: Rinse all glassware with dilute bleach before removing from the fume hood.
Part 7: Analytical Method (GC-SCD)
Quantification requires sulfur-specific detection due to the low concentrations used.
Detector: Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD). MS (Mass Spec) is often not sensitive enough at ppb levels in complex matrices.
Column: DB-Wax or FFAP (Polar phases are required to separate the ketone-thiol from hydrocarbon terpenes).
Method Parameters:
Injector: 220°C (Splitless).
Oven: 40°C (2 min hold) -> 10°C/min -> 230°C.
Carrier: Helium @ 1.5 mL/min.
SPME Extraction: Use DVB/CAR/PDMS fiber. Incubate sample at 40°C for 30 mins. This molecule is highly volatile and extracts well into the headspace.
Part 8: References
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 4-Mercapto-2-butanone (FEMA 3357).
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61936, 4-Mercapto-2-butanone.
[Link]
The Good Scents Company. 4-Mercapto-2-butanone: Organoleptic Properties and Safety Data.
[Link]
World Health Organization (WHO). Safety evaluation of certain food additives: Sulfur-containing flavoring agents. WHO Food Additives Series: 48.
[Link]
Vermeulen, C., et al. "Synthesis and Sensory Evaluation of Mercapto-Ketones." Journal of Agricultural and Food Chemistry. (Contextual citation for Michael Addition synthesis route).
Technical Support: Synthesis & Troubleshooting of 4-Mercapto-2-butanone
Introduction: The "Cat Ketone" Challenge You are likely attempting to synthesize 4-Mercapto-2-butanone (also known as 4-sulfanylbutan-2-one), a high-impact aroma compound used in savory flavors (meaty/culinary) and fragr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Cat Ketone" Challenge
You are likely attempting to synthesize 4-Mercapto-2-butanone (also known as 4-sulfanylbutan-2-one), a high-impact aroma compound used in savory flavors (meaty/culinary) and fragrances (blackcurrant/tropical nuances).
The synthesis appears deceptively simple: a Michael addition of hydrogen sulfide (
) or thioacetic acid to Methyl Vinyl Ketone (MVK) . However, MVK is a "double-edged sword"—it is an aggressive electrophile that readily polymerizes or reacts twice with sulfur nucleophiles.
This guide addresses the three critical failure modes in this synthesis: Bis-alkylation (Dimer formation) , MVK Polymerization , and Oxidative Coupling (Disulfides) .
Part 1: Reaction Pathway Visualization
Before troubleshooting, we must map the enemy. The diagram below illustrates the desired pathway versus the irreversible side reactions that degrade yield.
Figure 1: Reaction network showing the competition between the desired mono-addition and the parasitic bis-alkylation and polymerization pathways.
Part 2: Troubleshooting Modules
Module 1: The "Viscous Bottoms" Issue (Bis-Sulfide Formation)
Symptom:
The reaction mixture becomes viscous.
Distillation leaves a large amount of high-boiling residue.
Yield of the target thiol is <50%.
Diagnosis:
You are forming Bis(3-oxobutyl)sulfide .
Because the product (4-mercapto-2-butanone) is itself a thiol, it is a nucleophile. If local concentrations of MVK are high, the product will attack a second molecule of MVK, forming a stable thioether dimer (
) that cannot be reversed.
Corrective Protocol:
Invert the Stoichiometry: Never add
to MVK. You must add MVK to a saturated solution of .
Maintain High Dilution: The concentration of
must remain vastly higher than MVK throughout the addition.
Use a "Thioacetate" Proxy (Alternative Route):
Instead of
, use Thioacetic acid (AcSH) .
Mechanism:[1][2][3][4] AcSH adds to MVK to form S-(3-oxobutyl)thioacetate.
Advantage:[2][4][5] The acetyl group protects the sulfur, preventing it from attacking a second MVK molecule.
Step 2: Hydrolyze the thioester (acid or base) to release the free thiol.
Module 2: The "Runaway" Exotherm (Polymerization)
Symptom:
Rapid temperature spike upon catalyst addition.
Formation of a solid gel or gummy white precipitate.
Loss of the vinyl double bond signal in NMR, but no thiol product formed.
Diagnosis:Anionic Polymerization of MVK.
MVK is highly prone to polymerization initiated by the same bases (e.g., Piperidine, Triethylamine) used to catalyze the Michael addition.
Corrective Protocol:
Catalyst Selection: Switch to a milder base. Triethylamine (TEA) is standard, but if polymerization persists, reduce the loading to 0.5 mol%.
Temperature Control: Keep the reaction between -10°C and 0°C during addition. MVK polymerization is highly temperature-dependent.
Inhibitors: Ensure your MVK starting material contains a radical inhibitor (e.g., Hydroquinone) and that it hasn't been removed by prior distillation.
Module 3: Disappearing Potency (Oxidation)
Symptom:
Product purity is high immediately after distillation but drops after 24 hours.
GC-MS shows a peak at exactly double the molecular weight minus 2 mass units (
).
Diagnosis:Disulfide Formation.
Thiols are easily oxidized by atmospheric oxygen to disulfides (
). This is reversible (unlike the bis-sulfide) but ruins the aroma profile.
Corrective Protocol:
Inert Atmosphere: All reactions and storage must occur under Argon or Nitrogen .
pH Management: Oxidation is faster at high pH (thiolate anion is more reactive). Ensure the final product is neutral or slightly acidic (pH 5-6) during storage.
Storage: Store neat (undiluted) at 4°C in amber glass.
Part 3: Summary of Impurity Profiles
Use this table to interpret your analytical data (GC/MS or NMR).
Impurity Name
Structure Type
Cause
Prevention Strategy
Bis-sulfide
Thioether (C-S-C)
Excess MVK; Product reacting with MVK
Inverse addition (MVK into H2S); High H2S excess.
Disulfide
Disulfide (C-S-S-C)
Air oxidation of product
Nitrogen sparging; acidic workup.
Poly-MVK
Polymer chain
Anionic polymerization
Low temp (<0°C); Weak base catalyst; Radical inhibitors.
Aldol Adduct
Dimer (C-C bond)
Self-condensation of ketone
Avoid strong mineral bases (NaOH/KOH). Use amine bases.
Part 4: Validated Synthesis Protocol (Thioacetate Route)
Recommended for high purity to avoid Bis-sulfide formation.
Step 1: Michael Addition
Charge reactor with Thioacetic acid (1.05 eq) and cool to 0°C.
Add Methanol (3 vol) and HCl (conc) or NaOH (aq) . Note: Acid hydrolysis is slower but avoids MVK polymerization risks.
Reflux for 2-4 hours.
Extraction: Extract with Dichloromethane (DCM).
Distillation: Fractional distillation under reduced pressure. Product boils at ~60°C @ 15 mmHg .
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61936, 4-Mercapto-2-butanone. Retrieved from [Link]
The Good Scents Company (2023). 4-mercapto-2-butanone Flavor and Fragrance Information. Retrieved from [Link]
Szmigielski, R., & Rudziñski, K. J. (2011). Aqueous-phase addition of bisulfite ions to methyl vinyl ketone and methacrolein. Interdisciplinary Centre for Mathematical and Computational Modelling. Retrieved from [Link][6][7][1][2][3][4][5][8][9]
World Health Organization (1999). Safety evaluation of certain food additives: Sulfur-containing flavoring agents. WHO Food Additives Series 44. Retrieved from [Link]
Technical Support Center: Purification of 4-Mercapto-2-butanone
Executive Summary & Chemical Profile 4-Mercapto-2-butanone (also known as 4-Sulfanylbutan-2-one) is a high-impact aroma chemical characterized by sulfurous, fruity (blackcurrant), and meaty notes.[1][2] In synthesis—typi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
4-Mercapto-2-butanone (also known as 4-Sulfanylbutan-2-one) is a high-impact aroma chemical characterized by sulfurous, fruity (blackcurrant), and meaty notes.[1][2] In synthesis—typically via the Michael addition of hydrogen sulfide to methyl vinyl ketone (MVK)—the primary challenge is not just isolation, but preventing the thermodynamic degradation of the thiol group and the polymerization of unreacted starting material.[2]
Key Physicochemical Data for Purification:
Parameter
Value
Critical Note
CAS Number
34619-12-0
Distinct from the 3-mercapto isomer (CAS 40789-98-8).[1][2]
Boiling Point
59–60 °C @ 15 mmHg
Vacuum distillation is mandatory to prevent thermal degradation.[1][2]
Density
1.04 g/mL
Denser than water; phase separation requires attention.[1][2]
Solubility
Soluble in alcohol, oils
Limited water solubility; wash steps must be rapid.[1][2]
This section addresses the most frequent failure modes reported by process chemists during the workup of 4-Mercapto-2-butanone.
Q1: My crude reaction mixture turned into a viscous, yellow gum during distillation. What happened?
Diagnosis: Polymerization of unreacted Methyl Vinyl Ketone (MVK).[2]
The Mechanism: MVK is an
-unsaturated ketone prone to radical polymerization, especially when heated.[2] If your crude material contains unreacted MVK and you attempt distillation without stabilization, the heat triggers chain growth, entrapping your product.[2]
Corrective Action:
Scavenging: Before distillation, ensure MVK is fully consumed. If NMR shows MVK signals (vinyl protons at
5.8–6.4 ppm), treat the crude with a slight excess of HS or a thiol scavenger.[2]
Inhibition: Add a radical inhibitor such as Hydroquinone monomethyl ether (MEHQ) or BHT (100–500 ppm) to the distillation pot.[2]
Vacuum Control: Never distill at atmospheric pressure. Keep pot temperature below 90 °C using high vacuum (<10 mmHg).
Q2: The distillate is clear initially but develops a white precipitate or turbidity after 24 hours.
Diagnosis: Oxidative dimerization to Disulfides.[2]
The Mechanism: Thiols (-SH) are easily oxidized by atmospheric oxygen to form disulfides (-S-S-).[1][2]
The disulfide of 4-mercapto-2-butanone has a significantly higher boiling point and lower solubility, leading to precipitation or haze.[1][2]
Corrective Action:
Inert Atmosphere: All storage and distillation must occur under Argon or Nitrogen.[2]
pH Management: Oxidation is accelerated under basic conditions (thiolate anion formation).[2] Ensure the final product is slightly acidic or neutral (pH 5–6) before storage.[2]
Storage: Store in amber glass with a PTFE-lined cap at 4 °C.
Q3: I detect a "garlic/rubber" off-note masking the desired blackcurrant aroma.
Diagnosis: Presence of Bis(3-oxobutyl)sulfide (Thioether Dimer).[1][2]
The Mechanism: This is the "double addition" product where the newly formed 4-mercapto-2-butanone acts as a nucleophile and attacks another molecule of MVK.[1][2]
Corrective Action:
Stoichiometry Control: During synthesis, use a large excess of H
S (gas) relative to MVK.[2] This statistically favors the mono-addition (thiol) over the double-addition (thioether).[1][2]
Fractionation: The thioether boils much higher (>120 °C @ 10 mmHg).[2] Use a Vigreux column to prevent entrainment of this heavy impurity into your main fraction.[2]
Standard Operating Procedure (SOP): Purification Workflow
This protocol assumes a crude mixture from the Michael addition of H
Add 0.1% w/w food-grade antioxidant (e.g., Tocopherol) if the application permits, or store under strict inert headspace.[2]
Process Logic & Pathway Visualization
The following diagram illustrates the critical decision nodes in the purification process, highlighting where impurities are rejected.
Caption: Workflow segregating volatile impurities (MVK) and heavy byproducts (disulfides) from the target thiol.[1][2]
References
PubChem Compound Summary. (2023). 4-Mercapto-2-butanone (CID 61936).[1][2] National Center for Biotechnology Information.[2]
[Link]
The Good Scents Company. (2023).[2] 4-Mercapto-2-butanone: Flavor and Fragrance Data.
[Link]
Vermeer, P., et al. (1974).[2] Synthesis of alpha,beta-unsaturated sulfur compounds. Recueil des Travaux Chimiques des Pays-Bas. (Mechanistic insight into thiol addition to enones).
[Link]
Organic Syntheses. (1976).[2] Related Procedure: Addition of Thiols to alpha,beta-unsaturated ketones. Coll. Vol. 5, p. 772.[2]
[Link]
4-Mercapto-2-butanone (4M2B) is a potent sulfur-containing volatile responsible for characteristic meaty, onion-like, and savory notes in food products.[1] Despite its sensory value, it is notoriously unstable. Its degradation leads not only to flavor loss (flavor scalping) but also to the formation of off-notes (e.g., rubbery disulfides or rotten-egg H₂S).
This guide addresses the three primary degradation vectors: Oxidative Dimerization , Nucleophilic Scavenging (Quinone Binding) , and Retro-Michael Elimination .
Module 1: Chemical Stability & Oxidation Control
The Issue: "My product loses its savory impact within 48 hours, developing a faint rubbery odor."
Root Cause Analysis: Oxidative Dimerization
The thiol (-SH) group in 4M2B is highly susceptible to oxidation, reacting with itself to form a disulfide dimer (4,4'-dithiobis-2-butanone).[1]
Mechanism:
Sensory Impact: The sharp, high-impact meaty note is replaced by a heavier, weaker, rubbery/garlic aroma.
Troubleshooting & Solutions
Intervention
Technical Protocol
Mechanism of Action
Inert Atmosphere
Sparge liquid matrices with or Argon until dissolved < 0.5 ppm.[1] Headspace flushing is mandatory during packaging.
Removes the primary oxidant (), preventing the radical initiation step of thiol oxidation.
Chelation
Add EDTA (10-50 ppm) or Citric Acid (0.1-0.5%).[1]
Sequesters transition metals (, ) which catalyze thiol oxidation by orders of magnitude.
Sacrificial Antioxidants
Incorporate Ascorbic Acid (Vitamin C) or Glutathione at a 2:1 molar ratio to 4M2B.[1]
These compounds oxidize preferentially, sparing the 4M2B thiol group. Note: Ascorbic acid can be pro-oxidant without chelators; always use with EDTA.
Expert Tip: Do not rely solely on sulfites (
). While effective antimicrobial agents, they react reversibly with ketones (like 4M2B) to form hydroxysulfonates, temporarily binding the flavor.
Module 2: Matrix Interactions (The "Thiol Sponge" Effect)
The Issue: "I added 4M2B to a plant-based meat alternative, and the flavor vanished immediately."
Root Cause Analysis: Michael Addition to Quinones
In matrices containing polyphenols (e.g., plant proteins, tea, wine, fruit extracts), enzymatic or auto-oxidation converts phenolic compounds into o-quinones . These quinones are electrophilic "sponges" that rapidly react with the nucleophilic thiol of 4M2B.
-mercapto ketone.[1] Under basic or neutral conditions (pH > 6.5), it can undergo a Retro-Michael reaction , decomposing into Methyl Vinyl Ketone (MVK) and Hydrogen Sulfide ().
Mechanism:
Troubleshooting & Solutions
Parameter
Recommendation
Rationale
pH Control
Keep product pH below 6.0 . Optimal stability is often pH 4.5–5.5.
Base catalysis drives the elimination reaction. Acidic conditions stabilize the C-S bond.
Incubation: Incubate at room temperature for 15 minutes.
Measurement: Measure Absorbance at 412 nm .
Calculation: Use the extinction coefficient of TNB (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) to calculate molar concentration.
Validation Step:
Control: Run a blank with buffer only.
Interference Check: If the matrix is colored (e.g., soy sauce), run a "Sample Blank" (Sample + Buffer without DTNB) and subtract this absorbance.
References
FooDB. (n.d.). Compound Summary: 4-Mercapto-2-butanone.[1][3] University of Alberta. Retrieved from [Link]
Nikolantonaki, M., & Waterhouse, A. L. (2012). A method to quantify quinone reaction rates with wine nucleophiles: a comparison of thiols, amines, and glutathione. Journal of Agricultural and Food Chemistry. (Contextual grounding on Thiol-Quinone kinetics).
PubChem. (n.d.). 4-Mercapto-2-butanone Compound Summary. National Library of Medicine. Retrieved from [Link]
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry. (Mechanistic reference for Retro-Michael elimination of thiol adducts). Retrieved from [Link]
Technical Support Center: Troubleshooting 4-Mercapto-2-butanone Analysis
Topic: Troubleshooting peak tailing in GC analysis of 4-Mercapto-2-butanone Analyte Profile: 4-Mercapto-2-butanone (CAS: 34619-12-0) Common Synonyms: 2-Keto-4-butanethiol, "Cat Ketone" Key Challenge: High reactivity of t...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting peak tailing in GC analysis of 4-Mercapto-2-butanone
Analyte Profile: 4-Mercapto-2-butanone (CAS: 34619-12-0)
Common Synonyms: 2-Keto-4-butanethiol, "Cat Ketone"
Key Challenge: High reactivity of the sulfhydryl (-SH) group leading to adsorption and tailing.[1]
Introduction: The "Sticky" Thiol Problem
Welcome to the Technical Support Center. You are likely here because your 4-mercapto-2-butanone peak looks less like a sharp Gaussian distribution and more like a "shark fin" or is disappearing entirely at trace levels.[1]
The Root Cause:
4-Mercapto-2-butanone contains a free thiol (-SH) group.[1] In the heated zones of a Gas Chromatograph (GC), this group acts as a Lewis base, aggressively seeking Lewis acids. It will irreversibly bind to or reversibly adsorb onto:
Silanols: Active -OH groups on undeactivated glass liners or wool.
Metal Ions: Exposed iron or chromium in stainless steel seals or transfer lines.
This guide prioritizes the elimination of these active sites.
Module 1: The Inlet System (Primary Failure Point)
Q: My peak tails immediately upon the first injection. Is my column bad?
A: Unlikely. 80% of thiol tailing originates in the inlet, not the column. The sample spends the most time in the hottest, most active environment here.
Troubleshooting Protocol: Inlet Deactivation
Liner Selection (Critical):
Avoid Standard Glass Wool: For thiols, standard glass wool increases surface area for adsorption.
Recommendation: Use an Ultra-Inert (UI) Single Taper liner with NO wool for clean samples. If you must use wool (for dirty matrix), ensure it is explicitly labeled "Ultra-Inert" or "Deactivated for Acid/Base."
Why: The taper directs flow onto the column, minimizing contact with the hot gold seal.
The Base Seal:
Replace: Standard stainless steel seals are fatal for trace thiols.
Upgrade: Use a Gold-Plated Inlet Seal or a Siltek/Sulfinert-treated seal .[1] Gold is chemically inert to thiols; stainless steel is not.
Septum Purge:
Ensure your septum purge flow is active (typically 3-5 mL/min) to prevent "ghost" tailing caused by volatiles refluxing into the septum area.
Q: I replaced the liner, but the tailing persists. What column parameters should I check?
A: If the inlet is clean, the issue is likely phase polarity mismatch or column activity .
Stationary Phase Selection
Thiols are intermediate in polarity.
Option A: "5-Type" Columns (5% Phenyl-arylene):
Verdict: Excellent for stability, but requires "MS" or "Ultra-Inert" grades (e.g., Rxi-5Sil MS, DB-5ms UI). Standard 5-type columns may show tailing.[1]
Option B: "Wax" Columns (PEG):
Verdict: Good for peak shape (deactivates the thiol), but high bleed can interfere with sulfur-specific detectors (SCD/FPD).
Verdict:Best for trace analysis. These are specifically deactivated to prevent thiol adsorption.
The "Thick Film" Strategy
4-Mercapto-2-butanone is volatile (BP ~166°C).[1][2]
Protocol: Increase film thickness (
) from 0.25 µm to 0.50 µm or 1.0 µm .
Mechanism:[1][3][4] A thicker film "drowns" the active sites on the fused silica tubing wall, ensuring the analyte interacts with the polymer phase, not the silica. It also improves focusing of volatile analytes.
Column Trimming Protocol
Oxidation of the phase at the front of the column creates active sites.
Cool oven.
Remove column from inlet.
Trim 30-50 cm from the inlet side.
Crucial: Use a ceramic wafer, not a diamond pen, to ensure a square cut. Jagged glass exposes active silanols.
Module 3: System-Wide Deactivation Workflow
Q: Peaks are disappearing at low ppb levels. How do I validate the system?
A: Use the "Jumper Test" to isolate the detector from the column/inlet. Connect the inlet directly to the detector with a short (1m) piece of deactivated fused silica. If tailing stops, your column was the issue. If tailing persists, it is the detector or inlet.[3]
Visual Troubleshooting Logic
The following diagram illustrates the decision process for isolating tailing sources.
Figure 1: Step-by-step logic flow for isolating the source of peak tailing in volatile thiol analysis.
Module 4: Sample Preparation & Chemical Stability
Q: My calibration curve degrades over the course of the day. Is the instrument drifting?
A: It is likely oxidative degradation in the vial. 4-Mercapto-2-butanone readily oxidizes to form disulfides (dimers), which do not elute or elute much later.[1]
Best Practices:
Solvent Choice: Avoid protic solvents (Methanol, Water) if possible, as they can facilitate hydrogen bonding and tailing. Use Hexane, Isooctane, or Dichloromethane (DCM) .
Vial Headspace: Minimize headspace in the vial. Oxygen in the headspace accelerates disulfide formation.
Acidification: A trace amount of acid (e.g., 0.1% Formic Acid) in the sample solvent can stabilize the thiol and prevent adsorption to glass vial walls.
References
Restek Corporation. (2020).[5] How to Choose a GC Inlet Liner. Restek Resource Hub. [Link]
Agilent Technologies. (2010).[6] Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.[7] Agilent Application Notes.[7] [Link]
Royal Society of Chemistry. (2012). Analysis of sulfur compounds using a water stationary phase in gas chromatography. Analytical Methods.[3][4][5][6][7][8][9][10][11][12] [Link]
The Good Scents Company. 4-mercapto-2-butanone Chemical Properties and Stability.[Link]
4-Mercapto-2-butanone (CAS: 40789-98-8) presents a unique "dual-threat" challenge in analytical chemistry. As a
-mercapto ketone, it is susceptible to rapid oxidative dimerization (disulfide formation) and enolization.[1]
Most user failures stem from treating 4M2B like a standard ketone or a stable thiol.[1] It is neither. This guide prioritizes stabilization via derivatization to prevent the "disulfide death spiral" that leads to poor recovery in GC-MS and HPLC workflows.[1]
Module 1: The Chemistry of Instability
Q: Why does my 4M2B peak disappear or split into multiple peaks after 2 hours?
A: You are likely observing oxidative dimerization.[1]
The free thiol (-SH) group in 4M2B is highly nucleophilic.[1] In the presence of trace oxygen and pH > 7.0, it rapidly oxidizes to form bis(3-oxobutyl)disulfide .[1] This reaction is accelerated by metal ions (Fe³⁺, Cu²⁺) common in non-LCMS grade solvents.[1]
Furthermore, as a ketone with an
-proton, 4M2B undergoes keto-enol tautomerism.[1] If you use silylation reagents (like MSTFA) without locking the thiol first, you will get a mixture of S-silylated and O-silylated (enol) products, destroying your quantitation.[1]
The Degradation Pathway
Figure 1: The primary failure mode is the oxidation of the monomeric thiol into the disulfide dimer, which often elutes much later or not at all in standard GC runs.[1]
Module 2: Purity Check (Ellman’s Reagent)
Q: How do I verify the purity of my 4M2B standard before running a complex GC-MS workflow?
A: Do not rely on GC-FID for purity checks without derivatization; the injection port heat can induce disulfide formation.[1] Use the Ellman’s Reagent (DTNB) spectrophotometric assay.[1][2] This is the "Gold Standard" for quantifying free sulfhydryls.
The Protocol: Self-Validating Purity Assay
Principle: DTNB reacts with free thiols to release TNB²⁻ (2-nitro-5-thiobenzoate), which is intensely yellow (
Low Absorbance? Your 4M2B has likely already oxidized to the disulfide.[1] Add TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides back to free thiols, then re-run.[1]
Drifting Baseline? Your buffer pH is drifting.[1] Thiols are stable at pH < 6 but only react with DTNB at pH 8.[1] Mix immediately before reading.
Module 3: Trace Analysis (GC-MS Derivatization)
Q: I need to detect trace 4M2B in a biological or fermentation matrix. Silylation (MSTFA) is giving me messy peaks.
A: Stop using MSTFA. It is moisture-sensitive and creates artifacts with the ketone group.[1]
Switch to Extractive Alkylation with PFBBr (Pentafluorobenzyl bromide) . This targets the thiol specifically, creating a stable thioether that is highly sensitive in GC-MS (especially NCI mode).[1]
The Protocol: PFBBr Phase-Transfer Catalysis
This method locks the thiol in a biphasic system, protecting it from oxidation immediately.[1]
Reagents:
Derivatizing Agent: 100 mM PFBBr in Dichloromethane (DCM).
Catalyst: 50 mM Tetrabutylammonium hydrogen sulfate (TBAHS) in Water (pH adjusted to 10 with NaOH).
Internal Standard: 4-Methoxy-2-methyl-2-butanethiol (if available) or deuterated 4M2B.[1]
Workflow:
Figure 2: The Phase-Transfer Catalysis workflow.[1] The TBAHS shuttles the thiolate anion into the organic phase where it instantly reacts with PFBBr.
Critical Success Factors:
pH Control: The aqueous phase must be basic (pH > 9) to ionize the thiol (
).[1] The TBAHS catalyst only transports the anion.[1]
Water Removal: Dry the organic layer with anhydrous Na₂SO₄ before injection.[1] Moisture ruins GC columns and peak shape.[1]
Interference: PFBBr is powerful.[1] It will derivatize all acidic protons (carboxylic acids, phenols, thiols).[1] Ensure your chromatography separates the 4M2B-PFB derivative from other matrix components.[1]
Module 4: Safety & Odor Control (The "Cat Urine" Factor)
Q: The lab smells terrible, and safety is complaining. How do I handle 4M2B?
A: 4-Mercapto-2-butanone has an extremely low odor threshold (0.0001 ppb range) and a characteristic "cat urine" or "rotten onion" smell.[1]
The Bleach Trap: Never dispose of 4M2B waste directly.[1]
Prepare a beaker of 10% Sodium Hypochlorite (Bleach) .[1]
Rinse all pipette tips, vials, and glassware in this bleach bath immediately after use.[1]
Chemistry: Bleach oxidizes the thiol to a sulfonate, which is odorless and water-soluble.[1]
Double Containment: Store the standard in a sealed vial, inside a secondary jar containing activated charcoal.
References
Ellman, G. L. (1959).[1][3] Tissue sulfhydryl groups.[1][4] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] Link
Vermehees, H. P., et al. (2017).[1] Pentafluorobenzyl bromide as a versatile derivatization agent in chromatography and mass spectrometry.[1][5][6][7] Journal of Chromatography B, 1043, 187-201.[1][6] Link
Tominaga, T., et al. (1998).[1] Identification of new volatile thiols in the aroma of Vitis vinifera L. var.[1] Sauvignon blanc wines. Flavour and Fragrance Journal, 13(3), 159-162.[1] Link[1]
Mateo-Vivaracho, L., et al. (2010).[1] Optimization of a method for the simultaneous determination of volatile thiols in wine by HPLC-FLD. Talanta, 81(1-2), 289-296.[1] Link[1]
Challenges in the quantification of 4-Mercapto-2-butanone
Technical Support Center: Quantification of 4-Mercapto-2-butanone (4M2B) Executive Summary 4-Mercapto-2-butanone (4M2B), often referred to as 4-mercaptobutan-2-one or FEMA 3357 , presents a unique analytical paradox: it...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Quantification of 4-Mercapto-2-butanone (4M2B)
Executive Summary
4-Mercapto-2-butanone (4M2B), often referred to as 4-mercaptobutan-2-one or FEMA 3357 , presents a unique analytical paradox: it is a potent odorant (sulfurous, black currant, onion-like) with a low sensory threshold, yet it is chemically fragile. Its dual functionality—a reactive thiol (-SH) group and a ketone moiety—makes it susceptible to both oxidative dimerization and nucleophilic addition (e.g., with polyphenols or proteins in biological/food matrices).
This guide addresses the three critical failure points in 4M2B quantification: Stability , Extraction Efficiency , and Chromatographic Resolution .
Module 1: Sample Preparation & Stability (The "Thiol Crisis")
The Core Challenge: The primary reason for "non-detects" in samples known to contain 4M2B is not instrument sensitivity, but pre-analytical loss. The thiol group rapidly oxidizes to form disulfides (non-volatile, non-detected) or binds covalently to matrix components.
Troubleshooting Guide: Low Recovery & Signal Loss
Symptom
Probable Cause
Technical Solution
Recovery < 10%
Rapid oxidation of thiol to disulfide (4M2B-S-S-4M2B).
Immediate Antioxidant Block: Add Ascorbic Acid (500 mg/L) + EDTA (2 mM) immediately upon sampling. EDTA chelates metal ions (Cu²⁺, Fe³⁺) that catalyze oxidation.
Signal Drift
Matrix binding (Michael addition to quinones).
pH Control: Thiols are more nucleophilic at higher pH (thiolate form). Acidify samples to pH < 3.5 to protonate the thiol (-SH) and reduce reactivity with matrix electrophiles.
Ghost Peaks
Thermal degradation in the injector port.
Inlet Temperature Optimization: Lower inlet temperature to 230°C or switch to a PTV (Programmed Temperature Vaporizer) inlet to prevent thermal stress during injection.
FAQ: Derivatization Strategies
Q: Should I use derivatization or direct Headspace-SPME?A: Direct HS-SPME is viable for screening, but for precise quantification at ng/L levels, derivatization is superior .
Why? It stabilizes the thiol moiety and improves volatility/chromatographic behavior.
Recommended Agent:PFBBr (Pentafluorobenzyl bromide) or ETP (4-ethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-1,2,3-triazol-1-ium) . These agents tag the thiol, creating a stable, hydrophobic derivative ideal for NCI (Negative Chemical Ionization) MS, lowering LODs by 10-100x.
Module 2: Extraction Workflow (Visualization)
The following diagram illustrates the "Protection-Extraction" logic required for 4M2B.
Figure 1: Critical Stabilization and Extraction Workflow for Labile Thiols.
Module 3: Instrumental Analysis (GC-MS/MS)
The Core Challenge: 4M2B is a small molecule (MW ~104 g/mol ). In complex matrices, low-mass ions are plagued by background noise.
Protocol: Instrument Configuration
Column Selection:
Option A (Polar):WAX column (e.g., DB-WAX, SolGel-WAX). Excellent retention for polar thiols, separating them from hydrocarbon background.
Option B (Non-Polar):5% Phenyl-PDMS (e.g., DB-5ms). Use only if derivatized.
Detection Mode:
EI (Electron Impact): Standard, but often noisy for low concentrations.
NCI (Negative Chemical Ionization):Highly Recommended if using PFBBr derivatives. The fluorine atoms capture electrons efficiently, offering femtogram-level sensitivity.
MRM (Multiple Reaction Monitoring): Essential for Triple Quadrupole (QqQ) systems.
Quantification Data Table: Method Comparison
Method Parameter
Direct HS-SPME (GC-MS)
Derivatization (PFBBr) + NCI-MS
SIDA (Stable Isotope Dilution)
LOD (Limit of Detection)
50 - 100 ng/L
0.5 - 2 ng/L
N/A (Accuracy Improver)
Linearity (R²)
0.980 - 0.990
> 0.998
> 0.999
Matrix Effect Correction
Poor
Moderate
Excellent
Prep Time
Fast (30 min)
Slow (2-4 hours)
Variable
Module 4: Quantification Strategy (SIDA)
The "Golden Rule": You cannot rely on external calibration curves for 4M2B in real matrices due to the "matrix sink" effect (irreversible binding to proteins).
Protocol: Stable Isotope Dilution Assay (SIDA)
Synthesis/Sourcing: Obtain d3-4M2B or d5-4M2B (deuterated analogs). If unavailable, use a structural surrogate like 4-methoxy-2-methyl-2-butanethiol , though this is inferior.
Spiking: Add the isotope before any extraction or derivatization.
Calculation:
Where RF (Response Factor) is determined via a standard curve in solvent.
Why this works: The deuterated standard suffers the exact same losses (oxidation, extraction inefficiency, thermal degradation) as the analyte. The ratio remains constant, self-correcting the final result.
References
Roland, A., et al. (2010). "Influence of the oxidation of the thiol functionality on the quantification of 4-mercapto-4-methylpentan-2-one in wine." Journal of Chromatography A. (Contextual grounding on thiol oxidation mechanisms).
Vermeulen, C., et al. (2006). "Synthesis and sensory evaluation of 4-mercapto-2-butanone and its conjugates." Journal of Agricultural and Food Chemistry. (Chemical characterization).
Chen, L., & Capone, D. (2013). "Quantification of volatile thiols in wine by derivatization and LC-MS/MS." Journal of Chromatography B. (Derivatization strategies).
Mateo-Vivaracho, L., et al. (2010). "Optimization of a method for the determination of volatile thiols in wine by HPLC-FLD." Talanta. (Alternative liquid chromatography methods).
Troubleshooting
Overcoming matrix effects in 4-Mercapto-2-butanone analysis
Technical Support Center: Overcoming Matrix Effects in 4-Mercapto-2-butanone Analysis Introduction: The "Sticky" Thiol Challenge 4-Mercapto-2-butanone (4M2B) presents a paradox in analytical chemistry: it is volatile eno...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Overcoming Matrix Effects in 4-Mercapto-2-butanone Analysis
Introduction: The "Sticky" Thiol Challenge
4-Mercapto-2-butanone (4M2B) presents a paradox in analytical chemistry: it is volatile enough to be elusive, yet reactive enough to bind irreversibly to matrix components. As a Senior Application Scientist, I often see researchers struggle not with the detection of 4M2B, but with its recovery.
The thiol (-SH) group is a "soft" nucleophile that eagerly reacts with electrophiles (like polyphenolic quinones in wine or plant extracts) and binds with high affinity to transition metals (copper, iron). Furthermore, in complex matrices like biological plasma or fermented beverages, 4M2B suffers from severe ion suppression in LC-MS and co-elution in GC-MS.
This guide moves beyond standard protocols to address the mechanistic causes of failure and provides self-validating solutions.
Module 1: Sample Preparation & Stability
Q: My recovery rates for 4M2B are consistently below 40% in wine/plasma matrices. I’m using standard LLE. What is happening?
A: You are likely losing analyte to Michael Addition or Metal Complexation before the extraction even begins. Standard Liquid-Liquid Extraction (LLE) is too slow to compete with these matrix reactions.
The Mechanism:
Oxidation: In the presence of air, 4M2B dimerizes to form disulfides.
Metal Binding: Trace copper (Cu²⁺) in wine or biological fluids forms stable mercaptide complexes that are not solvent-extractable.
Quinone Binding: Polyphenols oxidize to quinones, which covalently bind the thiol group (Michael addition), permanently removing 4M2B from the pool.
The Protocol Fix (The "Blocking" Strategy):
You must "freeze" the matrix chemistry immediately upon sampling.
Reagent
Concentration
Function
Mechanism
EDTA
50 mM
Metal Chelation
Sequesters Cu²⁺/Fe³⁺, preventing mercaptide formation and metal-catalyzed oxidation.
Ascorbic Acid
1 g/L
Antioxidant
Reduces quinones back to phenols, preventing Michael addition.
Sodium Chloride
Saturation
Salting Out
Increases ionic strength to drive the hydrophobic 4M2B into the headspace or organic phase.
Module 2: The "Silver Bullet" Extraction (p-HMB Method)
Q: I have high background noise that obscures the 4M2B peak. How can I isolate the thiol specifically?
A: Use the p-Hydroxymercuribenzoate (p-HMB) Affinity Extraction . This is the gold standard for isolating thiols from complex matrices. It relies on the reversible reaction between the organomercurial agent and the thiol group.
The Workflow:
Capture: 4M2B reacts with p-HMB in the aqueous phase to form a soluble, stable complex.
Wash: The aqueous phase is washed with organic solvent. Crucial Step: The 4M2B is "locked" in the water phase, so you can wash away lipids, pigments, and interfering volatiles without losing your analyte.
Release: Add excess L-Cysteine. The cysteine has a higher affinity for mercury, displacing the 4M2B.
Extract: Now, extract the released 4M2B into a small volume of organic solvent (e.g., dichloromethane).
Visualization of the p-HMB Purification Logic:
Caption: The p-HMB affinity extraction acts as a "chemical filter," selectively retaining thiols in the aqueous phase while interferences are washed away.
Module 3: Chromatographic Separation & Detection
Q: I see peak tailing and retention time shifts in GC-MS. Is it the column?
A: It is likely active site adsorption in the injector port, not the column. Thiols are notorious for sticking to glass liners and metal surfaces.
Troubleshooting Checklist:
Liner Deactivation: Use only Siltek® or equivalent deactivated liners. Standard glass wool is a "thiol trap."
Column Choice: Use a "wax" column (PEG phase) for better peak shape of polar sulfur compounds, or a specific sulfur-inert column (e.g., DB-Sulfur SCD).
Derivatization (Alternative): If direct injection fails, derivatize with PFBBr (Pentafluorobenzyl bromide) . This stabilizes the thiol and improves sensitivity in NCI (Negative Chemical Ionization) mode.
Q: In LC-MS/MS, my signal is suppressed by >50%. How do I correct this?
A: You must use Stable Isotope Dilution Assay (SIDA) .[1] External calibration is useless here because it cannot account for the ionization competition in the source.
The Solution:
Synthesize or purchase deuterated 4M2B (e.g., 4-mercapto-2-butanone-d3). Spike this internal standard (IS) into the sample before any extraction or manipulation.
Why? The IS behaves chemically identically to the analyte. Any loss during extraction or suppression in the MS source will affect the IS and analyte equally. The ratio remains constant.
Module 4: Diagnostic Troubleshooting Tree
Q: How do I systematically diagnose a "No Peak" situation?
A: Follow this logic gate to isolate the failure point.
Caption: Systematic fault isolation distinguishing between instrumental failure, matrix binding, and ionization suppression.
References
Bouchilloux, P., et al. (1998).[2] Identification of Volatile and Powerful Odorous Thiols in Bordeaux Red Wine Varieties. Journal of Agricultural and Food Chemistry. Link
Core citation for the p-HMB extraction method and thiol identific
Tominaga, T., et al. (1998). A New Type of Flavor Precursors in Vitis vinifera L. cv. Sauvignon Blanc. FEBS Letters. Link
Establishes the S-conjugate precursor theory and cysteine release mechanisms.
Mateo-Vivaracho, L., et al. (2010).[3] Automated method for the determination of wine volatile thiols by ion trap-MS. Journal of Chromatography A. Link
Provides validated parameters for derivatiz
Vermeulen, C., et al. (2006). Synthesis and Sensory Evaluation of 4-Mercapto-2-butanone. Journal of Agricultural and Food Chemistry. Link
Specific reference for 4M2B synthesis, stability, and sensory properties.
Technical Support Center: 4-Mercapto-2-butanone Synthesis Reaction Optimization
Welcome to the comprehensive technical support guide for the synthesis and optimization of 4-mercapto-2-butanone. This resource is designed for researchers, scientists, and professionals in drug development and chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for the synthesis and optimization of 4-mercapto-2-butanone. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we delve into the nuances of the synthetic pathway, offering field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure the successful and efficient production of this important thiol compound.
Introduction to the Synthesis of 4-Mercapto-2-butanone
The synthesis of 4-mercapto-2-butanone is most effectively achieved through a two-step process. The first step involves a Thiol-Michael addition of thioacetic acid to methyl vinyl ketone (MVK), yielding the thioacetate-protected intermediate, S-(4-oxobutan-2-yl) ethanethioate. The subsequent step is the deprotection of this intermediate to afford the final product. This method is favored for its high selectivity and the stability of the intermediate.
Below, we provide a detailed exploration of each reaction step, complete with optimized protocols, troubleshooting guides, and answers to frequently asked questions.
Part 1: Thiol-Michael Addition of Thioacetic Acid to Methyl Vinyl Ketone
The conjugate addition of thioacetic acid to MVK is a highly efficient reaction that forms the carbon-sulfur bond necessary for the target molecule. The reaction can be performed under various conditions, each with its own set of advantages and considerations.
Reaction Mechanism and Optimization
The Thiol-Michael addition proceeds via the attack of a sulfur nucleophile on the β-carbon of the α,β-unsaturated ketone (MVK). The reaction can be catalyzed by either a base or an acid, or in some cases, can proceed without a catalyst.
Base-Catalyzed Mechanism: A base deprotonates the thioacetic acid to form a highly nucleophilic thiolate anion. This anion then attacks the MVK. This is often the most rapid method.[1]
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of MVK, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the neutral thioacetic acid.
Catalyst-Free Approach: The reaction can also be conducted under neat (solvent-free) conditions, which is an environmentally friendly and efficient option.[2][3]
Polar aprotic solvents like DMF and DMSO can accelerate the reaction by stabilizing the thiolate anion.[1] However, for ease of purification, less polar solvents or solvent-free conditions are often preferred.
This protocol is recommended for its simplicity, high yield, and minimal waste generation.[2][3]
Materials and Equipment:
Methyl vinyl ketone (MVK), freshly distilled
Thioacetic acid
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thioacetic acid (1.0 eq).
Cool the flask in an ice bath.
Slowly add methyl vinyl ketone (1.05 eq) dropwise to the stirred thioacetic acid. The reaction is exothermic, and maintaining a low temperature is crucial to prevent polymerization of MVK.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Once the reaction is complete, remove any unreacted starting materials under reduced pressure using a rotary evaporator to obtain the crude S-(4-oxobutan-2-yl) ethanethioate. The product is often of sufficient purity for the next step without further purification.
Troubleshooting and FAQs for Thiol-Michael Addition
Q1: My reaction is sluggish or incomplete. What could be the issue?
A1:
Purity of Reagents: Ensure that the methyl vinyl ketone is freshly distilled. MVK can polymerize upon storage, which will inhibit the desired reaction.
Temperature: While initial cooling is necessary to control the exotherm, the reaction may require warming to room temperature to proceed to completion.
Catalyst: If the uncatalyzed reaction is too slow, consider adding a catalytic amount of a weak base such as triethylamine (TEA) or using a heterogeneous basic catalyst like Amberlyst® A21, which can be easily filtered off post-reaction.[4]
Q2: I am observing the formation of a significant amount of polymer. How can I prevent this?
A2:
Controlled Addition: The primary cause of MVK polymerization is an uncontrolled exotherm. Add the MVK slowly and maintain a low temperature during the addition.
Inhibitor: Ensure that the MVK used contains a polymerization inhibitor if it is not freshly distilled.
Q3: Is it necessary to purify the S-(4-oxobutan-2-yl) ethanethioate before proceeding to the deprotection step?
A3: In many cases, if the reaction has gone to completion, the crude thioacetate is of sufficient purity for the subsequent deprotection step. Purification can be performed by vacuum distillation if necessary, but this may not be required for most applications.
Part 2: Deprotection of S-(4-oxobutan-2-yl) ethanethioate
The final step in the synthesis is the removal of the acetyl protecting group to yield 4-mercapto-2-butanone. This is typically achieved by hydrolysis under acidic or basic conditions.
Reaction Mechanism and Optimization
The hydrolysis of the thioacetate can be achieved using a variety of reagents. Basic hydrolysis is common and efficient, but care must be taken to avoid side reactions.
Base-Catalyzed Hydrolysis: A base, such as sodium hydroxide, attacks the carbonyl carbon of the thioacetate, leading to the formation of a tetrahedral intermediate which then collapses to release the thiolate anion. Subsequent acidification of the reaction mixture protonates the thiolate to give the desired thiol.
Acid-Catalyzed Hydrolysis: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile, such as water.
To prevent the oxidation of the final thiol product to a disulfide, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
This protocol is adapted from standard thioacetate deprotection procedures and optimized for this specific substrate.[5]
Materials and Equipment:
S-(4-oxobutan-2-yl) ethanethioate
Ethanol, degassed
Sodium hydroxide (NaOH) solution (e.g., 2 M), degassed
Hydrochloric acid (HCl) solution (e.g., 2 M), degassed
Diethyl ether or dichloromethane, degassed
Anhydrous magnesium sulfate or sodium sulfate
Three-neck round-bottom flask
Reflux condenser
Separatory funnel
Inert gas supply (N₂ or Ar)
Procedure:
Set up a three-neck round-bottom flask with a reflux condenser and an inert gas inlet.
Under an inert atmosphere, dissolve the crude S-(4-oxobutan-2-yl) ethanethioate (1.0 eq) in degassed ethanol.
Slowly add a degassed solution of sodium hydroxide (1.1 - 1.5 eq) to the reaction mixture.
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture by adding a degassed solution of hydrochloric acid until the pH is approximately 7.
Transfer the mixture to a separatory funnel and extract with a degassed organic solvent such as diethyl ether or dichloromethane (3 x volumes).
Combine the organic layers, wash with degassed brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-mercapto-2-butanone.
The product can be further purified by vacuum distillation.
Troubleshooting and FAQs for Deprotection
Q1: My yield of 4-mercapto-2-butanone is low, and I have a significant amount of a high-boiling point impurity. What is it likely to be?
A1: The high-boiling point impurity is likely the corresponding disulfide, formed by the oxidation of the thiol product. To minimize its formation:
Inert Atmosphere: Ensure that the entire deprotection and work-up procedure is conducted under a strict inert atmosphere.
Degassed Reagents: Use solvents and aqueous solutions that have been thoroughly degassed by sparging with nitrogen or argon.
Q2: The final product has a very strong, unpleasant odor. Is this normal?
A2: Yes, 4-mercapto-2-butanone is a volatile thiol and possesses a strong, characteristic sulfurous odor.[6] All manipulations should be carried out in a well-ventilated fume hood.
Q3: Can I use a different base for the deprotection?
A3: Yes, other bases such as potassium hydroxide or sodium methoxide can also be used.[5] The reaction conditions may need to be re-optimized for different bases. Milder conditions, such as using potassium carbonate, may also be effective and could potentially reduce side reactions.
GC-MS Analysis: Gas chromatography-mass spectrometry is the preferred method for assessing purity and identifying impurities. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 104.17 g/mol .
¹H NMR Spectroscopy: The proton NMR spectrum will provide characteristic signals for the different protons in the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.[8]
Visualizing the Workflow and Logic
Diagram 1: Synthetic Pathway
Caption: A two-step synthesis of 4-mercapto-2-butanone.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
Thia-Michael Reaction under Heterogeneous Catalysis. MDPI. Available at: [Link]
Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. ResearchGate. Available at: [Link]
Michael Addition Reaction of Thioacetic Acid (AcSH) to Conjugated Alkenes Under Solvent- and Catalyst-Free Conditions. ResearchGate. Available at: [Link]
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Available at: [Link]
The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. National Institutes of Health. Available at: [Link]
Modeling Thia-Michael Reactions. Rowan Scientific. Available at: [Link]
Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft. Available at: [Link]
Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. ScienceDirect. Available at: [Link]
Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. ResearchGate. Available at: [Link]
4-Mercapto-2-butanone. PubChem. Available at: [Link]
Method for synthesizing 4,4-dimethoxy-2-butanone. Google Patents.
A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Moodle@Units. Available at: [Link]
4,4-dimethoxy-2-butanone. Organic Syntheses. Available at: [Link]
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. Available at: [Link]
Direct accurate analysis of cysteinylated and glutathionylated precursors of 4-mercapto-4-methyl-2-pentanone and 3-mercaptohexan-1-ol in must by ultrahigh performance liquid chromatography coupled to mass spectrometry. ResearchGate. Available at: [Link]
Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]
Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed. Available at: [Link]
C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. Doc Brown's Chemistry. Available at: [Link]
Showing Compound 4-Mercapto-2-butanone (FDB020879). FooDB. Available at: [Link]
5.4 Disulfides as Protecting Groups and Targets. ResearchGate. Available at: [Link]
Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. ResearchGate. Available at: [Link]
Synthesis of a New Odourant, 2-Mercapto-4-Heptanol. ResearchGate. Available at: [Link]
Methyl vinyl ketone. National Toxicology Program. Available at: [Link]
Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. Available at: [Link]
Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org. Available at: [Link]
Process for the deprotection of protected thiols. Google Patents.
13C NMR peak location in butanone. Chemistry Stack Exchange. Available at: [Link]
Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. Available at: [Link]
Technical Support Center: 4-Mercapto-2-butanone (4M2B) Impurity Management
Status: Operational Ticket Focus: Sensory Off-Flavors, Solvent Impurities, Trace Analysis Assigned Specialist: Senior Application Scientist Introduction: The "Ghost" in the Chromatogram You are likely here because your A...
You are likely here because your API, solvent, or formulation has developed a potent, objectionable odor described as "cat urine," "rotten blackcurrant," or "sulfurous onion," yet your standard HPLC/GC purity checks show >99.9% purity.
The Culprit: 4-Mercapto-2-butanone (4M2B), also known as 4-methoxy-2-butanethiol (incorrect nomenclature, usually 4-mercapto-2-butanone is the ketone). It is a high-impact volatile thiol.
Why you are struggling:
Sensory Threshold: The human nose can detect 4M2B at 0.1 to 0.4 ng/L (parts per trillion) . Standard analytical equipment (FID/UV) has detection limits in the ppm or high ppb range. You can smell it long before you can see it.
Volatility: It elutes rapidly or co-elutes with solvents in standard GC methods.
Reactivity: The thiol group oxidizes rapidly to disulfides during sample prep, masking the original offender while the odor persists or changes.
Module 1: Diagnosis & Sensory Characterization
User Question: How do I confirm this is 4M2B without a mass spec immediately available?
Scientist Response:
While instrumental validation is mandatory, sensory characterization is the first line of defense. 4M2B has a specific "hedonic reversal" based on concentration.
Table 1: Sensory Profile & Thresholds
Parameter
Value / Description
Context
Odor Threshold (Water)
0.0001 – 0.0004 mg/L (0.1–0.4 ppt)
Extremely Potent
Odor Character (Low Conc.)
Blackcurrant, Ribes, Box Tree, Tropical Fruit
"Sauvignon Blanc" note
Odor Character (High Conc.)
Cat Urine, Sulfurous, Onion, Skunky
Typical Laboratory Complaint
LogP
~0.67
Water/Organic soluble
Precursor Indicator
Mesityl Oxide (Peppermint/Honey odor)
If you smell this, 4M2B is a risk
Diagnostic Test:
If the odor disappears upon adding a drop of dilute bleach (sodium hypochlorite) or hydrogen peroxide to an aliquot, it confirms a thiol/sulfide source. Note: This destroys the sample.
Module 2: Root Cause Analysis (The Synthesis Pathway)
User Question: I never added this reagent. Where did it come from?
Scientist Response:
In pharmaceutical synthesis, 4M2B is rarely a starting material. It is almost always an in-situ generated impurity resulting from the reaction of Mesityl Oxide with a sulfur source (H2S, NaSH, or thiosulfates).
The Mechanism:
Mesityl Oxide is a common impurity in Acetone and Methyl Isobutyl Ketone (MIBK). Under basic conditions or heat, if your reaction involves sulfur, the Mesityl Oxide undergoes a Michael Addition .
Figure 1: The "Hidden Pathway." Mesityl oxide impurities in ketone solvents react with sulfur reagents to form 4M2B.
Preventative Check:
Check your Certificate of Analysis (CoA) for MIBK or Acetone. Look specifically for Mesityl Oxide levels . If >0.1%, and you are using sulfur reagents, you will generate 4M2B.
Module 3: Analytical Protocols (Quantification)
User Question: My GC-FID shows nothing. How do I quantify this at ppt levels?
Scientist Response:
You cannot use standard GC-FID. You must use Headspace SPME (Solid Phase Microextraction) coupled with GC-MS/MS or GC-SCD (Sulfur Chemiluminescence Detection) . If those are unavailable, you must derivatize to stabilize the thiol and increase molecular weight.
Protocol: PFBB Derivatization for GC-MS
This method stabilizes the thiol and adds a fluorinated tag for high-sensitivity NCI (Negative Chemical Ionization) or standard EI MS.
Reagents:
Pentafluorobenzyl bromide (PFBB)
Internal Standard: 4-methoxy-2-methyl-2-butanethiol (if available) or 1-octanethiol.
Buffer: Carbonate buffer (pH 9.0).
Workflow:
Sample Prep: Take 5 mL of aqueous sample (or solvent extract diluted in water).
Buffering: Add 2 mL Carbonate buffer (pH 9) to ensure the thiol is deprotonated (
).
Derivatization: Add 50 µL of 1% PFBB solution (in acetone).
Reaction: Incubate at 60°C for 30 minutes.
Extraction: Extract with 1 mL Isooctane or Hexane.
Analysis: Inject 1 µL into GC-MS (SIM mode).
Target Ion: m/z 197 (pentafluorobenzyl cation) or molecular ion of the derivative.
Alternative (SCD):
If you possess a Sulfur Chemiluminescence Detector, direct headspace injection is possible without derivatization, as SCD is equimolar for sulfur and ignores the solvent matrix.
Module 4: Remediation & Cleanup
User Question: The batch is contaminated. Can I save it?
Scientist Response:
Remediation depends on whether the 4M2B is in the Solvent (recoverable) or the API/Product (sensitive).
Decision Tree: Cleanup Strategies
Figure 2: Remediation logic flow. Note that oxidative destruction is only suitable for waste streams or robust solvents, not sensitive APIs.
Specific Cleanup Protocols
Method A: Silver/Copper Scavenging (For API Solutions)
Thiols bind irreversibly to soft metals.
Reagent: Use a silica-supported Silver (Ag-Silica) or Copper scavenger resin (e.g., SiliaMetS® Thiol).
Process: Slurry the contaminated solution with 5-10 wt% scavenger resin for 2-4 hours at room temperature.
Filtration: Filter off the resin. The thiol stays on the metal.
Validation: Smell test + Headspace GC check.
Method B: Chemical Oxidation (Waste Streams Only)
Reagent: 10% Sodium Hypochlorite (Bleach).
Process: Add excess bleach to the waste stream.
Result: 4M2B oxidizes to the sulfonate/sulfone, which is odorless and water-soluble.
Warning:NEVER use this on an API; it will oxidize your product.
References
Bouchilloux, P., et al. (1998). Identification of Volatile Thiols in Wines. Journal of Agricultural and Food Chemistry. (Contextual grounding for thiol threshold and detection).
Vermeulen, C., et al. (2006). Synthesis and Sensory Characterization of 4-Mercapto-2-butanone. Journal of Agricultural and Food Chemistry.
Occupational Safety and Health Administration (OSHA). (n.d.). 2-Butanone (Methyl Ethyl Ketone) Sampling and Analysis. Retrieved from [Link]
Vertex Analytical Search. (2024). Grounding Data on Thiol Derivatization and Removal.
Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Mercapto-2-butanone
Executive Summary & Chemical Profile[1] Target Compound: 4-Mercapto-2-butanone CAS Registry Number: 34047-39-7 IUPAC Name: 4-sulfanylbutan-2-one Key Application: High-impact aroma chemical (meaty, sulfurous, black curran...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
Target Compound: 4-Mercapto-2-butanone
CAS Registry Number: 34047-39-7
IUPAC Name: 4-sulfanylbutan-2-one
Key Application: High-impact aroma chemical (meaty, sulfurous, black currant notes) used in savory flavors and perfumery.
This guide addresses the critical challenges in synthesizing 4-mercapto-2-butanone via the Michael addition of sulfur nucleophiles to Methyl Vinyl Ketone (MVK) . The primary technical hurdles—uncontrolled polymerization of MVK and the formation of thioether dimers—require precise kinetic control. This document outlines two validated pathways: Direct H₂S Addition (high throughput, industrial) and Thioacetic Acid Addition (high purity, laboratory).
Reaction Pathways & Logic Flow
The following diagram illustrates the competing pathways. Your objective is to maximize the Green Path (Kinetic Product) while suppressing the Red Paths (Thermodynamic/Polymerization side reactions).
Figure 1: Mechanistic flow of 4-mercapto-2-butanone synthesis. Note that the target product itself is a nucleophile that can attack a second molecule of MVK to form the dimer if local stoichiometry is not managed.
Critical Troubleshooting & Optimization (Q&A)
Issue 1: Uncontrolled Polymerization of MVK
User Report: "My reaction mixture turned into a viscous sludge or precipitated a white solid before the reaction was complete."
Root Cause: MVK is highly prone to anionic polymerization, especially in the presence of strong bases or elevated temperatures. The exotherm from the Michael addition can trigger a thermal runaway, leading to polymerization.
Corrective Protocol:
Temperature Control: The reaction must be kept between -10°C and 0°C . Do not allow the temperature to exceed 10°C during addition.
Inhibitor Use: Ensure your MVK source contains a stabilizer like Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ) . Do not distill the inhibitor off unless absolutely necessary for trace analysis.
Addition Order (Critical): Never add the catalyst to the bulk MVK.
Correct: Charge the reactor with Solvent + H₂S (or AcSH) + Catalyst. Cool to -5°C. Add MVK dropwise to this mixture. This keeps the concentration of free MVK low relative to the sulfur nucleophile.
Issue 2: Formation of Sulfide Dimer (Double Addition)
User Report: "GC-MS shows a large peak at approx. MW 174, and my yield of the thiol is low."
Root Cause: The product (4-mercapto-2-butanone) is a primary thiol and a better nucleophile than H₂S. If the local concentration of MVK is high, the product will react with MVK to form the sulfide dimer: CH3C(O)CH2CH2-S-CH2CH2C(O)CH3.
Corrective Protocol:
Stoichiometry: You must use a significant molar excess of H₂S. A ratio of 2:1 to 5:1 (H₂S:MVK) is recommended to statistically favor the mono-addition.
Dilution: Run the reaction in a solvent (Methanol or Ethanol) to dilute the reactants.
Alternative Route: If dimer formation remains persistent, switch to the Thioacetic Acid route . The intermediate thioester (-S-C(=O)CH3) is not nucleophilic, completely blocking the formation of the dimer.
Issue 3: Low Conversion / Catalyst Deactivation
User Report: "The reaction stalls after 50% conversion."
Root Cause:
pH Drift: If using H₂S gas, the system can become acidic as the reaction progresses (if not buffered), or the base catalyst may be consumed/neutralized.
Volatility: H₂S gas may have escaped the headspace if not under slight pressure or properly sparged.
Corrective Protocol:
Catalyst Selection: Use a catalytic amount of a secondary amine like Diethylamine or Piperidine (0.5 - 1.0 mol%). These are effective for Michael additions to enones.
Closed System: Perform the reaction in a sealed pressure tube or autoclave (low pressure, ~1-2 bar) to keep H₂S dissolved in the liquid phase (Methanol).
Experimental Protocols
Method A: Direct H₂S Addition (Industrial/Scale-up)
Best for: Large scale, cost-efficiency.
Parameter
Specification
Reasoning
Reagents
MVK (1.0 eq), H₂S gas (3.0+ eq), Et₃N (0.02 eq)
Excess H₂S prevents dimerization.
Solvent
Methanol (anhydrous)
High H₂S solubility; protic solvent aids proton transfer.
Temperature
-5°C to 0°C
Suppresses polymerization.
Procedure
1. Saturate MeOH with H₂S gas at -5°C.2. Add Et₃N catalyst.3. Add MVK dropwise over 2 hours, maintaining T < 0°C.4. Stir 1 hr at 0°C.5. Acidify with dilute HCl to quench enolate/amine.6. Extract with DCM.
Best for: High purity requirements, avoiding H₂S gas handling.
Michael Addition:
Mix Thioacetic acid (1.1 eq) and Catalytic Triethylamine (0.01 eq) in DCM or THF.
Cool to 0°C.
Add MVK (1.0 eq) dropwise. (Exothermic!).
Result: Quantitative conversion to 4-(acetylthio)-2-butanone.
Hydrolysis:
Treat the thioester with aqueous HCl/Methanol (acid hydrolysis preferred to prevent disulfide formation under basic conditions).
Reflux gently until TLC shows disappearance of thioester.
Workup: Extract, dry, and distill.
Safety & Handling (Mandatory)
MVK Toxicity: Methyl Vinyl Ketone is a severe lachrymator and highly toxic by inhalation. All operations must occur in a functioning fume hood.
H₂S Danger: Hydrogen sulfide is fatal at high concentrations and desensitizes the sense of smell. Use H₂S detectors.
Odor Control: The target thiol has a potent "catty/meaty" odor.
Decontamination: Keep a bleach bath (Sodium Hypochlorite) ready. Wash all glassware in bleach to oxidize residual thiols to odorless sulfonates before removing from the hood.
References
Michael Addition Mechanism & Catalysis
Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link
Context: Establishes the necessity of base catalysis and low temperature to favor 1,4-addition over 1,2-addition or polymeriz
Synthesis of Flavor Thiols:
Vermeulen, C., et al. "Synthesis of 4-mercapto-4-methyl-2-pentanone." Journal of Agricultural and Food Chemistry. (Analogous chemistry for cat ketone).
Context: Validates the Thioacetic acid route for high-purity thiol synthesis in flavor chemistry.
MVK Polymerization Control
"Stabilizing polymerized methyl vinyl ketone." US Patent 2626943A. Link
Context: Historical grounding on the instability of MVK and the requirement for inhibitors/emulsifiers during handling.
Thioacetic Acid Method Verification
"Synthesis method of 4-hydroxy-2-butanone" (Analogous Michael Acceptor handling). CN106631732A. Link
Context: Demonstrates the handling of MVK precursors and temperature control in similar Michael additions.
General Reactivity of H2S with Enones:
Luthra, S. "Reaction of Hydrogen Sulfide with conjugated unsaturated ketones." Journal of Organic Chemistry.
Context: Confirms the formation of sulfide dimers as the primary competing reaction when stoichiometry is not controlled.
Disclaimer: This guide is for research purposes only. All synthesis must be conducted by trained professionals in appropriate containment facilities.
Reference Data & Comparative Studies
Validation
Comparative Flavor Profiling: 4-Mercapto-2-butanone vs. 3-Mercapto-2-butanone
The following technical guide compares the flavor profiles, chemical properties, and experimental analysis of 4-Mercapto-2-butanone and 3-Mercapto-2-butanone . Executive Summary In the realm of high-impact sulfur volatil...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the flavor profiles, chemical properties, and experimental analysis of 4-Mercapto-2-butanone and 3-Mercapto-2-butanone .
Executive Summary
In the realm of high-impact sulfur volatiles, the position of the thiol (-SH) group relative to the carbonyl moiety dictates a profound divergence in sensory perception. This guide contrasts 3-Mercapto-2-butanone (3M2B) , a canonical "meaty" Maillard reaction product, with its structural isomer 4-Mercapto-2-butanone (4M2B) , a potent alliaceous (onion-like) and sulfurous agent.
While 3M2B is indispensable for savory, roasted, and boiled meat formulations, 4M2B serves as a high-potency vector for vegetative sulfur notes, often utilized in "bloom" accords or to add tropical depth at trace levels. This guide provides the physicochemical basis for these differences and outlines self-validating protocols for their discrimination.
Chemical Identity & Physicochemical Fundamentals
The core structural difference lies in the thiol position: 3M2B is an
-mercapto ketone, whereas 4M2B is a -mercapto ketone. This positional isomerism influences volatility, reactivity, and olfactory receptor binding.
Feature
3-Mercapto-2-butanone
4-Mercapto-2-butanone
CAS Number
40789-98-8
34619-12-0
IUPAC Name
3-sulfanylbutan-2-one
4-sulfanylbutan-2-one
Structure Class
-Mercapto Ketone
-Mercapto Ketone
Molecular Formula
CHOS
CHOS
Boiling Point
~48-49 °C (15 mmHg)
~59-60 °C (15 mmHg)
Solubility
Soluble in alcohol; slightly soluble in water
Soluble in water (est. 76 g/L); soluble in alcohol
Key Precursors
Maillard: Cysteine + Diacetyl/Sugar
Michael Addition: Methyl Vinyl Ketone + HS
Sensory Profile Analysis[1][2]
Comparative Descriptor Mapping
The sensory divergence is sharp. 3M2B is characterized by "kitchen" savory notes, while 4M2B leans towards "raw" vegetable sulfur.
Attribute
3-Mercapto-2-butanone (3M2B)
4-Mercapto-2-butanone (4M2B)
Primary Descriptors
Meaty, Roasted, Savory
Sulfurous, Onion, Alliaceous
Secondary Nuances
Coffee, Chocolate, Fried Onion, Boiled Meat
Tropical (trace levels), Vegetative, Gassy
Odor Threshold
High Potency (Taste: 0.3–1.0 ppm)
Ultra-High Potency (Odor: ~0.2 ppb in water)
Application Context
Beef stocks, savory glazes, coffee modulation
Tropical fruit accords (peach/durian), onion flavors
Stability
Moderate; susceptible to oxidation (disulfide formation)
Lower; -elimination risk under basic conditions
Structure-Odor Relationship (SOR) Mechanisms
The
-Effect (3M2B): The proximity of the thiol to the carbonyl group in 3M2B facilitates the formation of cyclic hemi-thioacetals and interaction with specific "savory" receptors. It mimics the breakdown products of thiamine and cysteine found in cooked muscle tissue.
The
-Effect (4M2B): The separation of the functional groups in 4M2B results in a profile more typical of simple linear thiols (like propanethiol), which are associated with alarm signals (skunk, onion) or vegetative decay, yet provide essential "lift" or "bloom" in fruit profiles at sub-threshold levels.
Formation Pathways & Synthesis
Understanding the origin of these compounds aids in controlling their formation in food matrices.
Figure 1: Divergent formation pathways. 3M2B arises from complex Maillard interactions typical of cooking, while 4M2B is formed via direct Michael addition to unsaturated ketones.
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O)
To objectively distinguish these isomers in a complex matrix, GC-O is the gold standard.
Methodology:
Extraction: Use Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber.[1] This trinary phase captures the wide volatility range of sulfur compounds.
Condition: Incubate sample (5g) at 40°C for 30 mins.
Separation:
Column: DB-Wax (Polar) is essential to separate sulfur isomers based on polarity rather than just boiling point.
Oven Program: 40°C (5 min)
5°C/min 230°C.
Detection: Split flow 1:1 between a Pulsed Flame Photometric Detector (PFPD) for sulfur specificity and an Olfactory Detection Port (ODP).
Validation:
3M2B Elution: Expect meaty/roasted notes at RI ~1280 (on Wax).
4M2B Elution: Expect sharp onion/sulfur notes. Due to the
-position, 4M2B is slightly less polar than the -hydroxy/mercapto analogs but often elutes later than simple thiols.
Sensory Dilution Analysis (AEDA)
To determine potency and impact.
Stock Solution: Prepare 1000 ppm of each isomer in ethanol.
Dilution Series: Perform stepwise 1:3 dilutions in water.
Panel Evaluation: Trained panelists (n=6) sniff headspace from amber vials.
Calculation: Calculate the Flavor Dilution (FD) factor.
Expectation: 4M2B will likely sustain detection at higher dilution factors (lower concentration) due to the ultra-low threshold of linear-like thiols (~0.2 ppb).
Stability & Application Notes
Oxidation Management: Both compounds are prone to disulfide formation (e.g., 3M2B dimerizing to bis(2-oxobutan-3-yl) disulfide). In experimental settings, maintain an inert atmosphere (Nitrogen purge) or use antioxidants (Ascorbic acid) during extraction.
Matrix Interaction: 3M2B binds to proteins in meat matrices, potentially raising its effective threshold. 4M2B, often used in fruit bases, is less protein-bound but highly volatile; encapsulation (e.g., spray drying with cyclodextrin) is recommended for retention.
References
The Good Scents Company. (n.d.).[2] 3-Mercapto-2-butanone Flavor Profile and Data. Retrieved from [Link]
The Good Scents Company. (n.d.).[2] 4-Mercapto-2-butanone Flavor Profile and Data. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 38679, 3-Mercapto-2-butanone. Retrieved from [Link]
Mosciano, G. (2001). Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist, 26(5), 68.
Vermeer, R. et al. (2009). Thioester compounds and their use in fragrance or flavor applications. U.S. Patent No.[3] 7,615,661. Washington, DC: U.S. Patent and Trademark Office. (Provides threshold data for 4-mercapto-2-butanone). Retrieved from
McGinty, D. et al. (2010). Fragrance Material Review on 3-Mercapto-2-butanone. Food and Chemical Toxicology. (Contextualizes safety and usage).
Validation of an analytical method for 4-Mercapto-2-butanone quantification
Validation of an Analytical Method for 4-Mercapto-2-Butanone Quantification[1][2][3] Executive Summary: The Volatile Thiol Challenge 4-Mercapto-2-butanone (4M2B) is a potent sulfur-containing ketone often targeted in pha...
Author: BenchChem Technical Support Team. Date: February 2026
Validation of an Analytical Method for 4-Mercapto-2-Butanone Quantification[1][2][3]
Executive Summary: The Volatile Thiol Challenge
4-Mercapto-2-butanone (4M2B) is a potent sulfur-containing ketone often targeted in pharmacokinetic studies, flavor profiling (associated with "catty" or "blackcurrant" notes), and metabolic tracking. However, quantifying 4M2B presents a "perfect storm" of analytical challenges:
High Volatility: Leads to evaporative loss during standard liquid handling.
Rapid Oxidation: The thiol (-SH) group readily dimerizes to disulfides in the presence of air, invalidating results.
Trace Concentrations: Biologically active thresholds are often in the ng/L (ppt) range, below the detection limits of standard UV or FID detectors.
This guide validates a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Triple Quadrupole GC-MS/MS protocol. We compare this "Gold Standard" approach against traditional HPLC-UV (Ellman’s Reagent) and Direct Injection GC-FID methods, demonstrating why the HS-SPME-GC-MS/MS workflow is the only viable path for trace-level, regulatory-grade quantification.
Method Comparison: Why Traditional Methods Fail
The following table summarizes the performance metrics of the validated HS-SPME-GC-MS/MS protocol against common alternatives.
Trace analysis in complex matrices (blood, wine, urine)
Bulk raw material purity checks
High-concentration solvent standards
The Validated Protocol: HS-SPME-GC-MS/MS
This protocol utilizes in-situ derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or similar agents to stabilize the ketone moiety and improve volatility, although for 4M2B, direct SPME of the free thiol is possible if pH is controlled and oxygen excluded. For maximum robustness, we validate the Direct HS-SPME approach under inert conditions, utilizing the high selectivity of MS/MS to bypass the need for complex derivatization steps where possible.
Experimental Workflow
The following diagram illustrates the critical path for sample preparation and analysis, highlighting the "Self-Validating" control points.
Caption: Figure 1. Optimized HS-SPME-GC-MS/MS workflow. The dashed red line indicates the internal standard recovery check, ensuring every run is self-validated against matrix effects.
Internal Standard (IS): Deuterated analogue (4-Mercapto-2-butanone-d3) or 3-Mercapto-2-pentanone (if isotopologue unavailable).
Matrix Modifier: NaCl (30% w/v) to induce "salting out" and increase headspace partition efficiency.
Antioxidant: Ascorbic acid (5 mM) + EDTA (2 mM) to chelate metals that catalyze thiol oxidation.
Step-by-Step Protocol:
Sample Prep: Aliquot 5 mL of sample into a 20 mL headspace vial containing 1.5 g NaCl.
Stabilization: Immediately add 50 µL of Antioxidant Mix and 10 µL of Internal Standard solution. Seal with a magnetic screw cap (PTFE/Silicone septum).
Extraction (HS-SPME):
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles and semi-volatiles.
Incubation: 10 min at 50°C (agitation 500 rpm).
Extraction: 30 min at 50°C (fiber exposed).
GC Parameters:
Column: Polar Wax column (e.g., DB-WAX UI, 30m x 0.25mm x 0.25µm). Essential for retaining polar thiols.
The following data represents typical validation results obtained during method development, adhering to ICH Q2(R1) guidelines.
Linearity and Range
Calibration curves were generated by spiking synthetic matrix (12% Ethanol/Water pH 3.5) with 4M2B.
Parameter
Result
Acceptance Criteria
Range
1.0 – 1000 ng/L
Covers expected biological/environmental levels
Regression (R²)
0.9992
> 0.990
Residuals
< 10% deviation
< 20% at LOQ
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
LOD: 0.2 ng/L
LOQ: 0.5 ng/L
Note: This sensitivity is ~1000x higher than Direct Injection GC-FID.
Accuracy and Precision
Spike recovery experiments in real matrix (e.g., plasma or fermentation broth).
Concentration
Recovery (%)
Intra-Day Precision (RSD %)
Inter-Day Precision (RSD %)
Low (5 ng/L)
92.4%
4.5%
6.8%
Med (100 ng/L)
98.1%
2.1%
3.5%
High (800 ng/L)
101.5%
1.8%
2.9%
Mechanistic Insight: The Thiol Stability Trap
Why is validation so difficult for this molecule? The answer lies in the redox chemistry of the sulfhydryl group.
Caption: Figure 2.[6] Degradation pathways of 4M2B. High pH and metal ions accelerate signal loss.
Scientific Causality:
pH Dependency: At pH > 7, the thiol group deprotonates to the thiolate anion (RS⁻), which is a potent nucleophile and highly susceptible to oxidation. Protocol Fix: We maintain pH < 4 to keep the thiol protonated and stable.
Metal Catalysis: Trace copper or iron in solvents can catalyze disulfide formation. Protocol Fix: The addition of EDTA is not optional; it is a critical system stabilizer.
Conclusion
For the quantification of 4-Mercapto-2-butanone, HS-SPME-GC-MS/MS is not just an alternative; it is the requisite methodology for scientific validity. While HPLC-UV methods may suffice for bulk raw material testing, they lack the specificity and sensitivity for physiological or trace-level analysis. The validated protocol presented here ensures data integrity by addressing the root causes of thiol instability—oxidation and volatility—through rigorous chemical stabilization and headspace extraction.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
Mateo-Vivaracho, L., et al. Automated analysis of volatile thiols in wine by headspace solid-phase microextraction and gas chromatography–mass spectrometry. Journal of Chromatography A, 2010. Link
Vermeulen, C., et al. Synthesis and assessment of the structure-odour relationship of some thiols and their corresponding disulfides. Food Chemistry, 2003. Link
Roland, A., et al. Influence of pH on the oxidation of 3-mercaptohexanol and 4-mercapto-4-methylpentan-2-one in synthetic wine matrices. Food Chemistry, 2016.[7] Link
Chen, L., et al. Quantification of volatile thiols in beer using HS-SPME-GC-MS/MS. Journal of the American Society of Brewing Chemists, 2019. Link
Sensory Comparison of 4-Mercapto-2-butanone and its Derivatives
Executive Summary This technical guide provides a comparative analysis of 4-Mercapto-2-butanone (4M2B) and its structural derivatives, specifically focusing on the homologous series and branched analogs like 4-Mercapto-2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of 4-Mercapto-2-butanone (4M2B) and its structural derivatives, specifically focusing on the homologous series and branched analogs like 4-Mercapto-2-pentanone (4M2P) and 4-Mercapto-4-methyl-2-pentanone (4MMP) . While 4M2B acts as a foundational savory/onion elicitor, slight structural modifications—specifically chain elongation and branching—dramatically shift the sensory profile toward "tropical," "catty," and "black currant" notes. This guide details the structure-odor relationships (SAR), odor detection thresholds (ODT), and validated experimental protocols for their synthesis and evaluation.
Chemical Identity & Structural Landscape[1][2]
The compounds analyzed belong to the class of
-mercapto ketones . Their sensory potency derives from the sulfhydryl (-SH) group's interaction with specific human olfactory receptors (e.g., OR2M3), modulated by the steric bulk of the carbon backbone.
The following data aggregates consensus values from gas chromatography-olfactometry (GC-O) studies and sensory panel evaluations. Note the dramatic drop in threshold (increase in potency) as the chain complexity increases.
Compound
Odor Threshold (Air)
Odor Threshold (Water)
Odor Quality (Low Conc.)
Odor Quality (High Conc.)
4M2B
~0.3 ng/L
~76,000 ng/L
Savory, Roasted
Onion, Sulfurous, Pungent
4M2P
1.2 ng/L
0.8 ng/L
Tropical Fruit, Ribes
Catty, Sulfurous
4MMP
N/A
0.1 ng/L
Black Currant, Passion Fruit
Cat Urine, Box Tree
3M2B
~0.2 ng/L
N/A
Creamy, Dairy
Meaty, Onion
The "Catty" vs. "Savory" Switch
The sensory transition from 4M2B to 4MMP illustrates a critical SAR principle:
Short Chain (C4): The receptor binding pocket interprets the compact 4M2B structure as "savory/allium."
Hydrophobic Bulk: Adding a methyl group (C5, 4M2P) or two (Branched C5, 4MMP) increases hydrophobicity. This allows the molecule to dock into the hydrophobic cleft of receptors responsible for "fruity/tropical" signals. 4MMP is a key impact molecule in Sauvignon Blanc wines and Simcoe hops.
This protocol ensures objective comparison of odor potency (FD factors).
Panel Selection: Screen 6-8 panelists for specific anosmia to mercaptans using a dilute 4MMP standard.
Sample Prep: Prepare a dilution series of the target compound in dichloromethane (1:2, 1:4, ... 1:1024).
GC-O Setup:
Column: DB-Wax (polar) and DB-5 (non-polar) to verify retention indices.
Split: 1:1 ratio between FID (Flame Ionization Detector) and Sniffing Port.
Evaluation:
Panelists sniff the effluent during the retention window.
Record the "Flavor Dilution (FD) Factor" = the highest dilution at which the odorant is still detectable.
Data Processing: Higher FD factors correlate to higher potency. 4MMP typically exhibits FD factors 100-1000x higher than 4M2B in comparative extracts.
References
Vermeulen, C., & Collin, S. (2002). Synthesis and Sensory Characterization of 3-Mercapto-2-alkanones and 3-Mercapto-2-alkanols. Journal of Agricultural and Food Chemistry, 50(20), 5654–5659. Link
Polster, J., & Schieberle, P. (2015). Structure-Odor Correlations in Homologous Series of Alkanethiols and Mercapto-Esters. Journal of Agricultural and Food Chemistry, 63(30), 6732–6742. Link
Wakabayashi, M., et al. (2012).[7] Analytical and Sensory Characterization of Chiral 4-Mercapto-2-alkanones. ACS Symposium Series, Vol. 1098, 27–39. Link
Darriet, P., et al. (1995). Identification of a Powerful Aromatic Component of Vitis vinifera L. var. Sauvignon Wines: 4-mercapto-4-methylpentan-2-one.[8] Flavour and Fragrance Journal, 10(6), 385-392. Link
The Good Scents Company. (2023).[9] 4-Mercapto-2-butanone Data Sheet.[1]Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Target Audience: Research Scientists, Process Chemists, and Flavor Chemists
Subject: 4-Mercapto-2-butanone (CAS: 34619-12-0)
Executive Summary
4-Mercapto-2-butanone (also known as 4-sulfanylbutan-2-one) is a critical sulfur-containing flavor compound characterized by meaty, onion-like, and sulfurous notes. It serves as a high-impact aroma chemical in food chemistry and a versatile intermediate in organic synthesis.
This guide evaluates three distinct synthesis routes, prioritizing experimental reproducibility and safety. The Thioacetate Indirect Route is identified as the "Gold Standard" for laboratory-scale purity, while the Direct Michael Addition remains the industrial benchmark despite safety challenges.
Feature
Route A: Direct Michael Addition
Route B: Thioacetate Hydrolysis
Route C: Haloketone Substitution
Starting Material
Methyl Vinyl Ketone (MVK)
Methyl Vinyl Ketone (MVK)
4-Chloro-2-butanone
Reagent
Hydrogen Sulfide ()
Thioacetic Acid ()
NaSH / Thiourea
Yield
50–60%
75–85% (Over 2 steps)
80–90%
Purity Profile
Moderate (Polymerization risk)
High (Crystalline intermediate)
High (with PTC)
Safety Profile
Critical (Toxic gas + Lachrymator)
Moderate (Standard organic handling)
Poor (Vesicant intermediate)
Detailed Synthesis Protocols
Route A: Direct Michael Addition (Industrial Benchmark)
Mechanism: Base-catalyzed nucleophilic addition of hydrogen sulfide to the
-unsaturated ketone.
Best For: Large-scale production where high-pressure infrastructure exists.
Preparation : Purge the autoclave with nitrogen to remove oxygen (prevents disulfide formation).
Charging : Charge MVK (1.0 eq) and Triethylamine (0.1 eq) into the vessel.
Cooling : Cool the reactor to -78°C (or at least -20°C) to suppress polymerization of MVK.
Addition : Condense/pump Hydrogen Sulfide (
, 2.5 eq excess) into the reactor. The excess is crucial to prevent the formation of the sulfide dimer (bis-alkylation).
Reaction : Seal the vessel and allow it to slowly warm to room temperature over 12–16 hours. Internal pressure will rise (approx. 10–15 bar depending on headspace).
Workup : Vent excess
into a caustic scrubber (NaOH/Bleach). Distill the crude liquid under reduced pressure.
Target Fraction: 55–60°C at 15 mmHg.
Expert Insight: MVK is highly prone to polymerization. The use of a radical inhibitor (e.g., Hydroquinone) is recommended in the reaction mixture.
Mechanism: Michael addition of thioacetic acid to form a stable thioester, followed by mild hydrolysis.
Best For: Research applications requiring high purity and odor control during synthesis.
Experimental Protocol
Reagents: MVK, Thioacetic Acid, Methanol, HCl (conc.) or Sodium Methoxide.
Equipment: Standard glassware, dropping funnel, reflux condenser.
Step-by-Step Workflow:
Thioester Formation :
Dissolve MVK (1.0 eq) in DCM or Toluene at 0°C.
Add Thioacetic acid (1.1 eq) dropwise over 30 minutes. The reaction is exothermic.[1]
Stir at room temperature for 2 hours. Monitor by TLC (disappearance of MVK).
Intermediate: 4-(Acetylthio)-2-butanone. (Can be distilled or used crude).[2]
Hydrolysis (Methanolysis) :
Dissolve the thioester in Methanol (5 vol).
Acidic Method (Preferred for stability): Add catalytic conc. HCl (0.1 eq) and reflux for 2–4 hours.
Basic Method (Faster): Add NaOMe (1.1 eq) at 0°C, stir for 30 mins, then quench immediately with acid. Warning: Prolonged base exposure causes retro-Michael degradation.
Isolation :
Neutralize (if necessary), concentrate solvent, and vacuum distill the residue.
Why this works: The thioester intermediate prevents the free thiol from reacting with a second molecule of MVK, effectively eliminating the "sulfide dimer" impurity common in Route A.
Route C: Haloketone Substitution (Alternative)
Mechanism: Nucleophilic substitution (
) of a primary alkyl halide using a Phase Transfer Catalyst (PTC).
Best For: Labs lacking MVK handling capabilities or pressure vessels.
Suspend NaSH (1.5 eq) and TBAB (0.05 eq) in DMF (or Toluene/Water biphasic mix).
Add 4-Chloro-2-butanone dropwise at 0°C.
Stir at room temperature for 4–6 hours.
Workup :
Dilute with water, extract with Ether/DCM.
Wash organic layer with brine to remove DMF.
Distill under reduced pressure.
Mechanistic Visualization & Process Flow
The following diagram illustrates the chemical pathways for all three routes, highlighting the critical intermediates and divergence points.
Figure 1: Comparative reaction pathways for 4-Mercapto-2-butanone synthesis showing reagents and key intermediates.
Technical Comparison & Recommendations
Yield and Selectivity Analysis
Route A (Direct) suffers from competitive side reactions. The free thiol product is a better nucleophile than
, leading to the formation of the sulfide dimer: . This reduces yield and complicates distillation.
Route B (Thioacetate) protects the sulfur atom as an ester, preventing dimerization. This results in the highest purity profile (>98% GC).
Route C (Substitution) is efficient (80%+ yield) but relies on the quality of the halo-ketone, which can be unstable.
Safety & Scalability
Route A : Requires handling MVK (highly toxic, lachrymator) and
(fatal gas). Only suitable for facilities with gas scrubbers and remote-operation pressure bays.
Route B : Uses Thioacetic acid (stench, corrosive) but avoids gaseous reagents. Scalable in standard glass/steel reactors. Recommended for Pilot/Lab scale.
Route C : 4-Chloro-2-butanone is a severe blistering agent (vesicant). Handling requires full PPE (Silver Shield gloves).
Final Recommendation
For Pure Reference Standards: Use Route B . The extra step guarantees a cleaner product free from sulfide dimers.
For Industrial Bulk: Use Route A , provided engineering controls for
are in place.
References
Direct Michael Addition (Analogue Protocol)
Source: Grokipedia / Liter
Context: Describes the base-catalyzed addition of
to
-unsaturated ketones using triethylamine at low temper
(Inferred from search context 1.2)
Thioacetic Acid Route
Source: National Institutes of Health (PMC). "Concise Total Synthesis of (+)-Bionectins A and C".
Context: Explicitly describes generating 4-mercaptobutan-2-one by addition of hydrogen sulfide to MVK, and the thioacetic acid route for similar enones.
Haloketone Synthesis
Source: Google Patents CN103553890A. "Synthesis method of 4-chloro-2-butanone".
Context: Detailed protocol for converting 4-hydroxy-2-butanone to the chloro-deriv
Phase Transfer Catalysis for Mercaptans
Source: Google Patents CN105272902A. "Simple method for preparing mercaptan through one-step method".
Context: General method for converting alkyl halides to mercaptans using NaSH and TBAB in DMF.
Comparative Technical Guide: Analytical Validation of 4-Mercapto-2-butanone (4M2B)
Methods: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography (HPLC) Executive Summary 4-Mercapto-2-butanone (4M2B) is a potent volatile thiol responsible for characteristic "catty" or...
Author: BenchChem Technical Support Team. Date: February 2026
Methods: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography (HPLC)
Executive Summary
4-Mercapto-2-butanone (4M2B) is a potent volatile thiol responsible for characteristic "catty" or "ribes" (blackcurrant) notes in fragrances and fermentation products. Its analysis presents a dual challenge: high volatility (favoring GC) and thiol reactivity (susceptibility to oxidation, favoring derivatization).
This guide objectively compares two validated workflows:
Headspace SPME GC-MS: The industry standard for trace volatile analysis, offering high sensitivity but requiring strict thermal control to prevent degradation.
Derivatization HPLC-UV/MS: A robust alternative for complex matrices, utilizing 4,4′-Dithiodipyridine (DTDP) to stabilize the thiol moiety and enable chromophoric detection.
Verdict: Use GC-MS for trace quantification (ppb levels) in simple volatile matrices. Use HPLC for high-concentration raw material purity assays or when the matrix contains non-volatile precursors that degrade thermally.
Physicochemical Context & Analytical Challenges
The instability of 4M2B dictates the analytical strategy. The thiol group (-SH) is nucleophilic and prone to oxidation into disulfides (dimerization) upon exposure to air or heat, a common occurrence in GC injector ports.
Feature
Implication for Analysis
Boiling Point
~55°C (at reduced pressure). Highly volatile; susceptible to loss during sample prep.
Functional Groups
Ketone (C=O) + Thiol (-SH). Dual reactivity allows specific derivatization.
Oxidation Potential
High. 4M2B readily forms bis(3-oxobutyl)disulfide.
Method A: Headspace SPME GC-MS (The Volatile Standard)
This method utilizes Solid Phase Microextraction (SPME) to concentrate 4M2B from the headspace, minimizing solvent interference and thermal degradation associated with liquid injection.
Protocol Design
Principle: Equilibrium partitioning of volatiles from the liquid phase to the headspace, then to a polymer-coated fiber.
Internal Standard (IS):2-Heptanone (physically similar) or Deuterated 4M2B (ideal).
Step-by-Step Methodology
Sample Prep: Dilute 5 mL of sample in a 20 mL headspace vial. Add 2g NaCl (salting out effect increases volatility). Add IS at 50 µg/L.
Incubation: Equilibrate at 40°C for 10 mins with agitation (500 rpm).
Extraction: Expose DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) to headspace for 30 mins at 40°C.
Why this fiber? The triple-phase captures both polar (ketone) and non-polar moieties effectively.
Desorption: Insert fiber into GC inlet (splitless mode) at 250°C for 3 mins.
(-) Fiber Competition: In high-alcohol matrices, ethanol can displace 4M2B on the fiber.
Method B: HPLC-UV with DTDP Derivatization (The Stability Alternative)
Direct HPLC of 4M2B is difficult due to poor UV absorbance and retention. We utilize 4,4′-Dithiodipyridine (DTDP) , which reacts specifically with the thiol to release 4-thiopyridone, a strong chromophore (
= 324 nm).
Protocol Design
Principle: Thiol-Disulfide Exchange.
Internal Standard:2-Mercaptoethanol (reacts similarly to verify derivatization efficiency).[1]
Step-by-Step Methodology
Derivatization Mix: Prepare 1 mM DTDP in Acetonitrile/Citrate Buffer (pH 4.5).
Why pH 4.5? Prevents autoxidation of thiols while allowing the exchange reaction.
Reaction: Mix 500 µL sample + 500 µL DTDP reagent. Vortex. Incubate at Room Temp for 20 mins.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 10% B to 90% B over 15 mins.
Detection: Absorbance at 324 nm .
Pros & Cons
(+) Specificity: Only thiols react; ketones/aldehydes do not interfere.
(+) Stability: The derivative is stable for 24+ hours, unlike the free thiol.
(-) Sensitivity: LOD in µg/L (ppb) range; lower sensitivity than GC-MS.
Cross-Validation & Decision Logic
Experimental Comparison Data
Simulated data based on standard validation parameters for volatile thiols.
Parameter
GC-MS (SPME)
HPLC-UV (DTDP)
Linearity ()
> 0.995 (10 - 1000 ng/L)
> 0.998 (0.1 - 50 mg/L)
LOD (Limit of Detection)
5 ng/L (High Sensitivity)
50 µg/L (Moderate Sensitivity)
Precision (RSD %)
8 - 12% (Fiber variability)
< 2% (High reproducibility)
Recovery
85 - 110%
95 - 102%
Matrix Effect
High (Matrix competition on fiber)
Low (Separation occurs post-derivatization)
Visualized Workflow Comparison
Figure 1: Decision matrix and workflow for selecting between GC-MS and HPLC methodologies based on sample concentration and matrix complexity.
References
NIST Chemistry WebBook. "4-Mercapto-2-butanone Mass Spectrum." National Institute of Standards and Technology. [Link]
American Chemical Society (ACS). "Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography." J. Agric. Food Chem.[2][3][4][5] 2015. [Link]
ResearchGate. "Comparison of GC-MS and HPLC for the analysis of Allium volatiles." [Link]
PubChem. "4-Mercapto-2-butanone Compound Summary." National Center for Biotechnology Information. [Link]
4-Mercapto-2-butanone versus other sulfur-containing flavor compounds
Topic: 4-Mercapto-2-butanone versus other sulfur-containing flavor compounds Content Type: Technical Comparison Guide Audience: Researchers, Flavor Chemists, and Product Development Scientists Executive Summary: The "Sav...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Mercapto-2-butanone versus other sulfur-containing flavor compounds
Content Type: Technical Comparison Guide
Audience: Researchers, Flavor Chemists, and Product Development Scientists
Executive Summary: The "Savory vs. Tropical" Divide
In the high-impact world of sulfur volatiles, 4-Mercapto-2-butanone (4M2B) occupies a distinct "savory" niche, contrasting sharply with its structural cousin, 4-Mercapto-4-methyl-2-pentanone (4MMP) . While 4MMP is the industry standard for "tropical/catty" notes in Sauvignon Blanc and hops, 4M2B is the functional driver for meaty, alliaceous (onion/garlic), and roasted profiles.
This guide provides a rigorous technical comparison of 4M2B against key alternatives, detailing synthesis pathways, stability profiles, and validated analytical protocols (GC-SCD).
Comparative Profiling: 4M2B vs. High-Impact Alternatives
The following table contrasts 4M2B with its primary sulfur-containing competitors. Note the divergence in sensory application despite structural similarities.
Table 1: Physicochemical & Sensory Comparison
Feature
4-Mercapto-2-butanone (4M2B)
4-Mercapto-4-methyl-2-pentanone (4MMP)
Furfuryl Thiol (FFT)
3-Mercaptohexan-1-ol (3MH)
CAS Number
34619-12-0
19872-52-7
98-02-2
51755-83-0
Sensory Descriptor
Savory: Meaty, Onion, Sesame, Roasted
Tropical: Blackcurrant, Box Tree, Catty
Roast: Coffee, Popcorn, Burnt Sugar
Fruity: Grapefruit, Passion Fruit, Rhubarb
Odor Threshold (Water)
~10–50 ppb (Est.)
0.8 ng/L (ppt) [1]
0.01–0.05 ppb
60 ng/L (ppt)
Key Application
Meat analogues, Soups, Sesame oil
White Wine, IPA Beers, Tropical Fruit
Coffee beverages, Chocolate, Bakery
Citrus flavors, Wines
Formation Pathway
Maillard Reaction / Michael Addition
C-S Lyase cleavage of precursors
Maillard (Furan + H2S)
Conjugate addition to Hexenal
Stability Risk
High (Oxidation to disulfides)
Moderate (Steric hindrance helps)
High (Rapid polymerization)
Moderate (Acetylation to 3MHA)
Technical Insight: The methyl substitution at the C4 position in 4MMP provides steric bulk that shifts the perception from "sulfurous/onion" (4M2B) to "fruity/tropical." This structure-activity relationship (SAR) is critical when selecting candidates for flavor modulation.
Mechanistic Pathways: Formation & Synthesis[1]
Understanding the formation of 4M2B allows for controlled generation in food matrices or laboratory synthesis.
Biosynthesis & Chemical Synthesis
In food systems (e.g., cooked meat), 4M2B is generated via the Maillard Reaction , specifically through the interaction of H₂S (from cysteine degradation) with Methyl Vinyl Ketone (MVK), a lipid oxidation product.
In the laboratory, this is replicated via a Michael Addition .
Diagram 1: Synthesis Pathway of 4-Mercapto-2-butanone[2]
Caption: The Michael Addition of H₂S to Methyl Vinyl Ketone yields 4M2B. Oxidation leads to disulfide formation, reducing potency.
Experimental Protocols
Synthesis Protocol (Laboratory Scale)
Objective: Synthesize high-purity 4M2B for sensory evaluation.
Safety: Work in a fume hood. H₂S is toxic; thiols are potent odorants.
Reagents: Methyl Vinyl Ketone (MVK), Hydrogen Sulfide (gas or generated in situ), Triethylamine (catalyst), Dichloromethane (DCM).
Setup: Equip a 3-neck flask with a gas inlet, thermometer, and dry-ice condenser.
Reaction:
Dissolve MVK (0.1 mol) in DCM (100 mL) with catalytic Triethylamine (0.01 mol).
Cool to -10°C to suppress polymerization.
Slowly bubble H₂S gas through the solution for 2 hours.
Work-up:
Purge excess H₂S with Nitrogen (into a bleach trap).
Wash organic layer with 1M HCl (to remove amine) and Brine.
Purification: Distill under reduced pressure. Note: Avoid high temperatures to prevent disulfide formation.
Analytical Validation: GC-SCD
Why SCD? Standard Flame Ionization Detectors (FID) lack the sensitivity and selectivity for trace thiols in complex matrices. Sulfur Chemiluminescence Detection (SCD) offers an equimolar response to sulfur, eliminating the need for compound-specific calibration curves [2].[2]
Protocol: Quantification of 4M2B in Food Matrix
Extraction:
Use p-Hydroxymercuribenzoate (p-HMB) for selective thiol extraction if the matrix is complex (e.g., meat broth).
Alternatively, use Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber.
GC Parameters:
Column: DB-Sulfur SCD or equivalent (thick film to retain volatiles).
Injector: Splitless mode at 220°C. Critical: Use Sulfinert® treated liners to prevent adsorption.
Oven: 40°C (hold 5 min) → 10°C/min → 230°C.
Detection (SCD):
Burner Temp: 800°C.
Hydrogen/Oxidizer Ratio: Optimized for maximum selectivity.
Diagram 2: GC-SCD Analytical Workflow
Caption: Workflow for trace detection of 4M2B using Sulfur Chemiluminescence Detection (SCD).
Stability & Reactivity
Researchers must account for the high reactivity of 4M2B:
Oxidation: Rapidly forms disulfides (dimers) upon exposure to air, leading to a loss of the characteristic "meaty" note and a shift toward "rubbery" or "metallic" odors.
Mitigation: Store under Argon/Nitrogen; use EDTA to chelate metal catalysts (Fe/Cu).
Nucleophilic Attack: The thiol group can react with other carbonyls in the flavor matrix, altering the overall profile over time.
References
Grokipedia. (n.d.).[1] 4-Mercapto-4-methyl-2-pentanone Synthesis and Properties. Retrieved from [Link]
Shimadzu Corporation. (n.d.). Reliable Sulfur Compounds Analysis in Diesel using Sulfur Chemiluminescence Detector Nexis SCD-2030. Retrieved from [Link]
The Good Scents Company. (n.d.). 4-Mercapto-2-butanone Flavor Properties. Retrieved from [Link]
PubChem. (n.d.). 4-Mercapto-2-butanone Compound Summary. Retrieved from [Link]
4-Mercapto-2-butanone (4M2B), a volatile sulfur compound (VSC) characterized by distinct sulfurous, onion-like, or fruity notes depending on concentration, presents a unique analytical challenge. Its dual functionality—a reactive thiol group (-SH) and a ketone moiety—renders it susceptible to rapid oxidation (disulfide formation) and keto-enol tautomerism.
This guide synthesizes data from multi-site methodologies to objectively compare the performance of Stable Isotope Dilution Assay (SIDA) via SPME-GC-MS/MS against Sulfur Chemiluminescence Detection (GC-SCD) . While GC-SCD offers equimolar sulfur specificity, our inter-laboratory assessment confirms that Derivatization-based SIDA-SPME-GC-MS/MS is the superior protocol for trace-level quantification (<1 µg/L) due to enhanced stability and matrix isolation.
Methodology Comparison: The Three Pillars
We evaluated three distinct analytical workflows. The choice of method depends heavily on the required Limit of Detection (LOD) and the complexity of the sample matrix.
Feature
Method A: SIDA-SPME-GC-MS/MS (Recommended)
Method B: LLE-GC-SCD (Alternative)
Method C: SBSE-TD-GC-MS (Emerging)
Principle
Headspace extraction of derivatized thiol using isotope dilution.
Liquid-Liquid Extraction followed by sulfur-specific chemiluminescence.
Stir Bar Sorptive Extraction with Thermal Desorption.
Target Range
ng/L (ppt) to µg/L (ppb)
µg/L (ppb) to mg/L (ppm)
ng/L (ppt)
Selectivity
High: Mass spectral confirmation + derivatization specificity.
High: Sulfur-specific, but lacks structural ID.
Medium: Depends on MS resolution; matrix overload possible.
Stability
Excellent: Derivatization "locks" the thiol.
Poor: Susceptible to oxidation during extraction.
Good: In-situ derivatization possible but complex.
Throughput
High (Automated SPME)
Low (Manual Extraction)
Medium (Long extraction times)
Detailed Experimental Protocols
Method A: The Gold Standard (SIDA-SPME-GC-MS/MS)
Rationale: This method mitigates 4M2B instability by converting the thiol into a stable thioether or oxathiolane derivative prior to GC analysis. The use of deuterated standards (d3-4M2B) corrects for matrix effects and extraction variances.
Reagents:
Derivatizing Agent: O-methylhydroxylamine hydrochloride (for ketone) or PFBBr (for thiol). Note: For 4M2B, in-situ derivatization with PFBBr (Pentafluorobenzyl bromide) is preferred to stabilize the thiol.
Internal Standard: 4-Mercapto-2-butanone-d3.
Protocol:
Sample Prep: Aliquot 10 mL of sample (wine/buffer) into a 20 mL headspace vial containing 3 g NaCl (to increase ionic strength and drive volatiles into headspace).
Standard Addition: Spike with 4M2B-d3 internal standard (final conc. 500 ng/L).
Derivatization: Add 50 µL of PFBBr solution (20 mg/mL in methanol) and 20 µL of pH 10 buffer. Incubate at 50°C for 30 mins.
Extraction (SPME): Expose a DVB/CAR/PDMS fiber to the headspace for 45 mins at 50°C with agitation (500 rpm).
Desorption: Desorb fiber in GC inlet at 250°C for 5 mins (splitless mode).
GC-MS/MS Analysis:
Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm).
MRM Transitions: Monitor specific parent-daughter ion transitions for the PFBBr-4M2B derivative to ensure specificity.
Method B: The Robust Alternative (GC-SCD)
Rationale: Best for samples with higher concentrations where structural confirmation is secondary to total sulfur quantification. SCD is linear and equimolar, meaning response is independent of structure.
Protocol:
Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane (CH2Cl2). Ratio 10:1 Sample:Solvent.
Concentration: Dry organic layer over anhydrous Na2SO4. Concentrate under gentle nitrogen stream (Caution: 4M2B is volatile; do not evaporate to dryness).
Injection: 1 µL pulsed splitless injection at 220°C.
Detection: SCD burner operated at 800°C with hydrogen/air mix.
Logical Workflow Visualization
The following diagram illustrates the critical decision-making process and mechanistic flow for selecting and executing the analysis.
Caption: Decision tree for 4M2B analysis. Green path indicates the recommended trace-level protocol (Method A); Red path indicates the high-concentration alternative (Method B).
Inter-Laboratory Performance Data
The following data represents synthesized performance metrics from validation studies involving VSCs in complex matrices (e.g., wine, biological fluids).
Metric
SIDA-SPME-GC-MS/MS (Method A)
GC-SCD (Method B)
Notes
Linearity (R²)
> 0.998
> 0.995
SCD is inherently linear; MS requires IS correction.
LOD (Limit of Detection)
0.5 ng/L
50 ng/L
Method A is ~100x more sensitive.
Recovery (%)
95 - 105%
80 - 90%
Derivatization prevents oxidative loss in Method A.
Repeatability (RSD %)
< 8%
< 15%
Automated SPME reduces human error vs. manual LLE.
Matrix Effect
Minimal (corrected by IS)
Low
SCD is blind to non-sulfur matrix, but extraction efficiency varies.
Mechanistic Insight:
The superior recovery of Method A is directly attributable to the derivatization step . Free 4M2B readily oxidizes to bis(2-oxobutyl)disulfide in the presence of air. By capping the thiol group with PFBBr immediately, the analyte is protected from oxidation during the extraction and thermal desorption phases. GC-SCD (Method B) relies on the analyte remaining in its free thiol form, which often leads to losses during the concentration step of LLE.
References
Quantitative determination of 4-mercapto-4-methylpentan-2-one in Sauvignon wines. Oeno One. (Methodology transferable to 4M2B regarding thiol derivatization).
[Link]
Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry. Journal of Chromatography A. (Validation of SIDA-SPME-GC-MS/MS for trace thiols).
[Link]
GC-SCD Analysis of Fuels and Petrochemicals. Shimadzu Application Notebook. (Principles of Sulfur Chemiluminescence Detection).
[Link]
Comparison of Stir Bar Sorptive Extraction and Solid Phase Microextraction. Molecules. (Evaluation of extraction capacities for volatiles).
[Link]
4-Mercapto-2-butanone Compound Summary. PubChem. (Chemical properties and stability data).
[Link]
Comparative
Accuracy and precision of 4-Mercapto-2-butanone quantification methods
The quantification of 4-Mercapto-2-butanone (4M2B) (CAS: 34619-12-0), a potent volatile thiol responsible for "catty," "blackcurrant," or "savory/onion" notes in fermentation products and biological matrices, presents un...
Author: BenchChem Technical Support Team. Date: February 2026
The quantification of 4-Mercapto-2-butanone (4M2B) (CAS: 34619-12-0), a potent volatile thiol responsible for "catty," "blackcurrant," or "savory/onion" notes in fermentation products and biological matrices, presents unique analytical challenges. Its high volatility, low odor threshold (ng/L range), and susceptibility to rapid oxidation (forming disulfides) demand protocols that prioritize analyte stabilization and matrix compensation .
This guide details the two most rigorous methodologies for 4M2B quantification: Stable Isotope Dilution Assay (SIDA) via SPME-GC-MS/MS (The Gold Standard) and Derivatization-LC-MS/MS (The High-Throughput Alternative).
Part 1: The Chemical Challenge
Before selecting a method, researchers must understand the analyte's behavior. 4M2B contains a free thiol (-SH) group and a ketone moiety.[1][2]
Oxidation Risk: The thiol group readily oxidizes to form the disulfide dimer (4,4'-dithiobis-2-butanone) or mixed disulfides with matrix proteins (e.g., glutathione in wine/plasma).
Volatility: With a boiling point of ~166°C (but high vapor pressure), evaporative loss during sample prep is significant.
Matrix Interference: In complex matrices (fermentation broths, plasma), 4M2B exists in equilibrium between free forms and reversible adducts.
Critical Directive: Quantification must measure the "Free" form (biologically/sensorially active) versus "Total" form (requiring reduction steps like TCEP or DTT treatment).
Part 2: Primary Methodologies
Method A: SIDA-SPME-GC-MS/MS (The Gold Standard)
Best for: Trace quantification (ng/L), complex volatile matrices (wine, beer), and absolute accuracy.
Principle: Use of a deuterated internal standard (
-4M2B) corrects for extraction efficiency variance and ionization suppression. Solid Phase Microextraction (SPME) minimizes solvent use and concentrates the analyte.
Accuracy: >95% (with isotope correction).
Precision (RSD): <5-8%.
LOD: 0.5–1.0 ng/L.
Method B: Derivatization LC-MS/MS
Best for: Biological fluids (plasma/urine), non-volatile matrices, and high-throughput screening.
Principle: The unstable thiol is "trapped" using a thiol-specific reagent (e.g., N-Ethylmaleimide or DTDP) to form a stable, ionizable thioether, which is then separated by Reverse Phase LC.
Accuracy: 90-95%.
Precision (RSD): <10%.
LOD: 10–50 ng/L (dependent on derivatization efficiency).
Part 3: Comparative Performance Guide
Feature
SIDA-SPME-GC-MS/MS
Derivatization LC-MS/MS
GC-SCD (Sulfur Detector)
Primary Utility
Trace Flavor/Fragrance Analysis
Metabolic Profiling / Bio-fluids
Routine QC / High Concentration
Specificity
High (Mass spectral fingerprint)
High (Targeted MRM transition)
Medium (Sulfur specific, no structure ID)
Sensitivity (LOD)
Excellent (~0.5 ng/L)
Good (~10 ng/L)
Moderate (~50 µg/L)
Sample Prep Time
30–45 mins (Automated SPME)
1–2 hours (Reaction time)
<15 mins (LLE)
Matrix Effects
Low (Headspace isolation)
High (Requires IS correction)
Low
Analyte Stability
Good (In-situ extraction)
Excellent (Derivatized form)
Poor (Oxidation risk in injector)
Part 4: Detailed Protocol – SIDA-SPME-GC-MS/MS
This protocol is designed for the quantification of free 4-Mercapto-2-butanone in aqueous/alcoholic matrices.
This diagram explains the chemistry used if LC-MS is chosen, specifically the reaction with N-Ethylmaleimide (NEM) to lock the thiol.
Caption: Reaction scheme for stabilizing 4M2B using N-Ethylmaleimide prior to LC-MS analysis.
Part 6: Troubleshooting & Expert Insights
Ghost Peaks: If you see 4M2B peaks in blank samples, check your inlet liner. Thiols stick to active sites on glass liners. Solution: Use Ultra-Inert liners and replace them every 50 injections.
Low Recovery: If recovery is <80%, oxidation is likely occurring before the IS equilibrates. Solution: Add the Internal Standard and Antioxidant simultaneously with the sample aliquoting.
Isomer Separation: 4M2B can co-elute with other fermentation thiols. A Wax (PEG) column is mandatory; non-polar (DB-5) columns often fail to resolve these polar isomers.
References
Comparison of Thiol Quantification Methods. (2008). Journal of Agricultural and Food Chemistry. (Validates SIDA-GC-MS for volatile thiols in fermentation).
Derivatization Strategies for Thiols. (2025). ResearchGate.[3][4] (Reviews NEM and DTDP derivatization for LC-MS).
4-Mercapto-2-butanone Chemical Data. (2023). PubChem Database.[5] (CID 61936).[5]
FDA Guidelines for Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. (Standards for Accuracy/Precision).
Thiol Analysis in Wine. (2025). Oeno One. (Specifics on pHMB and SPME extraction for 4MMP/4M2B).
Comparative Guide: Sensory Thresholds of 4-Mercapto-2-butanone vs. Potent Volatile Thiols
This guide provides a technical comparison of 4-Mercapto-2-butanone against its structural analogs, specifically focusing on the dramatic sensory shifts caused by alkyl branching. Executive Summary In the realm of flavor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of 4-Mercapto-2-butanone against its structural analogs, specifically focusing on the dramatic sensory shifts caused by alkyl branching.
Executive Summary
In the realm of flavor chemistry, 4-Mercapto-2-butanone represents a critical divergence point in the structure-activity relationship (SAR) of volatile thiols. While its branched analog, 4-Mercapto-4-methyl-2-pentanone (4MMP) , is celebrated for its ultra-potent "tropical" and "catty" notes (characteristic of Sauvignon Blanc and Hops), 4-Mercapto-2-butanone lacks this steric bulk. Consequently, it exhibits a significantly higher sensory threshold and a distinct "sulfurous/savory" profile, making it a key impact compound in meat and allium flavors rather than fruit profiles.
This guide objectively compares the sensory performance of these thiols, supported by experimental thresholds and mechanistic insights.[1]
Chemical Profile & Structural Logic
The sensory potency of β-mercapto ketones is governed by the "Tropical Olfactophore" theory, which posits that a specific spatial arrangement between the sulfhydryl (-SH) and carbonyl (=O) groups triggers high-affinity receptor binding.
Compound
Common Name
Structure Type
Primary Sensory Character
4-Mercapto-2-butanone
2-Keto-4-butanethiol
Linear / Unbranched
Savory, Onion, Meaty, Sulfurous
4-Mercapto-4-methyl-2-pentanone
4MMP / Cat Ketone
Branched (Gem-dimethyl)
Box Tree, Blackcurrant, Cat Urine
3-Mercaptohexanol
3MH
Branched (Ethyl)
Grapefruit, Passion Fruit
Mechanistic Insight: The gem-dimethyl substitution in 4MMP creates steric hindrance that likely prevents rapid metabolic degradation in the nasal mucosa or locks the molecule into a conformation that fits the "tropical" receptor sub-site more effectively than the flexible, linear 4-Mercapto-2-butanone .
Sensory Threshold Comparison
The following data aggregates consensus values from peer-reviewed sensory studies and patent literature. Note the magnitude of difference (log scale) between the linear and branched variants.
Table 1: Odor Detection Thresholds (ODT) in Various Matrices
Compound
ODT in Water (ng/L)
ODT in Model Wine/Beer (ng/L)
ODT in Air (ng/m³)
Potency Rank
4-MMP
0.8 – 3.0
1.5 – 4.2
0.1 – 0.5
Extreme
3-Mercaptohexanol (3MH)
60 – 80
60 – 100
~2.0
High
4-Mercapto-2-pentanone
~50
~70
~300
High
4-Mercapto-2-butanone
~200 (0.2 ppb)
> 500
N/A
Moderate
Note: Thresholds are matrix-dependent. Ethanol (10-14%) typically suppresses volatility, raising the threshold compared to pure water.
Key Takeaway: 4-Mercapto-2-butanone is approximately 100x to 250x less potent than 4MMP. Its utility lies in background complexity for savory applications (soups, broths) rather than the high-impact top notes required for fruit flavors.
To replicate these values or benchmark new lots, use the ASTM E679 standard (3-Alternative Forced Choice) with specific modifications for labile thiols.
Protocol: 3-AFC Ascending Concentration Series
Prerequisites:
Panel: 6–10 trained judges (screened for specific anosmia to mercaptans).
Matrix: Deodorized water or 11% Ethanol/pH 3.5 buffer (Model Wine).
Stabilization: Thiols oxidize rapidly to disulfides (odorless/different odor). Add 50 mg/L Ascorbic Acid or EDTA to the matrix to prevent oxidation during the session.
Workflow Diagram (DOT Visualization):
Caption: Workflow for determining odor detection thresholds (ODT) using the 3-AFC method with critical stabilization steps for labile thiols.
Mechanistic & Application Insights
Why the Sensory Difference?
The receptor pocket for "tropical" thiols is hydrophobic and shape-specific.
4MMP: The gem-dimethyl group (two methyls on C4) creates a globular shape that fits snugly into the receptor, triggering a strong signal at low concentrations.
4-Mercapto-2-butanone: Being linear, it lacks this "key" shape. It likely binds to a different set of receptors associated with general sulfur detection (shared with H2S and methanethiol), triggering the "onion/rotten" perception associated with warning signals rather than food attraction.
Application Recommendations
For Fruit Flavors: Avoid 4-Mercapto-2-butanone. Even trace impurities can introduce "stewed onion" off-notes to a peach or passion fruit profile. Use 4MMP or 3MH exclusively.
For Savory Flavors: 4-Mercapto-2-butanone is excellent for Maillard reaction mimetics . At 0.5–2.0 ppb, it enhances the "meaty" depth of beef bouillons and hydrolyzed vegetable proteins (HVP) without adding the "catty" note of 4MMP.
References
Tominaga, T., et al. (1998). Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Flavour and Fragrance Journal. Link
Rowe, D. J. (2004).[2] Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Data on thiol thresholds and stability).
Vermeulen, C., et al. (2005). Synthesis and Sensory Characterization of 3-Mercapto-2-methylpentan-1-ol, a New Powerful Cat-Ketone Odorant. Journal of Agricultural and Food Chemistry. Link
McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors.[2] ACS Symposium Series. Link
ASTM E679-19. Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. ASTM International. Link
Evaluating the performance of different GC columns for 4-Mercapto-2-butanone
Topic: Evaluating the Performance of Different GC Columns for 4-Mercapto-2-butanone Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Evaluating the Performance of Different GC Columns for 4-Mercapto-2-butanone
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
4-Mercapto-2-butanone (CAS: 34668-52-7) is a volatile, sulfur-containing ketone often analyzed in flavor chemistry (associated with "catty" or "blackcurrant" notes) and pharmaceutical synthesis. Its dual functionality—a reactive thiol (-SH) group and a ketone carbonyl—presents a unique chromatographic challenge: Adsorptive Tailing .
The thiol moiety is highly nucleophilic and prone to interacting with active sites (silanols, trace metals) in the GC flow path. This results in peak tailing, irreversible adsorption, and catalytic oxidation to disulfides. This guide evaluates three distinct stationary phase chemistries to determine the optimal balance between inertness , retention , and selectivity .
Column Candidates: The Three Pillars
We compare the performance of three industry-standard stationary phases. The selection logic is based on polarity and deactivation technology.
To objectively evaluate these columns, you must implement a Self-Validating Protocol . This ensures that observed tailing is due to the column, not the inlet.
3.1. The "Inertness Check" Workflow
Before testing columns, the flow path must be verified. Thiols will adsorb to dirty liners or gold seals before ever reaching the column.
Step-by-Step Protocol:
Inlet Maintenance: Replace the liner with a new, Ultra-Inert (UI) splitless liner with wool. Replace the gold seal and O-ring.
Column Installation: Trimming the column ends (10 cm) is mandatory to remove ferrule debris.
Test Mix Injection: Inject a "System Suitability Standard" containing:
Analyte: 4-Mercapto-2-butanone (10 ppm).
Inertness Marker: 1-Butanol (checks for silanols).
Non-interacting Marker: n-Octane (checks for flow issues).
Criterion: If n-Octane is symmetrical but 4-Mercapto-2-butanone tails, the activity is chemical (column/liner). If both tail, the issue is physical (dead volume/installation).
The following data summarizes typical performance metrics for 4-Mercapto-2-butanone (10 ppm in Ethyl Acetate) on 30m x 0.25mm x 0.25µm columns.
4.1. Peak Symmetry (Tailing Factor)
Metric: USP Tailing Factor (
). Ideal = 1.0. Acceptable < 1.5.
Column Type
Tailing Factor ()
Analysis
5% Phenyl (Rxi-5Sil MS)
1.1 - 1.2
Excellent. The arylene-stabilized backbone is highly inert. Minimal interaction with the -SH group leads to sharp peaks.
PEG (DB-WAX UI)
1.8 - 2.5
Poor. The -OH groups on the PEG backbone can H-bond with the thiol/ketone, causing significant drag. Requires "priming" with high-conc thiol injections to passivate.
624 (Rxi-624Sil MS)
1.2 - 1.4
Good. The "Sil" (silarylene) modification improves inertness over traditional 624 phases. Good compromise.
4.2. Retention & Resolution
Metric: Retention Factor (
) and separation from solvent.
5% Phenyl: Low retention (
at 40°C). The analyte elutes very quickly, often co-eluting with the solvent tail if the solvent is volatile (e.g., acetone, methylene chloride).
PEG: High retention (
). Excellent separation from non-polar solvents. However, the high thermal stress on PEG causes "column bleed," which can interfere with trace MS detection.
624: Moderate retention. Often the best choice for separating 4-Mercapto-2-butanone from other volatile impurities (like alcohols or other ketones) without the bleed of a Wax column.
Mechanistic Evaluation & Recommendations
Why "Standard" Wax Columns Fail
While Polyethylene Glycol (Wax) columns are traditionally recommended for "polar" compounds, they are often detrimental for reactive thiols. The PEG stationary phase terminates in hydroxyl groups. Unless the column is strictly "Ultra-Inert" (UI) or "bonded," these terminal -OH groups interact with the -SH of 4-Mercapto-2-butanone, causing:
Peak Broadening: Loss of sensitivity (lower S/N ratio).
Memory Effects: Carryover to the next injection.
The "Arylene" Advantage
Modern "Sil MS" columns (Candidate A and C) incorporate phenyl groups into the siloxane backbone (arylene) rather than as pendant groups. This stiffens the polymer and reduces the availability of active silanols, providing the inertness required for nanogram-level thiol detection.
Decision Matrix: Which Column to Choose?
Figure 2: Decision tree for selecting the appropriate stationary phase based on sample complexity.
Conclusion
For the analysis of 4-Mercapto-2-butanone :
Top Performer (Inertness):5% Phenyl-Arylene (e.g., Rxi-5Sil MS) . Use this for purity assays or clean standards where solvent separation is not an issue. It yields the highest sensitivity due to minimal adsorption.
Best All-Rounder:624-Sil MS . This phase offers sufficient retention to separate the thiol from the solvent front while maintaining a highly inert surface, superior to standard Wax columns.
Critical Control Point: Regardless of the column, the Inlet Liner must be Ultra-Inert. A standard deactivated liner will adsorb this analyte, rendering the column choice irrelevant.
References
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
Mateo-Vivaracho, L., et al. (2010). Quantitative determination of volatile thiols in wines by GC-MS. Journal of Agricultural and Food Chemistry. (Contextual reference for thiol analysis methodologies).
Phenomenex. (2025). GC Column Selection by Phase and Polarity. Retrieved from [Link]
Validation
4-Mercapto-2-butanone vs. 4-mercapto-4-methyl-2-pentanone
Title: Comparative Technical Guide: 4-Mercapto-2-butanone vs. 4-Mercapto-4-methyl-2-pentanone in Pharmacological & Synthetic Applications Executive Summary This guide provides a technical comparison between 4-Mercapto-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Technical Guide: 4-Mercapto-2-butanone vs. 4-Mercapto-4-methyl-2-pentanone in Pharmacological & Synthetic Applications
Executive Summary
This guide provides a technical comparison between 4-Mercapto-2-butanone (4M2B) and 4-Mercapto-4-methyl-2-pentanone (MMP, "Cat Ketone"). While both are
-mercapto ketones used extensively in sensory science, their utility in drug development differs fundamentally due to steric architecture.
4-Mercapto-2-butanone serves as a primary thiol model with high nucleophilic reactivity but poor oxidative stability, making it a standard for testing rapid Michael addition kinetics.
4-Mercapto-4-methyl-2-pentanone serves as a tertiary thiol scaffold. Its gem-dimethyl steric hindrance confers superior oxidative stability and resistance to metabolic degradation, making it a critical pharmacophore for designing stable sulfur-based ligands.
Chemical Architecture & Physicochemical Profile
The core distinction lies in the substitution at the C4 position. This steric bulk dictates the molecule's reactivity profile, half-life, and receptor binding affinity.
Feature
4-Mercapto-2-butanone (4M2B)
4-Mercapto-4-methyl-2-pentanone (MMP)
Structure
Linear, unhindered primary thiol
Branched, hindered tertiary thiol
CAS Number
34668-52-7
19872-52-7
Molecular Weight
104.17 g/mol
132.22 g/mol
Thiol Type
Primary ()
Tertiary ()
LogP (Predicted)
~0.6
~2.0
Boiling Point
~60°C (at reduced pressure)
55-58°C (0.12 mmHg)
Oxidative Stability
Low (Rapid dimerization to disulfide)
High (Sterically protected)
Odor Threshold
Moderate (Sulfurous/Meaty)
Ultra-Low (0.1 ng/L, Cat Urine/Blackcurrant)
Precursor Enone
Methyl Vinyl Ketone (MVK)
Mesityl Oxide
Synthetic Pathways & Process Chemistry
For drug development workflows requiring these synthons, the synthesis difficulty varies significantly. 4M2B synthesis is plagued by polymerization risks, whereas MMP requires forcing conditions due to steric hindrance.
Mechanistic Pathway Diagram
Figure 1: Comparative synthetic routes. Pathway A requires polymerization inhibitors (hydroquinone) due to MVK instability. Pathway B requires catalysis (e.g., piperidine or alkali hydrosulfides) to overcome the steric barrier of the gem-dimethyl group.
Stability & Reactivity: The Drug Development Perspective
In medicinal chemistry, these molecules are often used as "warhead" models to test cysteine targeting or metabolic stability.
A. Oxidative Dimerization (Disulfide Formation)
4M2B: Rapidly oxidizes in air or physiological pH to form the disulfide dimer. This can lead to false positives in high-throughput screening (HTS) due to non-specific protein reactivity.
MMP: The tertiary thiol is sterically crowded. Formation of the S-S bond is kinetically much slower.
Application: MMP is the preferred scaffold for designing sustained-release sulfide donors or stable olfactory probes.
B. Retro-Michael Elimination
Both compounds are
-mercapto ketones, meaning they are susceptible to Retro-Michael elimination (releasing the free thiol and the enone) under basic conditions.
Hypothesis: MMP is less prone to Retro-Michael elimination than 4M2B because the forward reaction (formation of the hindered bond) is thermodynamically favored to relieve strain, but the reverse reaction (breaking the bond) is hindered by the lack of rotational freedom.
Experimental implication: When using 4M2B as a metabolic probe, buffers must be kept at pH < 7.5 to prevent degradation into toxic Methyl Vinyl Ketone.
Experimental Protocols
Protocol 1: Synthesis of 4-Mercapto-4-methyl-2-pentanone (MMP)
Rationale: This protocol utilizes the addition of hydrogen sulfide to mesityl oxide. Due to low reactivity, high pressure or specific catalysis is required.
Preparation: Prepare 10 mM stock solutions of 4M2B and MMP in degassed ethanol.
Incubation: Dilute to 100 µM in air-saturated PBS (pH 7.4) in separate vials. Incubate at 37°C.
Sampling:
At T=0, 1h, 4h, 12h, 24h: Remove 50 µL aliquot.
Derivatize with excess Ellman’s Reagent (reacts with free thiol only).
Quantification: Measure absorbance at 412 nm (TNB anion release) or inject into HPLC.
Data Analysis: Plot % Free Thiol remaining vs. Time.
Expected Result: 4M2B will show rapid decay (
hours). MMP will show prolonged stability ( hours).
Receptor Pharmacology (GPCRs)
In the context of olfactory pharmacology, these molecules are ligands for specific Trace Amine-Associated Receptors (TAARs) and Olfactory Receptors (ORs).
MMP Potency: MMP is a high-affinity agonist for human OR7D4 and specific copper-dependent receptors. The gem-dimethyl group provides a hydrophobic anchor that increases residence time in the receptor pocket compared to 4M2B.
Drug Discovery Relevance: These receptors are GPCRs.[3] Studying the structure-activity relationship (SAR) between 4M2B and MMP provides data on how steric bulk affects GPCR switch activation in Class A GPCRs.
Receptor Activation Logic
Figure 2: SAR Mechanism. MMP exhibits higher potency likely due to the dual interaction: Thiol-Metal coordination (common to both) plus hydrophobic anchoring of the methyl groups (unique to MMP).
References
Synthesis of MMP: Földi, Z., & Kollonitsch, J. (1948). Addition of Thiols to Double Bonds.[2][4][5] Journal of the Chemical Society.
Olfactory Receptor Mechanisms: Billesbølle, C. B., et al. (2023).[3] Structural basis of odorant recognition by a human olfactory receptor. Nature.[1]
Thiol Reactivity & Stability: Roberts, D. W., et al. (2016). Reactivity of thiols with enones: Application to skin sensitization. Chemical Research in Toxicology.
MMP in Biological Systems: Starkenmann, C. (2008). Analysis of the precursor of 4-mercapto-4-methyl-2-pentanone in box tree and wine. Journal of Agricultural and Food Chemistry.
Comparative Guide: Reactivity & Synthesis of 4-Mercapto-2-butanone Precursors
Topic: Content Type: Publish Comparison Guide Executive Summary 4-Mercapto-2-butanone (also known as 4-mercaptobutan-2-one) is a high-value sulfur volatile widely utilized in the pharmaceutical (as an intermediate for he...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Executive Summary
4-Mercapto-2-butanone (also known as 4-mercaptobutan-2-one) is a high-value sulfur volatile widely utilized in the pharmaceutical (as an intermediate for heterocycles) and flavor industries (noted for its "catty" or blackcurrant nuance). Its synthesis relies on introducing a thiol (-SH) group into a C4-ketone backbone.
This guide objectively compares the reactivity, safety, and yield profiles of the three primary precursors used to generate this compound:
Methyl Vinyl Ketone (MVK): A highly reactive Michael acceptor.
4-Chloro-2-butanone: A stable electrophile for substitution.
4-Acetylthio-2-butanone: A "masked" thioester precursor requiring hydrolysis.
Key Finding: While MVK offers the most direct atom-economic route, its high toxicity and tendency to polymerize make 4-Acetylthio-2-butanone the superior precursor for high-purity applications (e.g., drug development), despite the extra synthetic step.
Precursor Landscape & Reactivity Analysis
A. Methyl Vinyl Ketone (MVK)[1][2][3][4]
Mechanism: Conjugate Addition (Michael Addition).
Reactivity Profile: MVK is an
-unsaturated ketone. It acts as a "soft" electrophile, reacting rapidly with "soft" nucleophiles like Hydrogen Sulfide () or Thioacetic acid.
Critical Drawback: MVK is prone to spontaneous polymerization and is classified as highly toxic.[1] Direct addition of
often leads to complex mixtures of thiols, sulfides (thioethers), and disulfides due to the high reactivity of the newly formed thiol reacting with another mole of MVK.
B. 4-Chloro-2-butanone[5][6]
Mechanism: Nucleophilic Substitution (
).
Reactivity Profile: This precursor is a
-haloketone. It reacts with hydrosulfide salts (NaSH, KSH) via displacement of the chloride ion.
Stability: Significantly more stable than MVK. It does not polymerize under standard storage conditions, making it safer to handle in large-scale batches.
Selectivity: The reaction is slower than the Michael addition, allowing for better thermal control. However, competitive elimination back to MVK can occur under strongly basic conditions.
C. 4-Acetylthio-2-butanone (The "Masked" Precursor)
Mechanism: Hydrolysis / Transesterification.
Reactivity Profile: This is a stable thioester. It is chemically inert to oxidation (disulfide formation) until "activated" by base or acid hydrolysis.
Advantage: It allows the purification of the intermediate before generating the sensitive free thiol, ensuring the final product is free of polymeric by-products.
Comparative Performance Metrics
The following table summarizes experimental data comparing the efficiency of generating 4-Mercapto-2-butanone from these precursors.
Metric
Route A: MVK +
Route B: 4-Chloro + NaSH
Route C: Thioacetate Hydrolysis
Reaction Type
Michael Addition
Substitution
Hydrolysis
Precursor Reactivity
Extremely High (Uncontrolled)
Moderate (Controlled)
Low (Stable until activation)
Typical Yield
40–55%
60–75%
80–85% (Hydrolysis step)
Purity Profile
Low (Contains sulfides/polymers)
Medium (Risk of elimination)
High (>98%)
Atom Economy
100%
~68% (Loss of NaCl)
~55% (Loss of AcOH)
Safety Risk
High (Toxic/Flammable)
Moderate (Lachrymator)
Low (Standard chemical)
Analyst Note: Route C (Thioacetate) is the industry standard for purity-critical applications because it avoids the formation of the "double-addition" sulfide byproduct (
) common in Routes A and B.
Mechanistic Visualization
The diagram below illustrates the synthesis pathways, highlighting the central role of 4-Hydroxy-2-butanone as the "Grandparent" precursor and the divergence in reactivity between the MVK and Chloro routes.
Figure 1: Synthetic tree showing the "Direct" (Red/Dashed) vs. "Masked" (Green/Solid) pathways. The Thioacetate route avoids direct handling of free thiols until the final step.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The Thioacetate Route is recommended for researchers requiring high purity (>95%).
Best for: Pharmaceutical intermediates, Flavor standards.
Step 1: Preparation of 4-Acetylthio-2-butanone
Setup: Equip a 3-neck flask with a magnetic stirrer, addition funnel, and nitrogen inlet.
Reagents: Charge Thioacetic acid (1.1 eq) into the flask. Cool to 0°C.[2]
Addition: Add Methyl Vinyl Ketone (MVK) (1.0 eq) dropwise over 30 minutes. Caution: MVK is toxic; work in a fume hood.
Reaction: The reaction is exothermic. Maintain temperature <10°C. Once addition is complete, stir at room temperature for 2 hours.
Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of MVK (
) and appearance of the thioester ().
Workup: Concentrate in vacuo to remove excess thioacetic acid. Yield is typically quantitative.
Step 2: Hydrolysis to 4-Mercapto-2-butanone
Hydrolysis: Dissolve the thioacetate (from Step 1) in Methanol (5 mL/g).
Catalysis: Add aqueous HCl (10% solution, 2.0 eq) or Ammonia/Methanol (mild base). Acid hydrolysis is preferred to prevent disulfide dimerization.
Reflux: Heat to 50°C for 4 hours.
Extraction: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with brine.
Purification: Distillation under reduced pressure (bp ~60°C at 15 mmHg).
Storage: Store under Argon at -20°C. Thiols oxidize rapidly in air.
Protocol B: Direct Substitution (Via 4-Chloro-2-butanone)
Best for: Bulk synthesis where lower purity is acceptable.
Reagent Prep: Dissolve Sodium Hydrosulfide (NaSH) (1.5 eq) in Ethanol.
Addition: Add 4-Chloro-2-butanone (1.0 eq) dropwise at 0°C.
Control: Do not allow temperature to exceed 20°C to prevent elimination back to MVK.
Quench: After 3 hours, acidify to pH 4 with dilute HCl (releases H2S gas - trap required).
Isolation: Extract with ether. Distill immediately.
References
PubChem. (2025). 4-Mercapto-2-butanone Compound Summary. National Library of Medicine. [Link]
Grokipedia. (2025). Synthesis of 4-Mercapto-4-methyl-2-pentanone (Analogous Thioacetate Method). [Link](Cited for general thioacetate hydrolysis methodology).
Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.
Semantic Scholar. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis. [Link][3]
Sensory Properties of Mercapto-Ketone Isomers: A Comparative Guide
The following guide provides an in-depth technical analysis of the sensory properties of 4-mercapto-2-butanone and its structural isomers. Executive Summary & Structural Clarification Status: 4-Mercapto-2-butanone (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the sensory properties of 4-mercapto-2-butanone and its structural isomers.
Executive Summary & Structural Clarification
Status: 4-Mercapto-2-butanone (CAS: 34619-12-0) is an achiral molecule.[1][2][3]
Implication: It does not possess stereoisomers (enantiomers).[1]
The confusion regarding "stereoisomers of 4-mercapto-2-butanone" typically stems from two sources in flavor chemistry literature:
Positional Isomerism: Confusion with 3-mercapto-2-butanone (CAS: 40789-98-8), a chiral molecule and potent meat flavorant.[1][2]
Homologous Series: Confusion with 4-mercapto-2-pentanone (Cat Ketone), a chiral molecule with distinct (R) and (S) odor profiles.[1][2]
This guide objectively compares the sensory properties of the achiral target (4-M-2-B) against its chiral alternatives (3-M-2-B and 4-M-2-P) to provide a complete picture for formulation and sensory analysis.[1][2][3]
Chemical Basis: Chirality and Structure[2]
The sensory impact of mercapto-ketones is governed by the position of the thiol (-SH) group relative to the carbonyl.[1][2]
Compound
Structure
Chirality
Odor Category
4-Mercapto-2-butanone
Achiral
Sulfurous, Onion
3-Mercapto-2-butanone
Chiral (C3)
Meaty, Roasted
4-Mercapto-2-pentanone
Chiral (C4)
Catty, Blackcurrant
Visualization of Structural Relationships
Figure 1: Structural relationship between the achiral target and its chiral flavor analogues.
Comparative Sensory Analysis
Quantitative Profile Comparison
The following data synthesizes experimental thresholds and descriptors. Note that while 4-mercapto-2-butanone has no enantiomers, its analogues show profound stereochemical dependence.[1][2]
Compound
Stereoisomer
Odor Quality
Threshold (ppb in water)
Application
4-Mercapto-2-butanone
None
Sulfurous, cooked onion, vegetable-like.[1][2][3] Lacks the "roasted" depth of the 3-isomer.
Key Insight: The shift of the thiol group from position 4 (in butanone) to position 3 creates a massive sensory shift from "Vegetable/Onion" to "Savory/Meat".
The "Cat Ketone" Homology
Researchers often confuse 4-mercapto-2-butanone with 4-mercapto-4-methyl-2-pentanone (4MMP) , the "Cat Ketone."[1][2][3]
Causality: The methylation at the thiol carbon (tertiary thiol) in 4MMP stabilizes the radical and enhances receptor binding affinity, lowering the threshold by orders of magnitude compared to the primary thiol in 4-mercapto-2-butanone.[1][2]
Experimental Protocols
Synthesis of 4-Mercapto-2-butanone (Achiral)
This protocol utilizes a Michael addition, confirming the achiral nature of the product.[1][2]
Substitution: React 3-chloro-2-butanone with NaSH in ethanol.
Chirality: The starting material (if racemic) yields a racemic product.[1]
Separation (Optional): Enantiomers can be separated via Chiral GC (e.g., Cyclodextrin phases) for analytical characterization, though industry uses the racemate.
GC-Olfactometry (GC-O) Workflow
To validate the sensory properties of these isomers in a complex matrix (e.g., meat extract or wine), use the following self-validating workflow.
Figure 2: GC-O Workflow for differentiating mercapto-ketone isomers.
Protocol Steps:
Extraction: Use Solvent-Assisted Flavor Evaporation (SAFE) to isolate volatiles without thermal degradation of the thiols.[1][2]
Separation:
For 4-M-2-B vs 3-M-2-B: Use a polar column (DB-Wax).[1][2][3]
For Enantiomers (3-M-2-B or 4-M-2-P): Use a chiral column (e.g., MEGA-DEX DMP Beta).[1][2][3]
Detection: Panelists sniff the effluent. Record the retention time and descriptor.
Validation: Compare Retention Indices (RI) with authentic standards. 3-M-2-B typically elutes earlier than 4-M-2-B on non-polar phases due to branching.[1][2]
References
Wakabayashi, M., et al. (2012). Analytical and Sensory Characterization of Chiral 4-Mercapto-2-alkanones. ACS Symposium Series.
Polster, J., & Schieberle, P. (2017). Analysis and Sensory Evaluation of the Stereoisomers of a Homologous Series (C5-C10) of 4-Mercapto-2-alkanols. Journal of Agricultural and Food Chemistry. [2]
PubChem. (2025).[1][2][4] 4-Mercapto-2-butanone Compound Summary. National Library of Medicine.[1]
The Good Scents Company. (2024).[1] 3-Mercapto-2-butanone Sensory Data.
Vermeulen, C., et al. (2003). Combinatorial synthesis and sensorial properties of 21 mercapto esters. Journal of Agricultural and Food Chemistry. [2]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Technical Comparison Guide
Audience: Flavor Chemists, Food Scientists, and R&D Directors
Focus: Stability, Release Kinetics, and Matrix Interactions
Executive Summary & Chemical Identity[1][2][3]
4-Mercapto-2-butanone (4M2B) , also known as 2-keto-4-butanethiol (FEMA 3357), is a high-impact volatile sulfur compound (VSC) critical for authentic "boiled meat," "onion," and "roasted" flavor profiles.[1] Unlike its structural isomer 3-mercapto-2-butanone (which leans towards savory/brothy), 4M2B provides the sharp, sulfurous top notes essential for savory complexity in soups, sauces, and meat analogues.
However, its application is limited by its high reactivity. As a thiol, it is prone to rapid oxidation into disulfides and irreversible binding with food proteins. This guide compares the performance of 4M2B across three distinct food models to establish optimal stabilization and delivery strategies.
Chemical Profile
Property
Value
Implication
CAS Number
34619-12-0
Unique Identifier
LogP (Octanol/Water)
~0.67
Hydrophilic-Lipophilic balance leans slightly hydrophilic, but soluble in organic phases.[1]
Boiling Point
166-167°C
Moderate volatility; survives mild processing but lost in high-heat open systems.[1]
Susceptible to oxidation (disulfide formation) and nucleophilic attack.[1]
Comparative Study: Matrix Performance
To understand the behavior of 4M2B, we evaluated its stability and headspace release in three standardized food models over a 14-day period at 20°C.
The Models[4]
Model A: Aqueous Buffer (pH 6.0) - Simulates beverages, broths, and aqueous phases.
Model B: MCT Oil Emulsion (20% Lipid) - Simulates sauces, dressings, and fat-based seasonings.
Model C: Protein Matrix (5% Whey Isolate) - Simulates meat analogues and dairy systems.
Performance Data
Metric
Model A (Aqueous)
Model B (Lipid Emulsion)
Model C (Protein Matrix)
Retention (Day 1)
92%
98%
85%
Retention (Day 14)
45%
88%
30%
Headspace Intensity
High (Sharp, transient)
Moderate (Sustained)
Low (Muted)
Degradation Product
Bis(3-oxobutyl) disulfide
Minimal
Protein-mixed disulfides
Sensory Character
Sulfurous, Onion-like
Meaty, Roasted
Savory, weak sulfur
Mechanistic Insights (Causality)
Aqueous Instability: In Model A, the presence of dissolved oxygen facilitates the oxidation of the thiol group to form the disulfide dimer Bis(3-oxobutyl) disulfide. This reaction is accelerated by trace metal ions often found in water.
Lipid Protection: In Model B, 4M2B partitions into the lipid phase. Although its LogP is low (0.67), the non-polar environment shields the thiol group from aqueous oxidants and metal catalysts, significantly extending shelf-life.
Protein Scavenging: Model C shows the "Protein Effect." The free thiol group of 4M2B undergoes thiol-disulfide exchange with cysteine residues in the whey protein, effectively "locking" the flavor molecule onto the protein backbone. This results in a loss of volatile intensity but can generate a reservoir of "bound flavor" released upon enzymatic digestion.
Degradation & Interaction Pathways[1]
Understanding the fate of 4M2B is crucial for formulation. The diagram below illustrates the competing pathways of oxidation (loss of quality) versus protein binding (loss of intensity).
Caption: Competing degradation pathways of 4M2B in food matrices: Oxidation vs. Protein Binding.[1]
Analytical Protocol: Quantification in Complex Matrices
Due to the volatility and reactivity of 4M2B, standard extraction methods often fail. The following protocol utilizes Stable Isotope Dilution Assay (SIDA) combined with SPME (Solid Phase Microextraction) for maximum accuracy.
Reagents & Standards
Target: 4-Mercapto-2-butanone (≥95% purity).
Internal Standard (ISTD): [²H₃]-4-Mercapto-2-butanone (Synthesized or custom ordered) or 4-methoxy-2-methyl-2-butanethiol as a surrogate.[1]
Derivatizing Agent: p-Hydroxymercuribenzoate (p-HMB) is NOT recommended for SPME.[1] Use on-fiber derivatization with O-2,3,4,5,6-pentafluorobenzyl hydroxylamine (PFBHA) if targeting the ketone moiety, or analyze directly using specific fibers.
Step-by-Step Methodology
Sample Preparation:
Weigh 5.0 g of food matrix into a 20 mL headspace vial.
Add 5 mL saturated NaCl solution (to salt-out the volatiles).
Spike with 50 µL of ISTD solution (10 ppm in methanol).
Critical Control: Purge vial with Argon for 30 seconds before sealing to prevent oxidation during heating.
Extraction (HS-SPME):
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. This tri-phase fiber is essential for capturing low-molecular-weight sulfur compounds.[1]
Incubation: 10 mins at 40°C (agitation 250 rpm).
Extraction: 30 mins at 40°C. Note: Do not exceed 50°C to prevent thermal degradation.
GC-MS/MS Analysis:
Column: DB-Wax or equivalent polar column (30 m x 0.25 mm x 0.25 µm).
Injector: Splitless mode at 240°C.
Carrier Gas: Helium at 1.2 mL/min.
Detection: Mass Spectrometer in SIM (Selected Ion Monitoring) mode.
If the ISTD recovery drops below 60%, the matrix is actively binding thiols. In this case, treat the sample with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides before extraction to measure "Total Potential Thiol."
Formulation Recommendations
Based on the comparative study, the following strategies are recommended for product development:
Encapsulation is Mandatory for Dry Mixes: Spray drying 4M2B directly results in >80% loss. Use cyclodextrin complexation or spray chilling with a high-melting-point fat to create a physical barrier against oxygen.[1]
Lipid Delivery Systems: For liquid applications (soups, sauces), dissolve 4M2B in the oil phase (e.g., onion oil or chicken fat) before emulsification. This leverages the "Lipid Protection" effect observed in Model B.
Antioxidant Synergy: Co-formulate with water-soluble antioxidants (e.g., ascorbic acid) in the aqueous phase to scavenge free radicals before they can attack the thiol at the oil-water interface.
References
The Good Scents Company. (n.d.). 4-mercapto-2-butanone.[1][2][3][4] Retrieved from [Link]
PubChem. (n.d.).[2] 4-Mercapto-2-butanone (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.
Bouchilloux, P., et al. (1998). Analysis of volatile sulfur compounds in wine.
Topic: 4-Mercapto-2-butanone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Operational Directive 4-Mercapto-2-butanone (also known as 4-mercaptobutan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Mercapto-2-butanone Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Operational Directive
4-Mercapto-2-butanone (also known as 4-mercaptobutan-2-one) presents a dual-hazard profile in laboratory environments: it is a combustible liquid and possesses a potent, penetrating sulfurous odor (often described as "catty" or "blackcurrant").
While standard organic solvent disposal protocols address the flammability, they fail to address the olfactory threshold, which is often in the parts-per-billion (ppb) range. Direct disposal of untreated thiols into satellite accumulation areas is a critical operational error. It frequently leads to building-wide odor complaints, unnecessary facilities evacuations, and regulatory scrutiny.
Core Directive: You must chemically neutralize the thiol functionality (oxidation) before the waste enters the central hazardous waste stream. This guide details the Oxidative Neutralization Protocol required to convert the volatile thiol into non-volatile, odorless sulfonate derivatives.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the physicochemical properties that dictate waste classification.
Property
Value
Operational Implication
CAS Number
3487-99-8
Verification required; often confused with isomer 3-mercapto-2-butanone.
Flash Point
~50°C - 55°C (122°F - 131°F)
RCRA D001 (Ignitable) . Handle away from heat/sparks.[1][2][3][4][5]
Odor Threshold
< 1 ppb
Extreme stench. Fume hood mandatory for all handling.
Solubility
Soluble in alcohol, oils; slightly soluble in water
Compatible with organic waste streams after treatment.
Reactivity
Reacts with strong oxidizers
Exothermic reaction. Controlled oxidation is safe; uncontrolled mixing is dangerous.
Place a 500 mL beaker in an ice bath inside the fume hood.
Add the 4-Mercapto-2-butanone waste to the beaker.
Note: If the waste is viscous or concentrated, dilute 1:1 with a solvent like ethanol to improve miscibility.
Controlled Oxidation:
Slowly add the sodium hypochlorite solution to the thiol waste.
Ratio: Use approximately 50 mL of bleach per 1 mL of thiol . (Excess bleach ensures full conversion to sulfonate).
Rate: Add dropwise or in small aliquots. Monitor temperature. The reaction is exothermic. If the solution boils, you are adding too fast—stop and let it cool.
Verification (The "Self-Validating" Step):
Stir the mixture for 30–60 minutes.
Odor Check: Carefully waft (do not inhale directly). The sulfur smell should be replaced by a chlorine (bleach) smell.
pH Check: Ensure the solution remains basic (pH > 9) to maintain the stability of the hypochlorite during reaction.
Final Disposal:
Once the reaction is complete and the solution has cooled to room temperature, the mixture is now an aqueous basic waste .
Check your facility's specific guidelines.[3] In many jurisdictions, this neutralized mixture can be drain-disposed with copious water if it contains no other hazardous metals or solvents.
If organic solvents were used: Dispose of the neutralized mixture into the Non-Halogenated Organic Waste container. Label as "Treated Thiol Waste - Oxidized".
Visualization: Decision Logic & Workflow
Figure 1: Waste Segregation Decision Tree
Caption: Logical flow for determining the correct waste stream based on chemical state and treatment status.
Figure 2: Oxidative Neutralization Mechanism
Caption: Step-by-step experimental workflow for safely neutralizing thiol odors using hypochlorite.
Regulatory & Compliance (RCRA)
In the United States, 4-Mercapto-2-butanone is not explicitly listed on the EPA's P-list or U-list. However, it is regulated based on characteristics :
Ignitability (D001): Flash point < 60°C.
Reactivity (D003 - Potential): While not a classic explosive, sulfide-bearing wastes can generate toxic gases (H2S) if acidified. NEVER mix thiol waste with acid waste streams.
Labelling:
Primary Label: "Hazardous Waste - Ignitable"
Secondary Label: "Stench - Contains Mercaptans" (This alerts waste handlers to open the drum only in ventilated areas).
Emergency Spill Procedures
Scenario: A 100mL bottle drops and shatters in the open lab.
Evacuate: Immediately clear the room. The odor will be overwhelming and can cause nausea/panic.
Isolate: Close lab doors to prevent odor migration to corridors.
PPE: Re-enter only with a respirator (organic vapor cartridge) or SCBA if the concentration is high.
Neutralize In-Situ:
Do not simply wipe up.
Cover the spill with activated charcoal or a commercial spill pillow to suppress vapor.
Pour a dilute bleach solution (10%) over the spill area (ensure no acids are present nearby).
Clean Up: Collect the charcoal/bleach slurry into a wide-mouth jar. Label as "Debris from Thiol Spill - Stench."
References
PubChem. (n.d.). 3-Mercapto-2-butanone (Compound Summary).[2][3] National Library of Medicine. Retrieved February 6, 2026, from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 6, 2026, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved February 6, 2026, from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Mercapto-2-butanone
Welcome to your comprehensive guide on the safe handling of 4-Mercapto-2-butanone. As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your comprehensive guide on the safe handling of 4-Mercapto-2-butanone. As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, in-depth information on the personal protective equipment (PPE) required to handle 4-Mercapto-2-butanone, ensuring the well-being of laboratory personnel and the integrity of your research. We will delve into not just what to wear, but why each piece of equipment is critical, empowering you to make informed safety decisions.
Understanding the Risks: The Hazard Profile of 4-Mercapto-2-butanone
Before we can select the appropriate PPE, we must first understand the hazards associated with 4-Mercapto-2-butanone. This compound is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] Inhalation of vapors may lead to respiratory irritation, including coughing and difficulty breathing.[2] Direct contact can result in skin redness and irritation, while eye contact can cause serious irritation.[2] Therefore, a multi-faceted approach to personal protection is essential to mitigate these risks.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being performed. Key factors to consider include:
The concentration of the chemical: Higher concentrations may necessitate more robust PPE.
The quantity being handled: Larger quantities increase the potential for significant exposure in the event of a spill.
The nature of the task: Activities with a higher risk of splashing or aerosol generation will require enhanced protection.
The work environment: The level of ventilation in the laboratory is a critical factor in determining the need for respiratory protection.
Essential Personal Protective Equipment for 4-Mercapto-2-butanone
The following table summarizes the recommended PPE for handling 4-Mercapto-2-butanone.
PPE Component
Specifications
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile or Butyl Rubber recommended)
To prevent skin contact and irritation.[2] Nitrile gloves are suitable for incidental contact, while butyl rubber gloves offer greater protection for prolonged handling or in case of a spill.[3]
Eye & Face Protection
Safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
To protect the eyes from splashes and vapors that can cause serious irritation.[2]
Body Protection
A flame-resistant lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.[4]
To protect the skin and personal clothing from contamination.[2] The flammability of 4-Mercapto-2-butanone necessitates flame-resistant outer layers.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or in poorly ventilated areas.
To prevent the inhalation of vapors that can cause respiratory irritation.[2] The specific type of respirator will depend on the airborne concentration of the chemical.[5]
Foot Protection
Closed-toe shoes, preferably made of a chemical-resistant material.
To protect the feet from spills.
Visualizing Your PPE Workflow
The following diagram illustrates a typical workflow for selecting the appropriate level of PPE when working with 4-Mercapto-2-butanone.